molecular formula C16H17N3O5S B1668808 Cefadroxil CAS No. 66592-87-8

Cefadroxil

Cat. No.: B1668808
CAS No.: 66592-87-8
M. Wt: 363.4 g/mol
InChI Key: BOEGTKLJZSQCCD-UEKVPHQBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefadroxil monohydrate is a first-generation, semisynthetic cephalosporin antibiotic approved for clinical use and valuable for pharmacological and microbiological research . Its core structure features a beta-lactam ring, and it is a cephalexin derivative distinguished by a para-hydroxyl group on its phenylglycine side chain; this structural feature enhances its acid stability and contributes to a prolonged half-life compared to similar antibiotics . The compound's primary mechanism of action is bactericidal, achieved by binding to essential penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the final transpeptidation step of peptidoglycan synthesis, disrupting cell wall formation and leading to bacterial cell lysis . This compound exhibits a broad spectrum of antimicrobial activity , demonstrating efficacy against a range of Gram-positive organisms, including Staphylococcus aureus and Streptococcus pneumoniae , as well as some Gram-negative bacteria like Escherichia coli and Proteus mirabilis . Beyond its inherent antibacterial properties, this compound is a notable substrate for the oligopeptide transporter PepT1 . This characteristic makes it an excellent model compound for investigating the intestinal permeability and oral absorption of peptide-like drugs . Research using in situ perfusion models and PepT1 knockout mice has shown that PepT1 is the major transporter responsible for the high oral bioavailability of this compound, highlighting its significant research value in drug transport studies . This product is supplied for laboratory research purposes only . It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEGTKLJZSQCCD-UEKVPHQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022749
Record name Cefadroxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefadroxil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.99e-01 g/L
Record name Cefadroxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01140
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefadroxil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

50370-12-2, 66592-87-8
Record name Cefadroxil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50370-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefadroxil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050370122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefadroxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01140
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name cefadroxil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cefadroxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefadroxil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFADROXIL ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q525PA8JJB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefadroxil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

197 °C
Record name Cefadroxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01140
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefadroxil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Cefadroxil's Mechanism of Action on Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Cefadroxil, a first-generation cephalosporin antibiotic, with a specific focus on its interaction with penicillin-binding proteins (PBPs). This document outlines the molecular interactions, downstream cellular effects, and the experimental methodologies used to elucidate this mechanism.

Introduction: The Role of this compound in Combating Bacterial Infections

This compound is a semi-synthetic, broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and select Gram-negative bacteria.[1] Like all β-lactam antibiotics, its bactericidal activity stems from the inhibition of bacterial cell wall synthesis, a process crucial for maintaining cellular integrity and viability.[1][2] The primary targets of this compound are the penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][3]

The Molecular Mechanism of Action

The fundamental mechanism of this compound's action involves the disruption of the structural integrity of the bacterial cell wall. This process can be broken down into a series of molecular events:

  • Target Recognition and Binding: this compound, possessing a structure that mimics the D-alanyl-D-alanine terminal of the peptidoglycan precursor, binds to the active site of PBPs located within the bacterial cell wall.[1]

  • Inhibition of Peptidoglycan Cross-linking: This binding leads to the acylation of a critical serine residue within the PBP active site, forming a stable, covalent bond. This effectively inactivates the transpeptidase function of the PBP, preventing the cross-linking of peptidoglycan chains.[2]

  • Weakening of the Cell Wall: The inhibition of peptidoglycan cross-linking results in a structurally compromised and weakened cell wall.

  • Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[1] This process may also be mediated by the dysregulation of bacterial cell wall autolytic enzymes, known as autolysins.[4]

Visualizing the Signaling Pathway

The following diagram illustrates the key steps in this compound's mechanism of action.

Cefadroxil_Mechanism This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to active site Peptidoglycan_Synthesis Peptidoglycan Cross-linking This compound->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Lysis Bacterial Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Leads to (when inhibited) Cell_Wall->Cell_Lysis Prevents

Caption: this compound's mechanism of action on bacterial cell wall synthesis.

Target Penicillin-Binding Proteins of this compound

This compound primarily exerts its effects by binding to specific PBPs. In Streptococcus pneumoniae, the identified targets for this compound include:

  • Penicillin-binding protein 1a (PBP1a) [4]

  • Penicillin-binding protein 1b (PBP1b) [4]

  • Penicillin-binding protein 2B (PBP2b)

  • Serine-type D-Ala-D-Ala carboxypeptidase [4]

These proteins are crucial for different aspects of peptidoglycan synthesis and cell division. PBP1a and PBP1b are high-molecular-weight bifunctional enzymes with both transglycosylase and transpeptidase activities. PBP2b is a monofunctional transpeptidase essential for cell division. Serine-type D-Ala-D-Ala carboxypeptidases are involved in the trimming of peptidoglycan precursors.

Quantitative Analysis of this compound-PBP Interactions

For comparative context, the following table summarizes the 50% inhibitory concentrations (IC50s) of other cephalosporins against various PBPs in Streptococcus pneumoniae strain D39. This data is derived from studies utilizing competition assays with a fluorescent penicillin derivative.

AntibioticPBP1a (μg/mL)PBP1b (μg/mL)PBP2a (μg/mL)PBP2b (μg/mL)PBP2x (μg/mL)PBP3 (μg/mL)
Cephalexin >1000>1000>1000>1000>1000250
Cefuroxime 125250>1000>10003.9125
Cefotaxime 0.20.231.23.90.030.2
Ceftriaxone 0.10.13.90.490.010.1

Data adapted from Kocaoglu, O., et al. (2015). Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39. Antimicrobial Agents and Chemotherapy, 59(7), 3547–3555.[5]

Experimental Protocols for PBP Binding Assays

The determination of β-lactam binding affinity to PBPs is typically achieved through competition assays. The following is a generalized protocol based on methods reported for other cephalosporins, which can be adapted for this compound.

Competition Assay Using Fluorescent Penicillin

This method relies on the competition between the unlabeled antibiotic (this compound) and a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) for binding to PBPs.

Materials:

  • Bacterial culture (e.g., Streptococcus pneumoniae) in the exponential growth phase.

  • This compound solutions of varying concentrations.

  • Bocillin-FL (fluorescent penicillin).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer.

  • SDS-PAGE reagents.

  • Fluorescence gel scanner.

Procedure:

  • Cell Culture and Harvesting: Grow the bacterial strain to the mid-exponential phase. Harvest the cells by centrifugation and wash with PBS.

  • Antibiotic Incubation: Resuspend the cell pellets in PBS containing various concentrations of this compound. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow this compound to bind to the PBPs.

  • Fluorescent Labeling: Add a fixed concentration of Bocillin-FL to the cell suspensions and incubate for a shorter period (e.g., 10 minutes) in the dark. Bocillin-FL will bind to the PBPs that are not already occupied by this compound.

  • Cell Lysis and Membrane Preparation: Pellet the cells, wash with PBS to remove unbound probe, and lyse the cells. Isolate the membrane fraction containing the PBPs by ultracentrifugation.

  • SDS-PAGE and Fluorescence Imaging: Resuspend the membrane pellets in sample buffer, separate the proteins by SDS-PAGE, and visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Data Analysis: Quantify the fluorescence intensity of each PBP band. The concentration of this compound that results in a 50% reduction in the fluorescence signal compared to the control (no this compound) is the IC50 value.

Visualizing the Experimental Workflow

The following diagram outlines the workflow for a competitive PBP binding assay.

PBP_Binding_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Bacterial Culture (Exponential Phase) Harvest Harvest & Wash Cells Start->Harvest Incubate_this compound Incubate with Varying [this compound] Harvest->Incubate_this compound Incubate_BocillinFL Incubate with Bocillin-FL Incubate_this compound->Incubate_BocillinFL Lyse_Cells Cell Lysis & Membrane Fraction Isolation Incubate_BocillinFL->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Fluorescence_Scan Fluorescence Gel Scanning SDS_PAGE->Fluorescence_Scan Data_Analysis Quantification & IC50 Calculation Fluorescence_Scan->Data_Analysis

Caption: Workflow for a competitive PBP binding assay.

Conclusion

This compound's antibacterial efficacy is rooted in its ability to covalently bind to and inactivate essential penicillin-binding proteins in bacteria, leading to the disruption of cell wall synthesis and subsequent cell death. While the specific PBP targets in organisms like Streptococcus pneumoniae have been identified, further research is required to quantify the binding affinities of this compound to these individual proteins. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for a more comprehensive understanding of this compound's molecular interactions and for the future development of novel β-lactam antibiotics.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Cefadroxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and chemical characteristics of Cefadroxil, a first-generation cephalosporin antibiotic. The document details its structural features, physicochemical properties, mechanism of action, synthesis, and key analytical methodologies, offering valuable insights for professionals in the field of pharmaceutical sciences.

Molecular Structure of this compound

This compound is a semi-synthetic, broad-spectrum cephalosporin antibiotic.[1][2] Its core structure is the 7-aminocephalosporanic acid (7-ACA) nucleus, which is characteristic of cephalosporins. It is chemically designated as (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][3][4][5] The molecule features a β-lactam ring fused to a dihydrothiazine ring, forming the cephem skeleton.[3] A key structural feature is the D-α-amino-α-(p-hydroxyphenyl)acetamido side chain attached at the 7-position of the cephem nucleus, which is crucial for its antibacterial activity.[2][6]

This compound is commonly available as a monohydrate.[7][8] The presence of amino and carboxylic acid groups makes it a zwitterionic compound.[9]

IdentifierValue
IUPAC Name (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[3][5]
Chemical Formula Anhydrous: C₁₆H₁₇N₃O₅S[3][10][11] Monohydrate: C₁₆H₁₉N₃O₆S[7] or C₁₆H₁₇N₃O₅S·H₂O[8][12]
Molecular Weight Anhydrous: 363.4 g/mol [1][3][11] Monohydrate: 381.4 g/mol [1][6][8][12]
CAS Number Anhydrous: 50370-12-2[3][5][11] Monohydrate: 66592-87-8[6][7]

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][8] Its physicochemical properties are critical for its absorption, distribution, and formulation development. The compound is soluble in water and acid-stable, which allows for effective oral administration.[8]

PropertyValueSource
Melting Point 197 °C (with decomposition)[1][3][6][13][]
pKa (Strongest Acidic) 3.25 - 3.45[1][10][15]
pKa (Strongest Basic) 7.22 - 7.43[1][10][15]
Water Solubility 1110 mg/L; Low solubility[1][3]
Other Solubilities Very slightly soluble in ethanol; practically insoluble in chloroform and ether.[1] Soluble in methanol.[16]
LogP -0.4[1][3]
Plasma Protein Binding ~20%[4][12]

Mechanism of Action

Like all β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][8][17][18]

  • Target Binding : this compound binds to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall.[10][17][18][19][20]

  • Inhibition of Transpeptidation : This binding inhibits the third and final stage of bacterial cell wall synthesis, specifically the transpeptidation step.[10][17] This process is crucial for cross-linking the peptidoglycan strands that provide the cell wall with its structural integrity.[18]

  • Cell Lysis : The inhibition of peptidoglycan synthesis leads to the formation of a weakened and defective cell wall.[10][18] The cell is then lysed by autolytic enzymes (autolysins) present in the bacterial cell wall.[10][19] It is also suggested that this compound may interfere with an autolysin inhibitor.[10][19]

G cluster_synthesis Peptidoglycan Synthesis cluster_crosslinking Cell Wall Assembly UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Conversion UDP_NAM_Pentapeptide UDP-NAM-Pentapeptide UDP_NAM->UDP_NAM_Pentapeptide Amino Acid Addition Lipid_II Lipid II (Disaccharide-Pentapeptide) UDP_NAM_Pentapeptide->Lipid_II Transfer to Lipid Carrier Lipid_Carrier Lipid Carrier Lipid_Carrier->Lipid_II Nascent_Peptidoglycan Nascent Peptidoglycan Chain Lipid_II->Nascent_Peptidoglycan Transglycosylation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Nascent_Peptidoglycan->PBP Crosslinked_Peptidoglycan Stable, Cross-linked Peptidoglycan (Cell Wall) PBP->Crosslinked_Peptidoglycan Transpeptidation (Cross-linking) Lysis Weakened Cell Wall & Bacterial Cell Lysis PBP->Lysis This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->PBP

Caption: this compound's mechanism of action via PBP inhibition.

Synthesis Overview

The semi-synthetic production of this compound involves the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA).[1] The process begins with a derivative of D-(-)-4-hydroxyphenylglycine, where the amino group is protected, often as a methyl acetoacetate enamine.[1] The carboxylic group of this side-chain precursor is then activated, for instance, by converting it into an anhydride using ethyl chloroform. This activated derivative subsequently reacts with 7-ADCA. The final step involves the removal of the protecting group from the amine function via acid hydrolysis to yield this compound.[1]

G Reactant1 D-(-)-4-hydroxyphenylglycine (Protected Amino Group) Activation Carboxylic Group Activation (e.g., with Ethyl Chloroform) Reactant1->Activation Reactant2 7-ADCA Coupling Acylation Reaction (Coupling) Reactant2->Coupling Activation->Coupling Intermediate Protected this compound Intermediate Coupling->Intermediate Deprotection Acid Hydrolysis (Deprotection) Intermediate->Deprotection Product This compound Deprotection->Product

Caption: Simplified logical workflow for the synthesis of this compound.

Analytical Methodologies

The quantification of this compound in bulk materials, pharmaceutical formulations, and biological fluids is essential for quality control, bioavailability, and bioequivalence studies.[1] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique due to its specificity, efficiency, and accuracy.[1]

Reverse-phase HPLC (RP-HPLC) is the most common method for this compound analysis.[19][21] A variety of chromatographic conditions have been validated for its determination.

Table of Exemplary HPLC Conditions:

Parameter Condition 1 Condition 2 Condition 3
Column Hypersil ODS C18 (250 x 4.6 mm, 5µ)[19] C18 Column[21] C-18 ODS (4.6 x 250 mm)[22]
Mobile Phase KH₂PO₄ : Acetonitrile (65:35 v/v), pH 3.5 with H₃PO₄[19] Methanol : Phosphate buffer (10:90)[21] Phosphate buffer (pH 4.8) : Methanol : Acetonitrile (95:3:2 v/v/v)[22]
Flow Rate 1.0 ml/min[19] 1.5 ml/min[21] 1.0 ml/min[22]
Detection (UV) 220 nm[19] Ambient[21] 230 nm[22]

| Retention Time | 3.257 min[19] | Not Specified | 4.17 min[22] |

This protocol is a synthesized example based on common parameters found in the literature for the quantification of this compound in a tablet dosage form.[19][22]

  • Instrumentation:

    • High-Performance Liquid Chromatograph equipped with a PDA or UV detector.[19]

    • Column: ODS C18, 250 mm x 4.6 mm, 5 µm particle size.[19][22]

  • Reagents and Materials:

    • This compound reference standard.

    • Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade.[19]

    • Acetonitrile, HPLC grade.[19]

    • Orthophosphoric acid (H₃PO₄) for pH adjustment.[19]

    • Ultrapure water.

    • This compound tablets.

  • Preparation of Mobile Phase:

    • Prepare a phosphate buffer by dissolving an appropriate amount of KH₂PO₄ in 1000 mL of ultrapure water.[19]

    • Adjust the pH of the buffer to 3.5 using orthophosphoric acid.[19]

    • Filter the buffer through a 0.45 µm membrane filter.[19]

    • Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a ratio of 65:35 (v/v).[19]

    • Degas the mobile phase by sonication for 15 minutes before use.[19]

  • Preparation of Standard Solution:

    • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare a series of working standard solutions (e.g., 20, 40, 60, 80 µg/mL) by diluting the stock solution with the mobile phase for linearity studies.[19]

  • Preparation of Sample Solution:

    • Weigh and finely powder 20 this compound tablets.

    • Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter.

    • Further dilute 1 mL of the filtrate to 10 mL with the mobile phase to achieve a final theoretical concentration of 100 µg/mL.

  • Chromatographic Analysis:

    • Set the chromatographic conditions:

      • Flow rate: 1.0 mL/min.[19]

      • Column temperature: Ambient.

      • Detection wavelength: 220 nm.[19]

      • Injection volume: 20 µL.[22]

    • Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Quantification:

    • Calculate the amount of this compound in the sample by comparing the peak area of the sample solution with that of a standard solution of a known concentration.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing MobilePhase 1. Mobile Phase Preparation & Degassing SystemSetup 4. HPLC System Setup (Column, Flow Rate, Detector) MobilePhase->SystemSetup StandardPrep 2. Standard Solution Preparation Injection 5. Injection of Standard & Sample Solutions StandardPrep->Injection SamplePrep 3. Sample (Tablet) Preparation (Weigh, Dissolve, Filter) SamplePrep->Injection SystemSetup->Injection Chromatogram 6. Data Acquisition (Chromatogram Recording) Injection->Chromatogram PeakIntegration 7. Peak Integration & Area Measurement Chromatogram->PeakIntegration Calculation 8. Quantification (Comparison to Standard) PeakIntegration->Calculation Result 9. Final Result (Assay %) Calculation->Result

Caption: General experimental workflow for HPLC analysis of this compound.

References

A Technical Guide to the Synthesis and Biosynthesis of Cefadroxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the primary synthesis and biosynthesis pathways for Cefadroxil, a first-generation cephalosporin antibiotic. This compound is a semi-synthetic drug, meaning its production involves the chemical or enzymatic modification of a biologically produced precursor. We will examine the biosynthesis of the core nucleus, 7-aminodesacetoxycephalosporanic acid (7-ADCA), followed by the principal chemical and enzymatic methods for its acylation to yield the final this compound molecule.

Biosynthesis of the Core Precursor: 7-ADCA

This compound is not produced naturally in its entirety. Its synthesis relies on the availability of the β-lactam core, 7-aminodesacetoxycephalosporanic acid (7-ADCA).[1] Modern production of 7-ADCA has shifted towards environmentally safer biotechnological routes to replace harsh chemical methods.[2][3]

A key bio-process involves genetically engineered strains of the fungus Acremonium chrysogenum.[2] In one advanced method, the native cefEF gene, which encodes an enzyme that hydroxylates an intermediate, is replaced with the cefE gene from Streptomyces clavuligerus. This modification results in strains that produce high titers of deacetoxycephalosporin C (DAOC).[2][4] The DAOC is then converted to 7-ADCA in a two-step enzymatic process.[2]

The conversion pathway is as follows:

  • Oxidation : D-amino acid oxidase (DAO) acts on DAOC to convert the α-aminoadipyl side chain.[2][4]

  • Deacylation : Glutaryl acylase (GLA) removes the resulting glutaryl side chain to yield the final 7-ADCA nucleus.[2][4]

Biosynthesis_of_7_ADCA Fig. 1: Biosynthesis of 7-ADCA from DAOC cluster_0 DAOC Deacetoxycephalosporin C (DAOC) Intermediate Glutaryl-7-ADCA DAOC->Intermediate D-Amino Acid Oxidase (DAO) ADCA 7-Aminodesacetoxycephalosporanic Acid (7-ADCA) Intermediate->ADCA Glutaryl Acylase (GLA)

Fig. 1: Biosynthesis of 7-ADCA from DAOC.

An alternative biosynthetic approach starts from Penicillin G, converting it to Phenylacetyl-7-aminodeacetoxycephalosporanic acid (G-7-ADCA) using a three-enzyme cascade in recombinant E. coli.[3] The G-7-ADCA is then hydrolyzed by an acylase to produce 7-ADCA.[3]

Quantitative Data: Biosynthesis of 7-ADCA

The following table summarizes quantitative results from a study on the biocatalytic synthesis of 7-ADCA from a Penicillin G derivative.

ParameterValueReference
SubstratePhenylacetyl-7-ADCA (G-7-ADCA)[3]
Substrate Concentration133 g/L[3]
EnzymeImmobilized Acylase[3]
Product7-ADCA[3]
Product Concentration81.32 g/L[3]
Molar Conversion95.62%[3]
Space-Time Yield40.7 g/L/h[3]

Chemical Synthesis of this compound

The traditional method for producing this compound is through chemical synthesis, which typically involves the acylation of 7-ADCA with an activated derivative of D-p-hydroxyphenylglycine.[5][6] A common industrial method utilizes a mixed anhydride of a Dane salt of D-p-hydroxyphenylglycine.[7][8]

The process can be broken down into the following key stages:

  • Protection of 7-ADCA : The amino and carboxyl groups of 7-ADCA are protected, often through silylation using agents like hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS).[7][9] This prevents unwanted side reactions.

  • Side-Chain Activation : Concurrently, the D-p-hydroxyphenylglycine Dane salt is reacted with ethyl chloroformate in the presence of a base like N-methyl morpholine (NMM) to form a mixed anhydride.[7]

  • Condensation (Acylation) : The silylated 7-ADCA is then reacted with the mixed anhydride at very low temperatures (e.g., -80°C) to form the protected this compound intermediate.[7]

  • Deprotection and Isolation : The silyl protecting groups are removed by hydrolysis with acidic water. The pH is then adjusted to isolate the final this compound product.[7]

Chemical_Synthesis_Workflow Fig. 2: Chemical Synthesis of this compound via Dane Salt Method cluster_A 7-ADCA Path cluster_B Side Chain Path A1 7-ADCA A2 Silylated 7-ADCA A1->A2 Silylation (HMDS, TMCS) C1 Condensation (-80°C) A2->C1 B1 p-Hydroxyphenylglycine Dane Salt B2 Mixed Anhydride B1->B2 Activation (Ethyl Chloroformate) B2->C1 C2 Protected this compound C1->C2 C3 This compound C2->C3 Hydrolysis (Deprotection)

Fig. 2: Chemical Synthesis of this compound via Dane Salt Method.
Quantitative Data: Chemical Synthesis

ParameterValueReference
Reagent 1Ethyl Chloroformate[7]
Molar Equivalent (Reagent 1)2.32[7]
Reagent 2N-methyl morpholine (NMM)[7]
Molar Equivalent (Reagent 2)1.20[7]
Conversion Achieved97%[7]
Experimental Protocol: Chemical Synthesis of this compound Carbonate

This protocol is adapted from a described synthesis of a this compound impurity but follows the core chemical pathway.[7]

  • Silylation of 7-ADCA : To 100 g of 7-ADCA in 400 ml of dichloromethane, add 51.5 g of hexamethyldisilazane (HMDS) and 34.5 g of trimethylchlorosilane (TMCS). Reflux the mixture for 3.5 hours.

  • Mixed Anhydride Preparation : In a separate vessel, create a mixture of 156 g of p-hydroxyphenylglycine Dane salt, 0.8 g of N-methyl morpholine (NMM), 500 ml of dichloromethane, and 340 ml of dimethylformamide. Add 58 g of ethyl chloroformate to this mixture.

  • N-Acylation : Carry out the N-acylation of the silylated 7-ADCA from step 1 with the mixed anhydride from step 2 at a temperature of -80°C.

  • De-silylation and Isolation : After the reaction is complete, de-silylate the mixture using acidic water to extract the product into the aqueous layer. Isolate the pure compound by adjusting the pH to 5.6 with a dilute ammonia solution.

  • Drying : Wash the isolated compound with acetone and dry at 50°C under reduced pressure. The resulting purity should be >95%.[7]

Enzymatic Synthesis of this compound

In response to the environmental drawbacks of chemical synthesis, such as harsh conditions and organic solvent use, enzymatic synthesis has emerged as a "green" alternative.[10][11] This method typically involves a one-step, kinetically controlled reaction catalyzed by an immobilized enzyme, most commonly Penicillin G Acylase (PGA).[5][10][12]

The core reaction is the acylation of the 7-ADCA nucleus with an activated acyl donor, such as D-p-hydroxyphenylglycine methyl ester (D-HPGME).[10][11] The process is conducted in an aqueous medium under mild temperature and pH conditions.[5]

Enzymatic_Synthesis_Workflow Fig. 3: Enzymatic Synthesis of this compound ADCA 7-ADCA Enzyme Immobilized Penicillin G Acylase ADCA->Enzyme HPGME D-p-hydroxyphenylglycine methyl ester (D-HPGME) HPGME->Enzyme HPG D-p-hydroxyphenylglycine (Hydrolysis Product) This compound This compound Enzyme->this compound Acylation (Synthesis) Enzyme->HPG Hydrolysis (Side Reaction)

Fig. 3: Enzymatic Synthesis of this compound.
Quantitative Data: Enzymatic Synthesis

ParameterValue (Method 1)Value (Method 2)Reference
7-ADCA Concentration50 mM5 kg[5][10]
Acyl DonorD-HPGMED-HPGME[5][10]
Acyl Donor Concentration150 mM5 kg[5][10]
EnzymePurified PrPGApx04Penicillin Acylase[5][10]
Enzyme Loading-4 kg[5]
Solvent50 mM K-Phosphate Buffer30 kg Purified Water[5][10]
Co-solvent40% (v/v) glycerol-[10]
Temperature30 °C15-20 °C[5][10]
pH7.0-[10]
Experimental Protocol: Enzymatic Synthesis

This protocol is adapted from a described industrial-style enzymatic process.[5]

  • Reactor Setup : In a suitable enzyme reactor, combine 5 kg of 7-ADCA, 5 kg of D-hydroxyphenylglycine methyl ester, and 30 kg of purified water.

  • Enzyme Addition : Add 4 kg of immobilized Penicillin G Acylase to the reactor.

  • Reaction : Maintain the reaction temperature between 15°C and 20°C. Monitor the reaction until the residual 7-ADCA concentration is below 3 mg/mL.

  • Enzyme Separation : Once the reaction is complete, separate the immobilized enzyme from the this compound crude product mixture, for instance, by using a 100-mesh sieve. The enzyme can be recycled.

  • Product Isolation : Centrifuge the crude product mixture to separate the solid this compound from the mother liquor.

  • Purification : The isolated crude this compound can be further purified by dissolving it in water, adjusting the pH to 0.5 with concentrated hydrochloric acid, and then proceeding with crystallization steps.[5]

References

Cefadroxil's In-Vitro Activity Against Gram-Positive and Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic with a well-established role in the treatment of various bacterial infections. As with all antimicrobial agents, a thorough understanding of its spectrum of activity is crucial for appropriate clinical use and for guiding further drug development efforts. This technical guide provides an in-depth overview of the in-vitro activity of this compound against a range of clinically relevant Gram-positive and Gram-negative bacteria. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals.

This compound exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis. This action is mediated through binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. While active against both Gram-positive and some Gram-negative organisms, its efficacy is generally greater against Gram-positive bacteria.

Quantitative Antimicrobial Activity of this compound

The following tables summarize the in-vitro activity of this compound against various bacterial species, expressed as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Bacteria
OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)35--2-128[1]
Staphylococcus aureus (ATCC 25923)--4[1]-
Streptococcus pyogenes---Generally susceptible
Streptococcus pneumoniae---This compound is markedly less active on a weight basis compared to ampicillin.[2]
Bacillus subtilis---6.4 (Sensitive)[3]
Bacillus cereus---25.6 (Resistant)[3]
Gram-Negative Bacteria
OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Escherichia coli35--8-256[1]
Escherichia coli (ATCC 25922)--16[1]-
Klebsiella pneumoniae---Generally susceptible
Proteus mirabilis---Generally susceptible
Pseudomonas aeruginosa---6.4 (Sensitive)[3]
Serratia marcescens---25.6 (Resistant)[3]

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of this compound's in-vitro activity is performed using standardized methods, primarily broth microdilution and Kirby-Bauer disk diffusion, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI/EUCAST)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of Antimicrobial Solutions:

  • Prepare a stock solution of this compound powder of known potency in a suitable solvent as specified by the manufacturer.

  • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range in 96-well microtiter plates.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar medium, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the serially diluted this compound with the standardized bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

4. Interpretation of Results:

  • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

5. Quality Control:

  • Concurrently test reference strains with known MIC values for this compound (or a surrogate cephalosporin like cephalothin) to ensure the accuracy and reproducibility of the test. Recommended QC strains include Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213.

Kirby-Bauer Disk Diffusion Method (CLSI/EUCAST)

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

1. Media Preparation:

  • Use Mueller-Hinton Agar (MHA) with a depth of 4 mm in sterile Petri dishes. The pH of the medium should be between 7.2 and 7.4.

2. Inoculum Preparation:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

3. Inoculation:

  • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

  • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes before applying the disks.

4. Application of Disks:

  • Aseptically apply a this compound-impregnated disk (typically 30 µg) onto the surface of the inoculated agar plate.

  • Ensure complete contact between the disk and the agar surface. Disks should be placed at least 24 mm apart.

5. Incubation:

  • Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

6. Interpretation of Results:

  • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to the established breakpoints provided by CLSI or EUCAST.

7. Quality Control:

  • Test QC strains such as E. coli ATCC 25922 and S. aureus ATCC 25923 with each batch of tests to monitor the performance of the disks and media.

Visualizations

Antimicrobial_Susceptibility_Testing_Workflow cluster_pre_analytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-analytical Phase Sample_Collection Clinical Sample Collection Transport Sample Transport to Laboratory Sample_Collection->Transport Isolation Bacterial Isolation and Identification Transport->Isolation AST_Setup Antimicrobial Susceptibility Test Setup Isolation->AST_Setup Incubation Incubation AST_Setup->Incubation Reading Reading and Measurement Incubation->Reading Interpretation Interpretation of Results (S/I/R) Reading->Interpretation Reporting Reporting to Clinician Interpretation->Reporting

Figure 1. General workflow of antimicrobial susceptibility testing.

Cefadroxil_Mechanism_of_Action Gram_Positive Gram-Positive Bacteria (e.g., Staphylococcus, Streptococcus) PBP Penicillin-Binding Proteins (PBPs) Gram_Negative Gram-Negative Bacteria (e.g., E. coli, Klebsiella) This compound This compound (1st Gen. Cephalosporin) This compound->Gram_Positive  Greater  Activity This compound->Gram_Negative This compound->PBP Binds to Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Figure 2. this compound's target and spectrum of activity.

References

In Vitro Susceptibility Testing of Clinical Isolates to Cefadroxil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data interpretation for in vitro susceptibility testing of clinical isolates to Cefadroxil, a first-generation cephalosporin antibiotic. This document is intended to serve as a comprehensive resource, detailing experimental protocols, presenting key susceptibility data, and illustrating relevant biological and experimental workflows.

Introduction to this compound and In Vitro Susceptibility Testing

This compound is a semi-synthetic, first-generation cephalosporin with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[1][2] It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4][5][6] The efficacy of this compound against a specific clinical isolate is determined through in vitro susceptibility testing, which provides crucial data for guiding therapeutic choices and monitoring the emergence of antibiotic resistance. The most common methods for determining in vitro susceptibility are broth microdilution, which establishes the Minimum Inhibitory Concentration (MIC), and disk diffusion, which measures the zone of inhibition around an antibiotic-impregnated disk.

Data Presentation: this compound Susceptibility Data

The following tables summarize quantitative data on the in vitro susceptibility of various clinical isolates to this compound, including MIC values, interpretive criteria (breakpoints), and observed resistance rates from selected studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Clinical Isolates

OrganismMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
Staphylococcus aureus (Methicillin-Susceptible, MSSA)242-128[7][8][9][10]
Escherichia coli--8-256[10]
Streptococcus pyogenes---[2][11]
Klebsiella pneumoniae---[2][12]
Proteus mirabilis---[13][14]
Mycobacterium tuberculosis--≤10 - ≥40[15]

MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively. "-": Data not readily available in the searched literature.

Table 2: CLSI Interpretive Criteria for this compound Susceptibility Testing

Disk Diffusion (30 µg Cephalothin Disk as a surrogate)

Zone Diameter (mm)InterpretationCorresponding MIC (µg/mL)
≥ 18Susceptible (S)≤ 8
15 - 17Intermediate (I)-
≤ 14Resistant (R)≥ 32

Source:[14][16][17][18]

Broth Dilution

MIC (µg/mL)Interpretation
≤ 8Susceptible (S)
16Intermediate (I)
≥ 32Resistant (R)

Source:[14][16]

Note: The FDA has indicated that cefazolin surrogate susceptibility breakpoints do not accurately predict this compound activity against Enterobacterales.[19] Direct this compound susceptibility testing interpretive criteria are not provided by the Clinical and Laboratory Standards Institute (CLSI) in recent documents.[19]

Table 3: Reported Resistance Rates of Clinical Isolates to this compound

OrganismResistance Rate (%)Geographic Region/Study PopulationReference(s)
Escherichia coli85.71Karachi, Pakistan[10]
Staphylococcus aureus71.43Karachi, Pakistan[10]
Clinical Isolates from Acute Respiratory Infections68.18Tasikmalaya, Indonesia
Escherichia coli97.62Not Specified
Staphylococcus aureus82.35Not Specified
Pseudomonas aeruginosa90Not Specified

Experimental Protocols

Detailed methodologies for the principal in vitro susceptibility tests for this compound are provided below, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound analytical standard

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Plate reader or manual reading mirror

Procedure:

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in CAMHB to achieve a range of concentrations (e.g., 0.25 to 256 µg/mL) in the wells of the microtiter plate. Each well should contain a final volume of 100 µL of the diluted this compound solution. Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no inoculum).

  • Inoculum Preparation: From a pure culture of the clinical isolate grown on an agar plate for 18-24 hours, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Inoculation: Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate. Add 100 µL of the standardized inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation: Following incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest concentration of this compound that completely inhibits visible growth. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative test that assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • This compound (or surrogate cephalothin 30 µg) disks

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps or disk dispenser

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described for the broth microdilution method.

  • Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.

  • Application of Antibiotic Disks: Aseptically apply the this compound (or cephalothin) disks to the surface of the inoculated agar plate using sterile forceps or a disk dispenser. Ensure that the disks are in firm contact with the agar surface and are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm), including the diameter of the disk. Interpret the results as susceptible, intermediate, or resistant based on the established zone diameter breakpoints (see Table 2).

Mandatory Visualizations

Mechanism of Action and Resistance of this compound

G cluster_0 Bacterial Cell cluster_1 Mechanism of Resistance PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cell Wall PBP->CellWall Synthesis Lysis Cell Lysis PBP->Lysis Leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking This compound This compound This compound->PBP Inhibition BetaLactamase β-Lactamase Enzymes This compound->BetaLactamase Hydrolysis AlteredPBP Altered PBPs This compound->AlteredPBP Reduced Binding EffluxPump Efflux Pumps This compound->EffluxPump Expulsion

Caption: Mechanism of action and resistance pathways for this compound.

Experimental Workflow: Broth Microdilution

G start Start prep_cef Prepare Serial Dilutions of this compound in 96-well Plate start->prep_cef prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate with Standardized Inoculum prep_cef->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read Results: Determine Lowest Concentration with No Visible Growth incubate->read end Determine MIC read->end

Caption: Workflow for the broth microdilution susceptibility test.

Experimental Workflow: Disk Diffusion (Kirby-Bauer)

G start Start prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate to Create a Bacterial Lawn prep_inoculum->inoculate_plate apply_disks Apply this compound-impregnated Disks to Agar Surface inoculate_plate->apply_disks incubate Incubate at 35°C for 16-20 hours apply_disks->incubate measure_zones Measure Diameters of Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results based on CLSI/EUCAST Breakpoints (S, I, R) measure_zones->interpret end End interpret->end

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Conclusion

This technical guide has outlined the core principles and methodologies for the in vitro susceptibility testing of clinical isolates to this compound. The provided data tables offer a quantitative summary of this compound's activity against various pathogens, while the detailed experimental protocols for broth microdilution and disk diffusion serve as a practical reference for laboratory professionals. The visualized workflows and mechanism of action diagrams aim to enhance the understanding of these processes. Accurate and standardized susceptibility testing is paramount for effective antimicrobial stewardship and patient care. It is crucial for laboratories to adhere to the latest guidelines from regulatory bodies such as CLSI and EUCAST to ensure the reliability and clinical relevance of their results.

References

Cefadroxil Degradation in Aqueous Solutions: A Technical Guide to Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the first-generation cephalosporin antibiotic, Cefadroxil, in aqueous solutions. Understanding the stability of this compound is critical for ensuring its therapeutic efficacy and safety, as degradation can lead to a loss of antimicrobial activity and the formation of potentially immunogenic or toxic byproducts. This document details the primary degradation mechanisms—hydrolysis, photolysis, and oxidation—and summarizes the known degradation products. Furthermore, it presents quantitative data from various studies in a comparative format and outlines key experimental protocols for replication and further investigation.

Principal Degradation Pathways

This compound's molecular structure, characterized by a β-lactam ring fused to a dihydrothiazine ring, is susceptible to degradation under various environmental conditions. The primary pathways of degradation in aqueous solutions are hydrolysis, photolysis, and oxidation.

Hydrolysis

Hydrolysis is a major degradation pathway for this compound, heavily influenced by pH and temperature. The degradation of this compound in aqueous solution follows first-order kinetics at a constant pH and temperature.[1] The process involves the cleavage of the strained β-lactam ring and can proceed through several parallel reactions:

  • Intramolecular Aminolysis: The amino group in the C-7 side chain can act as an internal nucleophile, attacking the β-lactam ring. This pathway is significant in neutral and weakly alkaline solutions and leads to the formation of piperazine-2,5-diones.[1]

  • Water-Catalyzed or Spontaneous Hydrolysis: Water molecules can directly attack the β-lactam ring, leading to its opening.[1]

  • Hydroxide Ion-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion acts as a potent nucleophile, accelerating the cleavage of the β-lactam ring.[1] This is a dominant pathway at higher pH values.[2]

These hydrolytic pathways can result in the formation of several degradation products, with the specific byproducts depending on the pH of the solution.[1] In acidic conditions, hydrolysis can lead to the formation of three different lactones through intramolecular cyclization between the 2-carboxyl and 3-vinyl groups.[3] Under basic conditions, a β-lactam ring-opened product and a 7-epimer are major degradation products.[3]

Photodegradation

This compound can also degrade upon exposure to light, a process known as photolysis. This pathway is particularly relevant for the environmental fate of the antibiotic. The photodegradation of this compound can be sensitized by natural pigments like Riboflavin and Humic Acids, which are commonly found in surface waters.[4][5] The mechanism involves the interaction of this compound with the excited states of these photosensitizers and with photogenerated reactive oxygen species (ROS), with singlet oxygen playing a significant role.[4][5] The rate of photodegradation is dependent on the pH of the medium, with higher kinetic constants observed at alkaline pH.[4][5] This is attributed to the anionic species of the antibiotic being more susceptible to reaction.[4][5] Importantly, the photooxidative process has been shown to reduce the antimicrobial activity of this compound.[4][5]

Oxidation

Oxidative degradation, particularly through Advanced Oxidation Processes (AOPs), is an effective method for removing this compound from water. AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize organic molecules.[6][7] Several AOPs have been shown to be effective in degrading this compound:

  • Electro-generated Active Chlorine: In this process, active chlorine species (Cl₂, HOCl, OCl⁻) are electrochemically generated from chloride ions and effectively oxidize this compound. The removal of this compound is enhanced at acidic pH where the more potent oxidant, hypochlorous acid (HOCl), predominates.[8]

  • Photoelectrocatalytic Ozonation (PECO): This is a synergistic process that combines photocatalysis, ozonation, and electrolysis to achieve high degradation efficiency. Studies have shown that PECO can significantly reduce the Total Organic Carbon (TOC) of a this compound solution, indicating substantial mineralization.[9] The primary byproducts of this process are short-chain carboxylic acids.[9]

  • Sonolysis: The application of ultrasound can induce the degradation of this compound. The mechanism involves the formation and collapse of cavitation bubbles, which generate localized hot spots and reactive oxygen species that degrade the antibiotic.[10]

Degradation Byproducts

The degradation of this compound leads to the formation of various byproducts, the structures of which depend on the specific degradation pathway. The identification of these byproducts is crucial for assessing the toxicological and immunological risks associated with the degradation of the parent drug.

  • Hydrolysis Byproducts: In neutral to weakly alkaline solutions, the primary hydrolysis products are two diastereomeric piperazine-2,5-diones and 3-hydroxy-4-methyl-2(5H)-thiophenone.[1] The piperazine-2,5-diones result from the intramolecular aminolysis pathway.[1]

  • Oxidation Byproducts: Advanced oxidation processes tend to break down the this compound molecule into smaller, more oxidized fragments. For instance, photoelectrocatalytic ozonation primarily yields short-chain carboxylic acids.[9] In a study using electro-generated active chlorine, two main intermediates, designated as CFDX-I-1 and CFDX-I-2, were detected via HPLC.[8] The electrochemical oxidation of the phenol moiety of this compound has also been studied.[11]

A hypothesized degradation pathway following the nucleophilic opening of the β-lactam ring suggests the formation of a cephalosporoyl intermediate, which then fragments, leading to different functionalities at carbon 6 (hydroxyl and aldehyde).[12] These fragments are proposed as potential antigenic determinants.[12]

Quantitative Data on this compound Degradation

The stability of this compound is quantifiable and is significantly influenced by environmental conditions such as temperature and pH. The following tables summarize key quantitative data from various studies.

Table 1: Stability of Reconstituted this compound Oral Suspension

Storage ConditionStability Period (this compound)Reference
Refrigerator (5°C)9 days[13]
Room Temperature (25°C)7 days[13]
Refrigerator (2-8°C)Less degradation than room temp.[14]
Room Temperature (25-29°C)Significant degradation[15]

Table 2: Kinetic Data for this compound Degradation

Degradation ProcessKinetic ModelConditionsKey FindingsReference
HydrolysisFirst-orderpH 2.51-11.5, 35°CRate is pH-dependent.[1]
Hydrolysis in SuspensionSecond-order5°C and 25°CC1=0.0044t² - 0.0026t + 3.0658 (5°C)[13]
C1=0.0042t² - 0.0162t + 3.0679 (25°C)[13]
Thermal DecompositionNon-isothermalAir, 5-12°C/min heating rateSecond decomposition process occurs between 185-225°C.[16]

Table 3: Forced Degradation of this compound

Stress ConditionExtent of DegradationReference
Alkaline Hydrolysis (0.1 N NaOH)Significant degradation after 90 min
Acid HydrolysisRelatively stable
Oxidation (30% H₂O₂)Significant degradation after 15 min
Dry Heat (70°C)Degradation observed after 48 hours

Experimental Protocols

This section outlines common experimental methodologies for studying the degradation of this compound.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

Protocol for Alkaline-Induced Degradation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or water.[17]

  • To a specific volume of the stock solution, add an equal volume of a strong base (e.g., 1 N Sodium Hydroxide).[17]

  • Allow the reaction to proceed at room temperature for a defined period (e.g., 30 minutes).[17]

  • Neutralize the solution with an equivalent amount of a strong acid (e.g., 1 N Hydrochloric Acid).

  • Dilute the solution to a suitable concentration for analysis.

  • Analyze the sample using a stability-indicating method like HPLC to determine the percentage of degradation and identify byproducts.

Protocol for Oxidative Degradation:

  • Prepare a stock solution of this compound.

  • To a specific volume of the stock solution, add a solution of an oxidizing agent (e.g., 30% w/v hydrogen peroxide).

  • Keep the mixture at room temperature for a specified time (e.g., 15 minutes).

  • If necessary, heat the solution on a water bath to remove excess oxidizing agent.

  • Dilute the solution to a suitable concentration for analysis.

  • Analyze the sample by HPLC or UV-Vis spectrophotometry.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantitative analysis of this compound and its degradation products due to its specificity and sensitivity.[18]

Typical HPLC Parameters:

  • Column: C18 (e.g., 250 mm x 4.6 mm i.d.).[15]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier. A common mobile phase is a mixture of Acetonitrile and Phosphate buffer (pH 5.0) in a ratio of 4:96 (v/v).[15]

  • Flow Rate: Typically 1.0 to 2.0 mL/min.[15]

  • Detection: UV detector set at a wavelength where this compound has maximum absorbance, such as 230 nm[15] or 254 nm.[18]

  • Injection Volume: Typically 10-20 µL.

Sample Preparation for HPLC:

  • For pharmaceutical formulations like capsules, accurately weigh and powder the contents of several capsules.[17]

  • Dissolve a quantity of the powder equivalent to a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of distilled water and methanol).[17]

  • Use sonication or shaking to ensure complete dissolution.[17]

  • Filter the solution to remove any undissolved excipients.

  • Dilute the filtered solution with the mobile phase to a concentration within the linear range of the calibration curve.

Visualizations

The following diagrams illustrate the degradation pathways and a typical experimental workflow for studying this compound degradation.

G This compound Hydrolysis Pathways This compound This compound Intramolecular_Aminolysis Intramolecular Aminolysis This compound->Intramolecular_Aminolysis  Neutral/Weakly  Alkaline pH Water_Catalyzed Water-Catalyzed Hydrolysis This compound->Water_Catalyzed Spontaneous Hydroxide_Catalyzed Hydroxide-Catalyzed Hydrolysis This compound->Hydroxide_Catalyzed Alkaline pH Piperazine_Diones Piperazine-2,5-diones Intramolecular_Aminolysis->Piperazine_Diones Thiophenone 3-hydroxy-4-methyl- 2(5H)-thiophenone Water_Catalyzed->Thiophenone Hydroxide_Catalyzed->Thiophenone BLactam_Open β-Lactam Ring Opened Product Hydroxide_Catalyzed->BLactam_Open

Caption: this compound Hydrolysis Pathways.

G Experimental Workflow for this compound Degradation Study cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Cefadroxil_Sample This compound Sample (Pure drug or formulation) Stock_Solution Prepare Stock Solution Cefadroxil_Sample->Stock_Solution Alkaline Alkaline Stress (e.g., NaOH) Stock_Solution->Alkaline Apply Stress Acidic Acidic Stress (e.g., HCl) Stock_Solution->Acidic Apply Stress Oxidative Oxidative Stress (e.g., H2O2) Stock_Solution->Oxidative Apply Stress Photolytic Photolytic Stress (UV/Vis Light) Stock_Solution->Photolytic Apply Stress Thermal Thermal Stress (Heat) Stock_Solution->Thermal Apply Stress Neutralize Neutralize/Quench Reaction Alkaline->Neutralize Acidic->Neutralize Oxidative->Neutralize Photolytic->Neutralize Thermal->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute HPLC HPLC Analysis (Quantify this compound and Byproducts) Dilute->HPLC Data Data Analysis (Kinetics, % Degradation) HPLC->Data

Caption: Experimental Workflow for this compound Degradation Study.

References

Cefadroxil Stability Under Different pH and Temperature Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of cefadroxil, a first-generation cephalosporin antibiotic, under various pH and temperature conditions. Understanding the degradation kinetics and pathways of this compound is critical for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This document summarizes key quantitative data, details experimental protocols for stability assessment, and visualizes the core degradation pathways.

The Critical Role of pH in this compound Stability

The stability of this compound in aqueous solutions is significantly influenced by the pH of the medium. The degradation of this compound generally follows first-order kinetics at a constant pH and temperature. The rate of degradation is slowest in acidic pH and increases as the pH becomes neutral to alkaline.

Degradation Kinetics Across the pH Spectrum

Studies have shown that the degradation of this compound proceeds through three primary parallel reactions in aqueous solutions:

  • Intramolecular aminolysis: The amino group in the C-7 side chain attacks the β-lactam ring.

  • Hydrolysis: Water-catalyzed cleavage of the β-lactam ring.

  • Hydroxide ion-catalyzed cleavage: Nucleophilic attack by hydroxide ions on the β-lactam ring, which becomes more prominent in alkaline conditions.[1]

The overall degradation rate is a composite of these reactions, with their relative contributions varying with pH. In neutral and weakly alkaline solutions, the main degradation products include two piperazine-2,5-diones and 3-hydroxy-4-methyl-2(5H)-thiophenone.[1] Under more strongly alkaline conditions, the degradation pathway is reported to be simpler, primarily involving β-lactam ring hydrolysis, deamidation, demethylation, and cleavage of the dihydrothiazine ring.[2]

Quantitative Impact of pH on this compound Degradation

The following table summarizes the observed degradation rate constants (k) for this compound at various pH values at a constant temperature of 35°C.

pHRate Constant (k) in sec⁻¹ (x 10⁶)
2.510.38
4.020.19
5.010.17 (Maximum Stability)
6.980.93
8.9511.2
10.53108
11.50790

Data sourced from Tsuji et al. (1981). The study was conducted at 35°C with an ionic strength of 0.5.[1]

The Influence of Temperature on this compound Stability

Temperature is another critical factor governing the stability of this compound. As with most chemical reactions, an increase in temperature accelerates the degradation rate of this compound. This is particularly important for the storage and handling of this compound formulations, especially reconstituted oral suspensions.

Comparative Stability at Refrigerated and Ambient Temperatures

Multiple studies have demonstrated that storing reconstituted this compound suspensions at refrigerated temperatures (2-8°C) significantly improves its stability compared to storage at room temperature (25-29°C).[3][4][5][6]

The following table presents a summary of this compound concentration over time in reconstituted oral suspensions at different storage temperatures.

Days of StorageConcentration (%) at 2-8°CConcentration (%) at 25-29°C
0100100
3>95>90
7>90Variable, often below 90%
10Often below 90%Significantly degraded
14Significantly degradedSignificantly degraded

Note: The exact percentages can vary between different studies and product formulations. However, the trend of enhanced stability at lower temperatures is consistent.[3][4][5][6]

Experimental Protocols for Stability Assessment

The following is a generalized protocol for conducting a stability study of this compound, synthesized from common methodologies reported in the literature.[1][4][5][6][7][8][9]

Materials and Equipment
  • This compound reference standard

  • This compound formulation to be tested

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled chambers or refrigerators/incubators

  • Reagents for mobile phase and buffer preparation (e.g., potassium phosphate monobasic, acetonitrile, potassium hydroxide)

Sample Preparation and Storage
  • Preparation of Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable buffer to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution.

  • Preparation of Test Samples: For a powder for oral suspension, reconstitute it according to the manufacturer's instructions using a specified volume of purified water. For other formulations, dissolve or dilute them to a suitable concentration.

  • Storage Conditions: Aliquot the test samples into suitable containers and store them under different temperature conditions (e.g., 2-8°C and 25°C/60% RH). Protect samples from light if necessary.

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 3, 7, 10, and 14 days).

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Chromatographic Conditions:

    • Mobile Phase: A common mobile phase is a mixture of a phosphate buffer (e.g., pH 5.0) and acetonitrile in a specific ratio (e.g., 96:4 v/v).[4][6][7]

    • Flow Rate: Typically set at 1.0 to 2.0 mL/min.[4][6]

    • Column: A C18 reverse-phase column is frequently used.[4][6]

    • Detection Wavelength: UV detection is commonly performed at 230 nm.[4][6][7]

    • Injection Volume: Typically 20 µL.[7]

  • Analysis:

    • Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.

    • Inject the test samples (after appropriate dilution) and record the chromatograms.

    • Calculate the concentration of this compound in the test samples using the calibration curve.

    • The percentage of remaining this compound is calculated relative to the initial concentration at day 0.

Visualizing this compound Degradation and Analysis

This compound Degradation Pathways

The following diagram illustrates the main degradation pathways of this compound in an aqueous solution.

G cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Intramolecular_Aminolysis Intramolecular Aminolysis This compound->Intramolecular_Aminolysis Hydrolysis Hydrolysis (Water-catalyzed) This compound->Hydrolysis Hydroxide_Cleavage Hydroxide-catalyzed Cleavage (Alkaline pH) This compound->Hydroxide_Cleavage Piperazinediones Piperazine-2,5-diones Intramolecular_Aminolysis->Piperazinediones Thiophenone_Derivative 3-hydroxy-4-methyl- 2(5H)-thiophenone Hydrolysis->Thiophenone_Derivative Hydroxide_Cleavage->Thiophenone_Derivative

Caption: Major degradation pathways of this compound in aqueous solutions.

Experimental Workflow for this compound Stability Testing

The diagram below outlines the typical workflow for a this compound stability study.

G Start Start: Prepare this compound Formulation Store_Samples Store Samples at Different Temperatures (e.g., 2-8°C, 25°C) Start->Store_Samples Withdraw_Samples Withdraw Samples at Predetermined Time Points Store_Samples->Withdraw_Samples Prepare_for_HPLC Dilute and Prepare Samples for HPLC Withdraw_Samples->Prepare_for_HPLC HPLC_Analysis HPLC Analysis (Quantify this compound) Prepare_for_HPLC->HPLC_Analysis Data_Analysis Data Analysis: Calculate % Remaining HPLC_Analysis->Data_Analysis End End: Determine Stability Profile Data_Analysis->End

Caption: Workflow for assessing the stability of this compound formulations.

Relationship Between pH, Temperature, and Degradation Rate

This diagram illustrates the logical relationship between environmental factors and the stability of this compound.

G cluster_factors Influencing Factors pH pH Degradation_Rate This compound Degradation Rate pH->Degradation_Rate Alkaline pH increases rate Temperature Temperature Temperature->Degradation_Rate Higher temp increases rate Stability This compound Stability Degradation_Rate->Stability inversely proportional

Caption: Factors influencing the degradation rate and stability of this compound.

Conclusion

The stability of this compound is intricately dependent on both pH and temperature. Maximum stability is observed in the acidic pH range (around pH 5), with degradation rates accelerating significantly in neutral and, particularly, alkaline conditions. Lower temperatures, specifically refrigeration, are crucial for preserving the integrity of reconstituted this compound suspensions. The primary analytical tool for stability assessment is HPLC, which allows for accurate quantification of the active pharmaceutical ingredient over time. The information and protocols presented in this guide are intended to assist researchers and drug development professionals in designing and evaluating stable and effective this compound formulations.

References

The Core Mechanisms of Cefadroxil Resistance in Staphylococcus aureus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the primary molecular strategies employed by Staphylococcus aureus to counteract the antibacterial activity of Cefadroxil, a first-generation cephalosporin. The core resistance mechanisms involve enzymatic degradation of the antibiotic, modification of the drug target, and active efflux of the compound from the bacterial cell. This document provides a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and workflows to facilitate a comprehensive understanding of this critical aspect of antimicrobial resistance.

Executive Summary

This compound, like other β-lactam antibiotics, functions by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[1] Resistance in Staphylococcus aureus to this compound is a multifactorial phenomenon, primarily driven by three core mechanisms:

  • β-Lactamase Production: The enzymatic inactivation of this compound through hydrolysis of its β-lactam ring by β-lactamases, encoded by the blaZ gene, is a predominant resistance mechanism.

  • Altered Penicillin-Binding Proteins (PBPs): The expression of a modified PBP, PBP2a (encoded by the mecA gene in Methicillin-Resistant S. aureus or MRSA), which has a low affinity for β-lactam antibiotics, allows for continued cell wall synthesis in the presence of the drug.[2][3]

  • Efflux Pump Activity: The active transport of this compound out of the bacterial cell by membrane-bound efflux pumps, such as those from the Major Facilitator Superfamily (MFS) and Multidrug and Toxic Compound Extrusion (MATE) family, reduces the intracellular concentration of the antibiotic to sub-therapeutic levels.[4][5]

Understanding these mechanisms is paramount for the development of novel therapeutic strategies to combat resistant S. aureus infections.

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to this compound activity and resistance in S. aureus.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Staphylococcus aureus

Strain TypeMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
Methicillin-Susceptible S. aureus (MSSA)24Not Specified[6][7][8][9][10]
Clinical Isolates (Mixed Susceptibility)Not SpecifiedNot Specified2-128[2][11]
ATCC 25923 (Standard Strain)Not Specified4Not Specified[2]

Table 2: Kinetic Parameters of S. aureus β-Lactamases against Cephalosporins

Note: Direct kinetic data for this compound was not available in the surveyed literature. Data for Cefazolin, another first-generation cephalosporin, is presented as a proxy.

β-Lactamase TypeSubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)Reference(s)
Type ACefazolin1401,2008.6[12]
Type BCefazolin38011,00028.9[12]
Type CCefazolin36012,00033.3[12]
Type DCefazolin1101,10010.0[12]

Table 3: Affinity of β-Lactams for S. aureus Penicillin-Binding Protein 2a (PBP2a)

Note: Direct affinity data for this compound was not available. Data for other β-lactams are provided for context.

β-Lactam Antibiotic50% Inhibitory Concentration (IC50) (µg/mL)Reference(s)
Ceftaroline0.01 - 1[13][14]
Ceftobiprole<1[14]

Core Resistance Mechanisms and Regulatory Pathways

β-Lactamase-Mediated Hydrolysis

The primary enzymatic defense against this compound in S. aureus is the production of β-lactamase. This enzyme, encoded by the blaZ gene, cleaves the amide bond in the β-lactam ring of the antibiotic, rendering it inactive. The expression of blaZ is tightly regulated by the BlaI repressor and the BlaR1 sensor-transducer.

G cluster_cytoplasm Cytoplasm BlaR1 BlaR1 (Sensor) BlaI BlaI (Repressor) BlaR1->BlaI 2. Cleaves Cefadroxil_in This compound hydrolysis Hydrolysis Cefadroxil_in->hydrolysis bla_operon blaZ operator BlaI->bla_operon 3. Dissociates from operator blaZ blaZ gene bla_operon->blaZ 4. Transcription beta_lactamase β-Lactamase blaZ->beta_lactamase 5. Translation beta_lactamase->hydrolysis inactive_this compound Inactive this compound hydrolysis->inactive_this compound Cefadroxil_out This compound (extracellular) Cefadroxil_out->BlaR1

Caption: Regulation of β-lactamase (blaZ) expression in S. aureus.

Target Modification via PBP2a

In MRSA strains, the acquisition of the mecA gene, which is part of the staphylococcal cassette chromosome mec (SCCmec), confers broad resistance to β-lactam antibiotics. mecA encodes PBP2a, a transpeptidase that exhibits very low affinity for this compound and other β-lactams.[15] This allows PBP2a to continue catalyzing the cross-linking of peptidoglycan for cell wall synthesis, even when the native PBPs are inhibited by the antibiotic. The regulation of mecA is analogous to that of blaZ, involving the MecI repressor and MecR1 sensor, and there is significant cross-talk between the bla and mec regulatory systems.[6][7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MecR1 MecR1 (Sensor) MecI MecI (Repressor) MecR1->MecI 2. Cleaves PBP2a PBP2a peptidoglycan_synthesis Peptidoglycan Cross-linking PBP2a->peptidoglycan_synthesis 6. Bypasses inhibition and continues synthesis This compound This compound native_PBPs Native PBPs This compound->native_PBPs mecA_operon mecA operator MecI->mecA_operon 3. Dissociates mecA mecA gene mecA_operon->mecA 4. Transcription mecA->PBP2a 5. Translation native_PBPs->peptidoglycan_synthesis Blocked Cefadroxil_out This compound (extracellular) Cefadroxil_out->MecR1

Caption: PBP2a-mediated resistance to this compound in MRSA.

Efflux Pump-Mediated Resistance

S. aureus possesses a number of multidrug resistance (MDR) efflux pumps that can actively extrude a wide range of substrates, including antibiotics. Key efflux pumps implicated in staphylococcal resistance include NorA (an MFS transporter) and MepA (a MATE family transporter).[4][5][16][17] Overexpression of these pumps reduces the intracellular concentration of this compound, preventing it from reaching its PBP targets.

G cluster_cell Staphylococcus aureus cell cluster_membrane Cell Membrane efflux_pump Efflux Pump (e.g., NorA, MepA) Drug Binding Site extracellular Extracellular Space efflux_pump:f0->extracellular 3. Extrusion cytoplasm Cytoplasm cefadroxil_in This compound cefadroxil_in->efflux_pump:f1 1. Binding cefadroxil_out This compound cefadroxil_out->cytoplasm Passive Diffusion energy Proton Motive Force energy->efflux_pump:f0 2. Energizes pump

Caption: Mechanism of efflux pump-mediated this compound resistance.

Detailed Experimental Protocols

β-Lactamase Activity Assay (Nitrocefin-Based)

This protocol describes a colorimetric assay to detect β-lactamase activity using the chromogenic cephalosporin, nitrocefin.

Materials:

  • Nitrocefin solution (1.0 mg/mL in DMSO, diluted in PBS buffer)[18]

  • Phosphate-buffered saline (PBS), pH 7.0

  • Sterile glass slides or filter paper

  • Sterile loops or applicator sticks

  • S. aureus colonies grown on non-selective agar

Procedure:

  • Preparation of Nitrocefin Working Solution: Prepare a 1.0 mg/mL working solution of nitrocefin in PBS from a concentrated stock in DMSO. The working solution should be yellow.[18]

  • Slide Assay: a. Place one drop of the nitrocefin working solution onto a clean glass slide.[18] b. Using a sterile loop, pick several well-isolated colonies of the test S. aureus strain. c. Smear the colonies into the drop of nitrocefin on the slide to create a dense suspension.[19]

  • Observation: a. Observe for a color change from yellow to red/pink.[19] b. A positive result (β-lactamase production) is indicated by a rapid color change, typically within 5-15 minutes.[19] For some staphylococci, this may take up to 1 hour.[19] c. If no color change occurs after 60 minutes, the result is considered negative.

G start Start: Isolate S. aureus colonies suspend 1. Suspend colonies in Extraction Reagent 1 start->suspend boil 2. Boil for 3 minutes suspend->boil add_reagent2 3. Add Extraction Reagent 2 boil->add_reagent2 centrifuge 4. Centrifuge to pellet debris add_reagent2->centrifuge add_supernatant 6. Add supernatant to both latex drops centrifuge->add_supernatant prep_card 5. Add Test & Control Latex to card prep_card->add_supernatant mix_rock 7. Mix and rock for 3 minutes add_supernatant->mix_rock observe 8. Observe for agglutination mix_rock->observe positive Result: Positive (Test agglutinates, Control does not) PBP2a present observe->positive Clumping negative Result: Negative/Invalid observe->negative No Clumping G start Start: Mid-log phase S. aureus culture harvest 1. Harvest, wash, and resuspend cells in PBS start->harvest plate_setup 2. Aliquot cell suspension into 96-well plate harvest->plate_setup add_reagents 3. Add glucose (all wells) and EPI (control wells) plate_setup->add_reagents add_etbr 4. Add Ethidium Bromide to all wells add_reagents->add_etbr read_fluorescence 5. Measure fluorescence kinetically (e.g., 60 min at 37°C) add_etbr->read_fluorescence analyze 6. Analyze data (Fluorescence vs. Time) read_fluorescence->analyze high_efflux Result: High Efflux Activity (Low fluorescence accumulation) analyze->high_efflux Shallow slope low_efflux Result: Low Efflux Activity (High fluorescence accumulation) analyze->low_efflux Steep slope

References

The Next Generation of Defense: Engineering Cefadroxil Derivatives for Enhanced Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The enduring threat of antimicrobial resistance necessitates the continuous evolution of our antibiotic arsenal. Cefadroxil, a first-generation cephalosporin, has long been a reliable agent against a variety of bacterial infections.[1] However, the emergence of resistant strains calls for innovative strategies to enhance its efficacy. This technical guide delves into the development of this compound derivatives and analogs, offering a comprehensive overview of synthetic strategies, experimental evaluation, and the underlying mechanisms of action. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals dedicated to advancing antimicrobial therapies.

Enhancing the Core: Synthesis of this compound Derivatives

The modification of the this compound scaffold is a key strategy to improve its antibacterial spectrum, potency, and pharmacokinetic properties. The primary sites for modification are the 7-amino group of the 7-amino-3-desacetoxycephalosporanic acid (7-ADCA) nucleus and the C-3 position.[2][3]

Amino Acid Derivatives

A promising approach involves the synthesis of amino acid derivatives of this compound. These modifications can influence the molecule's transport and interaction with bacterial targets. A general synthetic scheme involves the reaction of this compound with N-protected amino acids or dipeptides.[4][5]

Schiff Base Derivatives

The formation of Schiff bases by reacting the primary amino group of this compound with various aldehydes presents another avenue for creating novel analogs. This chemical modification can significantly alter the physicochemical properties and biological activity of the parent drug.[6][7]

Quantifying Efficacy: Antimicrobial Activity of this compound Derivatives

The primary measure of success for any new antibiotic derivative is its ability to inhibit or kill pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key quantitative parameter used to evaluate the in vitro antimicrobial activity of these novel compounds.

In Vitro Efficacy of this compound and its Derivatives

The following tables summarize the reported MIC values for this compound and several of its derivatives against common Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (MSSA)1 - 4[8]
Staphylococcus aureus (ATCC 25923)4[9]
Escherichia coli8[10]
Escherichia coli (ATCC 25922)16[9]
Streptococcus pneumoniae≤1 - >16[10]
Bacillus subtilis6.4[10]
Pseudomonas aeruginosa6.4[10]

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of this compound Schiff Base Derivatives

CompoundStaphylococcus aureus (mm)Bacillus subtilis (mm)Salmonella typhi (mm)Escherichia coli (mm)Reference
This compound30211813[11]
N-benzal this compound13112512[11]

(Note: Data presented as zone of inhibition in mm)

The Underlying Mechanism: How this compound and its Derivatives Work

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[12] This process is primarily mediated through the inactivation of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[13] The development of derivatives aims to enhance this interaction and overcome resistance mechanisms.

G Bacterial Cell Wall Synthesis and Inhibition by this compound Derivatives cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-N-acetylglucosamine UDP_MurNAc UDP-N-acetylmuramic acid UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_pentapeptide MurC-F Ligases Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_periplasm Lipid II Lipid_II->Lipid_II_periplasm Flippase (MurJ) Nascent_PG Nascent Peptidoglycan Lipid_II_periplasm->Nascent_PG Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan (Cell Wall) Nascent_PG->Crosslinked_PG Transpeptidation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) PBP->Crosslinked_PG Cefadroxil_Derivative This compound Derivative Cefadroxil_Derivative->PBP Inhibition

Mechanism of this compound Derivative Action

Experimental Design and Workflow

The development and evaluation of novel this compound derivatives follow a structured workflow, from initial synthesis to comprehensive antimicrobial testing.

G Experimental Workflow for this compound Derivative Development start Start: Identify Target Derivative Class synthesis Chemical Synthesis of Derivative start->synthesis purification Purification and Characterization (e.g., NMR, IR, Mass Spec) synthesis->purification mic_testing Antimicrobial Susceptibility Testing (MIC/MBC Determination) purification->mic_testing data_analysis Data Analysis and SAR Studies mic_testing->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis Iterative Refinement in_vivo In Vivo Efficacy and Toxicity Studies lead_optimization->in_vivo Promising Candidate end End: Candidate for Pre-clinical Development in_vivo->end

Workflow for Derivative Development

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent analogs. Modifications at the C7 and C3 positions of the cephalosporin core are particularly important.[2][3]

G Structure-Activity Relationship of this compound Derivatives cluster_C7 C7-Position (Acylamino Side Chain) cluster_C3 C3-Position Cefadroxil_Core This compound Core Structure cluster_C7 cluster_C7 Cefadroxil_Core->cluster_C7 cluster_C3 cluster_C3 Cefadroxil_Core->cluster_C3 C7_Mod Modification of Amino Group C7_Activity Alters: - Antibacterial Spectrum - PBP Affinity - β-lactamase Stability C7_Mod->C7_Activity Enhanced_Efficacy Enhanced Efficacy C7_Activity->Enhanced_Efficacy C3_Mod Modification of Methyl Group C3_PK Influences: - Pharmacokinetics - Metabolic Stability C3_Mod->C3_PK C3_PK->Enhanced_Efficacy

Key Structural-Activity Relationships

Detailed Experimental Protocols

General Synthesis of this compound Amino Acid Derivatives[4]
  • Preparation of N-protected aminoacyl chloride: The N-protected (e.g., with Phthalyl or Tosyl groups) amino acid is treated with a chlorinating agent like thionyl chloride or phosphorus pentachloride in an appropriate solvent (e.g., dry benzene) to yield the corresponding aminoacyl chloride.

  • Coupling Reaction: this compound is suspended in a suitable solvent such as tetrahydrofuran (THF) containing a base (e.g., triethylamine, TEA).

  • The solution of the N-protected aminoacyl chloride in THF is added dropwise to the cooled suspension of this compound.

  • The reaction mixture is stirred for a specified period at a controlled temperature (e.g., room temperature for 3 hours).

  • The solvent is removed under reduced pressure, and the residue is treated to precipitate the product.

  • The crude product is filtered, washed, and purified by recrystallization from an appropriate solvent.

General Synthesis of this compound Schiff Bases[6]
  • An equimolar amount of this compound and the desired aldehyde are dissolved in a suitable solvent, such as methanol.

  • A catalytic amount of glacial acetic acid is added to the mixture.

  • The reaction mixture is refluxed for a period of 3 to 8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated product is filtered.

  • The crude product is washed with a suitable solvent and purified by recrystallization.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[1][14][15]
  • Preparation of Stock Solutions: A stock solution of the test compound (this compound derivative) is prepared in a suitable solvent and then diluted in Mueller-Hinton Broth (MHB) to the highest concentration to be tested.

  • Serial Dilutions: Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate using MHB. Each well will contain a final volume of 100 µL.

  • Inoculum Preparation: A bacterial suspension is prepared from fresh colonies grown on an appropriate agar plate. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate (except for the sterility control) is inoculated with 100 µL of the standardized bacterial suspension.

  • Controls: A growth control well (containing only MHB and bacteria) and a sterility control well (containing only MHB) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution[16][17]
  • Preparation of Antibiotic Plates: A series of agar plates containing two-fold dilutions of the test compound are prepared. The antibiotic solution is added to molten Mueller-Hinton Agar (MHA) at 45-50°C, mixed thoroughly, and poured into petri dishes.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard as described for the broth microdilution method. The suspension is further diluted to yield a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions using a multipoint inoculator.

  • Controls: A growth control plate (containing no antibiotic) is included to ensure the viability of the inocula.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is defined as the lowest concentration of the antibiotic that prevents the visible growth of the bacteria.

Conclusion

The development of this compound derivatives and analogs represents a critical frontier in the fight against antimicrobial resistance. By leveraging synthetic chemistry to modify the core this compound structure, researchers can create novel compounds with enhanced efficacy, broader spectrums of activity, and improved pharmacokinetic profiles. The systematic evaluation of these derivatives through rigorous in vitro testing, guided by a deep understanding of their mechanism of action and structure-activity relationships, will pave the way for the next generation of cephalosporin antibiotics. This guide provides a foundational framework for professionals in the field to advance this vital area of research and development.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Cefadroxil Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic used to treat various bacterial infections.[1] Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. This document provides a detailed overview of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The described method is simple, precise, and accurate, making it suitable for routine analysis in a laboratory setting.[2][3]

Principle of the Method

The method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify this compound.[2][4] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard.

Quantitative Data Summary

The following tables summarize the key chromatographic conditions and validation parameters for several published HPLC methods for this compound quantification. This allows for easy comparison of different methodologies.

Table 1: Chromatographic Conditions for this compound Quantification

ParameterMethod 1Method 2Method 3Method 4
Column Hypersil ODS C18 (250 x 4.6 mm, 5µm)[2]Hypersil C8Supelco RP C-18 (250 mm × 4.6 mm, 5 µm)[3]C18 (150mm×4.5mm, 5µm)[5]
Mobile Phase KH2PO4 Buffer (pH 3.5): Acetonitrile (65:35 v/v)[2]Potassium dihydrogen phosphate buffer (pH 3.5): Methanol (65:35% v/v)[1]0.05M Disodium hydrogen orthophosphate buffer (pH 3.0): Methanol (40:60 v/v)[3]Phosphate buffer (pH 4.0): Methanol (90:10)[5]
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[1]0.75 mL/min[3]1.5 mL/min[4]
Detection Wavelength 220 nm[2]250 nm[1]264 nm[3]260 nm[5][6]
Injection Volume 10 µL[2]Not Specified20 µL20µl[5]
Retention Time 3.257 min[2]~3.157 minutes[1]4.108 min[3]Not Specified

Table 2: Method Validation Parameters

ParameterMethod 1Method 2Method 3Method 4
Linearity Range 20-80 µg/mL[2]0.2-1.0 μg/ml[1]20-100 µg/mL[3]Not Specified
Correlation Coefficient (R²) 1[2]0.9993[1]0.9999[3]0.9935[4]
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified0.5 µg/mL[4][7]
Limit of Quantification (LOQ) Not SpecifiedNot SpecifiedNot Specified1.0 µg/mL[4][7]
Accuracy (% Recovery) 99.98% (Assay)[2]99.98% (Assay)[1]Not SpecifiedNot Specified
Precision (%RSD) Not SpecifiedLow %RSD[1]< 2%[3]Intra-day: 1.75-5.33%, Inter-day: 0.58-2.69%[7]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the quantification of this compound based on a validated RP-HPLC method.[2]

1. Materials and Reagents

  • This compound monohydrate reference standard

  • This compound tablets (e.g., 100 mg)[2]

  • Potassium dihydrogen phosphate (KH2PO4), HPLC grade[2]

  • Acetonitrile, HPLC grade[2]

  • Orthophosphoric acid, AR grade[2]

  • Water, HPLC grade

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector[2]

  • Hypersil ODS C18 column (250 x 4.6 mm, 5µm)[2]

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Sonicator

3. Preparation of Solutions

  • Phosphate Buffer (pH 3.5): Dissolve an appropriate amount of KH2PO4 in HPLC grade water to make a buffer solution. Adjust the pH to 3.5 using 0.2% orthophosphoric acid.[2]

  • Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a ratio of 65:35 (v/v). Degas the mobile phase by sonicating for 15-20 minutes and filter through a 0.45 µm membrane filter.[2]

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the linear range (e.g., 20, 40, 60, 80 µg/mL) by diluting with the mobile phase.[2]

  • Sample Preparation (from Tablets):

    • Weigh and finely powder at least 20 this compound tablets.

    • Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the this compound.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter.

    • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the assay.

4. Chromatographic Analysis

  • Set up the HPLC system with the specified column and mobile phase.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution and the sample solution into the chromatograph.[2]

  • Record the chromatograms and measure the peak area for this compound.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Calculate the concentration of this compound in the sample solution using the regression equation.

  • Determine the amount of this compound in the tablet dosage form and express it as a percentage of the labeled amount.

Visualizations

Experimental Workflow Diagram

G Figure 1: HPLC Workflow for this compound Quantification cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Buffer:ACN 65:35) D Equilibrate HPLC System (C18 Column, 1 mL/min) A->D B Prepare Standard Solutions (20-80 µg/mL) E Inject Standards & Sample (10 µL) B->E C Prepare Sample Solution (from Tablets) C->E D->E F Acquire Chromatograms (UV at 220 nm) E->F G Generate Calibration Curve F->G H Quantify this compound in Sample G->H I Report Results H->I

Caption: HPLC Workflow for this compound Quantification

Logical Relationship of Method Validation Parameters

G Figure 2: Interrelation of HPLC Method Validation Parameters cluster_validation Validation Parameters Method HPLC Method Specificity Specificity Method->Specificity ensures Linearity Linearity Method->Linearity establishes Accuracy Accuracy Method->Accuracy verifies Precision Precision Method->Precision demonstrates Robustness Robustness Method->Robustness evaluates Range Range Linearity->Range defines LOD LOD Linearity->LOD determines LOQ LOQ Linearity->LOQ determines

Caption: Interrelation of HPLC Method Validation Parameters

References

Application Notes and Protocols: In Vitro Models for Studying Cefadroxil Bactericidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and some Gram-negative bacteria. It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The evaluation of the bactericidal activity of this compound is crucial for determining its efficacy against specific pathogens, optimizing dosing regimens, and understanding potential resistance mechanisms. This document provides detailed application notes and protocols for various in vitro models used to study the bactericidal activity of this compound.

Mechanism of Action of this compound

This compound, like other β-lactam antibiotics, targets and inhibits penicillin-binding proteins (PBPs) located in the bacterial cell wall.[1][2] These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to PBPs, this compound blocks the transpeptidation step, leading to the formation of a defective cell wall and ultimately resulting in bacterial cell lysis and death.[1][2][3]

Mechanism of Action of this compound This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Inhibits Cell_Wall_Formation Bacterial Cell Wall Formation Peptidoglycan_Synthesis->Cell_Wall_Formation Leads to defective Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Formation->Cell_Lysis Workflow for MIC and MBC Determination cluster_MIC MIC Assay cluster_MBC MBC Assay A Prepare serial dilutions of this compound in broth B Inoculate with standardized bacterial suspension A->B C Incubate at 35-37°C for 16-20 hours B->C D Observe for visible growth and determine MIC C->D E Subculture from wells with no visible growth (≥MIC) D->E Proceed with results from MIC F Plate onto antibiotic-free agar E->F G Incubate plates for 18-24 hours F->G H Count colonies and determine MBC G->H Time-Kill Curve Assay Workflow A Prepare bacterial culture in logarithmic growth phase B Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) A->B C Incubate at 35-37°C with shaking B->C D Collect samples at multiple time points (0, 2, 4, 6, 8, 24 hours) C->D E Perform serial dilutions and plate for viable counts (CFU/mL) D->E F Plot log10 CFU/mL versus time E->F Hollow Fiber Infection Model (HFIM) Schematic CR Central Reservoir (Drug and Media) HFC Hollow Fiber Cartridge (Bacteria in Extracapillary Space) CR->HFC Media & Drug Circulation Waste Waste CR->Waste Pump1 Syringe Pump (Drug Infusion) Pump1->CR Simulates Absorption Pump2 Peristaltic Pump (Media Circulation) Pump2->CR Simulates Elimination Diluent Fresh Media (Diluent) Diluent->Pump2 Simulates Elimination

References

Evaluating Cefadroxil Efficacy in Animal Models of Bacterial Skin Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to assess the efficacy of Cefadroxil in treating bacterial skin and soft tissue infections (SSTIs), primarily those caused by Staphylococcus aureus.

Introduction

This compound is a first-generation cephalosporin antibiotic effective against a range of Gram-positive bacteria, including common skin pathogens like Staphylococcus aureus. It functions by inhibiting the synthesis of the bacterial cell wall. Animal models are indispensable for the preclinical evaluation of antibiotics like this compound, providing a controlled environment to study pharmacokinetics, pharmacodynamics, and therapeutic efficacy before human clinical trials. Murine models, in particular, are widely used due to their cost-effectiveness, reproducibility, and the availability of immunological tools.

This document outlines two common murine models for S. aureus skin infections—the subcutaneous abscess model and the superficial tape-stripping model—and provides detailed protocols for their implementation and the subsequent evaluation of this compound's efficacy.

Mechanism of Action and Host Response

This compound's Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the formation of the peptidoglycan layer of bacterial cell walls.[1][2][3][4][5] It specifically binds to and inhibits Penicillin-Binding Proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. This inhibition leads to a compromised cell wall, making the bacterium susceptible to osmotic lysis and death.

G cluster_0 Bacterial Cell cluster_1 This compound Action PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cell Wall PBP->CellWall Inhibition Inhibition PBP->Inhibition Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking This compound This compound This compound->Inhibition DefectiveWall Defective Cell Wall Inhibition->DefectiveWall Prevents Cross-linking Lysis Cell Lysis (Bactericidal Effect) DefectiveWall->Lysis

This compound's mechanism of action.
Host Inflammatory Response to S. aureus Skin Infection

Upon breach of the skin barrier and introduction of S. aureus, the host mounts a robust innate immune response. Pattern recognition receptors on keratinocytes and resident immune cells recognize pathogen-associated molecular patterns (PAMPs), triggering the release of pro-inflammatory cytokines and chemokines. This signaling cascade is crucial for the recruitment of neutrophils, the primary phagocytes responsible for clearing the infection.

G SA Staphylococcus aureus (Pathogen) SkinBarrier Breached Skin Barrier SA->SkinBarrier Infection PRR Host Cell PRRs (e.g., TLR2) SkinBarrier->PRR Detection Cytokines Release of Cytokines & Chemokines (TNF-α, IL-1β, IL-6, CXCL1, CXCL2) PRR->Cytokines Activation Neutrophils Neutrophil Recruitment (Phagocytosis) Cytokines->Neutrophils Chemoattraction Clearance Bacterial Clearance Neutrophils->Clearance Abscess Abscess Formation (Containment) Neutrophils->Abscess

Host immune response to S. aureus.

Data Presentation: this compound Efficacy

While specific studies detailing the dose-dependent efficacy of oral this compound in murine skin infection models with CFU data are not widely available in published literature, the following tables summarize relevant in vitro and in vivo findings to guide experimental design.

Table 1: In Vitro Susceptibility of Staphylococcus aureus to this compound

ParameterValue (µg/mL)Reference
MIC₅₀2[6][7]
MIC₉₀4[6][7]

MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Summary of this compound Efficacy in Animal and Clinical Studies

Study TypeAnimal/SubjectInfection TypeThis compound RegimenOutcomeReference(s)
Preclinical (Oral) MiceS. aureus infectionNot specifiedLess effective than the investigational compound MDL 19,592.[3]
Preclinical (Topical) RatsS. aureus wound infectionNanoparticle in situ gelAccelerated wound healing and bacterial clearance compared to free this compound.
Clinical DogsBacterial Pyoderma22 mg/kg, PO, q12hGood to excellent response in 29 out of 30 dogs.[8]
Clinical HumansSkin/Soft Tissue Infections1 g/day (single or divided dose)91% clinical efficacy.[3][4]

Experimental Protocols

The following protocols describe established methods for inducing and evaluating S. aureus skin infections in mice. These models can be adapted to test the efficacy of oral this compound treatment.

General Experimental Workflow

G A Phase 1: Animal Acclimation (1 week) C Phase 3: Induction of Infection (Subcutaneous or Tape-Strip) A->C B Phase 2: Bacterial Culture (S. aureus to log phase) B->C D Phase 4: Treatment Initiation (e.g., Oral this compound vs. Vehicle) C->D E Phase 5: Monitoring & Data Collection (Lesion size, clinical score) D->E F Phase 6: Endpoint Analysis (CFU count, Histopathology, Cytokines) E->F

General workflow for efficacy studies.
Protocol 1: Murine Subcutaneous Abscess Model

This model is suitable for studying localized, deep-seated skin infections.

Materials:

  • 8-12 week old mice (e.g., BALB/c or C57BL/6)

  • Staphylococcus aureus strain (e.g., USA300, Newman)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Electric shaver and chemical depilatory cream

  • Tuberculin syringes with 27-30G needles

  • Calipers

  • This compound for oral administration

  • Vehicle control (e.g., sterile water or carboxymethylcellulose)

  • Tissue homogenizer

  • Surgical tools for tissue collection

Procedure:

  • Bacterial Preparation: a. Inoculate S. aureus from a frozen stock into TSB and grow overnight at 37°C with shaking. b. The next day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6). c. Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 2 x 10⁷ CFU/mL). Verify the concentration by serial dilution and plating on TSA.

  • Infection: a. Anesthetize the mice. Shave a small area on the dorsal flank and apply a chemical depilatory agent to remove remaining fur. b. Inject 100 µL of the S. aureus suspension (e.g., 2 x 10⁶ CFU) subcutaneously into the shaved area.

  • Treatment: a. At a predetermined time post-infection (e.g., 24 hours), begin treatment. b. Administer this compound orally (e.g., via gavage) at the desired dose and frequency. A typical pediatric dose for skin infections is 30 mg/kg/day, which can be used as a starting point for dose-ranging studies.[4] Administer vehicle control to the control group. c. Continue treatment for a specified duration (e.g., 3-7 days).

  • Efficacy Evaluation: a. Lesion Size: Measure the length and width of the resulting abscess daily using calipers. b. Bacterial Load (CFU): At the end of the experiment, euthanize the mice. Aseptically excise the entire lesion and a margin of surrounding tissue. Weigh the tissue, homogenize in sterile PBS, and perform serial dilutions for plating on TSA to determine the CFU per gram of tissue. c. Histopathology: Fix a portion of the skin lesion in 10% neutral buffered formalin for sectioning and staining (e.g., H&E, Gram stain) to assess inflammation and bacterial infiltration.

Protocol 2: Murine Superficial Tape-Stripping Model

This model mimics superficial skin infections like impetigo.

Materials:

  • Same as Protocol 4.2, with the addition of surgical tape.

Procedure:

  • Bacterial Preparation: Prepare the S. aureus inoculum as described in Protocol 4.2.1.

  • Infection: a. Anesthetize and prepare the dorsal skin as described in Protocol 4.2.2. b. Gently but firmly apply and remove a piece of surgical tape to the same area of skin for 10-15 cycles. This will remove the stratum corneum, creating a glistening, but not bleeding, surface. c. Apply a small volume (e.g., 10 µL) of the concentrated bacterial suspension (e.g., 1 x 10⁷ CFU) directly onto the tape-stripped area.

  • Treatment: a. Initiate oral this compound or vehicle treatment at a specified time post-infection (e.g., 4-24 hours). b. Continue treatment as described in Protocol 4.2.3.

  • Efficacy Evaluation: a. Clinical Scoring: Daily, score the infection site based on parameters like erythema, crusting, and swelling. b. Bacterial Load (CFU): At the endpoint, euthanize the mice. Use a sterile cotton swab to sample the surface of the lesion, or excise the infected skin area for homogenization and CFU enumeration as described in Protocol 4.2.4.

Conclusion

The murine subcutaneous abscess and superficial tape-stripping models are robust and reproducible systems for evaluating the in vivo efficacy of this compound against S. aureus skin infections. By carefully controlling variables such as bacterial inoculum, treatment initiation time, and dosage, researchers can obtain valuable data on bacterial clearance, clinical improvement, and host response. These protocols, combined with the provided background on this compound's mechanism and host-pathogen interactions, offer a solid framework for preclinical drug development and research in infectious diseases.

References

Application Notes and Protocols for Assessing Cefadroxil Penetration in Bone and Soft Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established protocols for quantifying the penetration of Cefadroxil, a first-generation cephalosporin antibiotic, into bone and soft tissues. The following sections detail experimental designs, sample processing, and analytical methodologies, supplemented with quantitative data and workflow visualizations to guide researchers in this critical area of drug development.

Quantitative Data Summary

The following tables summarize this compound concentrations measured in various human tissues following oral administration, providing a baseline for comparative studies.

Table 1: this compound Concentrations in Human Serum, Gingiva, and Mandibular Bone [1]

TissueMean Peak ConcentrationTime to Peak Concentration
Serum12.92 µg/mL3 hours
Gingiva6.50 µg/g3 hours
Mandibular Bone2.67 µg/g3 hours

Data obtained following a single 500-mg oral dose.

Table 2: this compound Concentration Ratios in Human Tissues [1]

RatioMean Value at Peak Time
Gingiva/Serum0.54
Mandibular Bone/Serum0.21

Table 3: Comparison of this compound and Cefuroxime Concentrations in Bone and Wound Fluid [2][3]

AntibioticAdministrationAdequate Levels in Wound Fluid & Cancellous Bone
This compoundOral22 of 26 patients
CefuroximeIntravenous26 of 26 patients

Study conducted in patients undergoing trochanteric fracture surgery.

Experimental Protocols

Detailed methodologies for assessing this compound tissue penetration are provided below. These protocols are based on established practices in pharmacokinetic and pharmacodynamic studies.

In Vivo Animal Models for Preclinical Assessment

Animal models are crucial for initial pharmacokinetic profiling of this compound. Murine and rabbit models are commonly employed to simulate human infections and study drug distribution.[4][5][6][7][8]

Protocol 2.1.1: Murine Thigh Infection Model for Soft Tissue Penetration

  • Animal Model: Use immunocompetent or neutropenic mice, depending on the study's focus on the antibiotic's interaction with the immune system.[6]

  • Infection Induction: Inject a clinically relevant bacterial strain (e.g., Staphylococcus aureus) into the thigh muscle to establish a localized soft tissue infection.

  • This compound Administration: Administer this compound orally at various dosages and time points post-infection.

  • Sample Collection: At predetermined time intervals, euthanize cohorts of mice and collect blood (via cardiac puncture) and thigh muscle tissue.

  • Tissue Processing:

    • Homogenize the muscle tissue in a suitable buffer (e.g., phosphate-buffered saline).

    • Centrifuge the homogenate to separate the supernatant.

  • Bioanalysis: Quantify this compound concentrations in plasma and tissue supernatant using HPLC or LC-MS/MS (see Protocol 2.4).

  • Data Analysis: Calculate the tissue-to-plasma concentration ratio to determine the extent of soft tissue penetration.

Protocol 2.1.2: Rabbit Osteomyelitis Model for Bone Penetration

  • Animal Model: New Zealand white rabbits are a suitable model due to their bone size, which facilitates surgical procedures and sample collection.[4]

  • Infection Induction: Create a localized bone infection (osteomyelitis) by surgically introducing a bacterial inoculum (e.g., S. aureus) into the tibia.

  • This compound Administration: Administer oral this compound at clinically relevant doses.

  • Bone Processing:

    • Carefully remove soft tissue from the bone.

    • Separate cortical and cancellous bone.

    • Pulverize the bone samples under cryogenic conditions.

    • Extract this compound from the bone powder using an appropriate solvent (e.g., methanol or a buffer solution).

  • Bioanalysis: Determine this compound concentrations in plasma and bone extracts using HPLC or LC-MS/MS (see Protocol 2.4).

Human Clinical Studies

Human studies are essential for validating preclinical data and understanding this compound penetration in patients. These studies are often conducted in surgical settings where tissue samples can be ethically obtained.

Protocol 2.2.1: Assessing Penetration in Oral Tissues [1]

  • Study Population: Patients scheduled for third molar extraction.

  • Drug Administration: Administer a single oral dose of this compound (e.g., 500 mg) at a specified time before surgery.

  • Sample Collection: During the surgical procedure, collect:

    • A venous blood sample.

    • A sample of gingival tissue.

    • A sample of mandibular bone.

  • Sample Processing:

    • Process the blood to obtain serum.

    • Weigh and homogenize the gingiva and bone samples.

  • Bioanalysis: Quantify this compound concentrations in serum, gingiva, and bone homogenates using a validated analytical method such as the paper disk method or HPLC (see Protocol 2.4).

Microdialysis for Continuous Monitoring

Microdialysis is a minimally invasive technique that allows for the continuous sampling of unbound (pharmacologically active) drug concentrations in the interstitial fluid of tissues.[9][10][11]

Protocol 2.3.1: Microdialysis in Soft Tissue and Bone

  • Probe Insertion: Under local anesthesia, insert a microdialysis probe into the target tissue (e.g., subcutaneous fat, muscle, or surgically exposed bone).

  • Perfusion: Perfuse the probe with a sterile isotonic solution at a low, constant flow rate.

  • Dialysate Collection: Collect the dialysate, which contains unbound this compound that has diffused across the probe's semipermeable membrane, at regular intervals.

  • Blood Sampling: Collect simultaneous blood samples to determine plasma drug concentrations.

  • Bioanalysis: Analyze the this compound concentration in the dialysate and plasma using a highly sensitive method like LC-MS/MS (see Protocol 2.4), as concentrations in the dialysate can be low.

  • Data Analysis: Calculate the unbound tissue-to-plasma concentration ratio over time.

Analytical Methods for this compound Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards for accurately quantifying this compound in biological matrices.[12][13][14][15][16][17][18][19][20][21]

Protocol 2.4.1: HPLC-UV Method [12][14][15][17]

  • Sample Preparation:

    • Plasma/Serum: Perform protein precipitation by adding a solvent like acetonitrile or methanol. Centrifuge and collect the supernatant.

    • Tissue Homogenate: Follow the same protein precipitation procedure as for plasma/serum.

  • Chromatographic Conditions:

    • Column: A reverse-phase C8 or C18 column is commonly used.

    • Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio and pH should be optimized.[14][17]

    • Flow Rate: Typically around 1 mL/min.

    • Detection: UV detection at a wavelength of approximately 220-270 nm.

  • Quantification: Create a standard curve using known concentrations of this compound to quantify the amount in the samples.

Protocol 2.4.2: LC-MS/MS Method [16][19][20][21]

  • Sample Preparation: Similar to the HPLC method, but may also involve solid-phase extraction (SPE) for cleaner samples and increased sensitivity.[16][20]

  • Chromatographic Separation: Utilize a suitable reverse-phase column and mobile phase to separate this compound from endogenous matrix components.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • Detection Mode: Employ multiple reaction monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.[19][21]

  • Quantification: Quantify this compound concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

The following diagrams illustrate the workflows and relationships described in the protocols.

Experimental_Workflow_for_Tissue_Penetration_Assessment cluster_study_design Study Design cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_interpretation Data Interpretation admin Drug Administration (e.g., Oral this compound) blood Blood/Serum/Plasma admin->blood soft_tissue Soft Tissue (e.g., Gingiva, Muscle) admin->soft_tissue bone Bone (Cancellous/Cortical) admin->bone microdialysis Microdialysis (Interstitial Fluid) admin->microdialysis model Selection of Model (Animal or Human) extraction Extraction / Protein Precipitation blood->extraction homogenization Tissue Homogenization soft_tissue->homogenization bone->homogenization microdialysis->extraction homogenization->extraction analysis Quantification (HPLC or LC-MS/MS) extraction->analysis pk_pd Pharmacokinetic/ Pharmacodynamic Analysis analysis->pk_pd ratio Tissue:Plasma Ratio analysis->ratio Analytical_Method_Selection cluster_prep Sample Preparation cluster_quant Quantification Method start Biological Sample (Plasma, Tissue Homogenate) pp Protein Precipitation (e.g., Acetonitrile) start->pp spe Solid-Phase Extraction (SPE) start->spe For cleaner sample & higher sensitivity decision Required Sensitivity and Specificity? pp->decision lcms LC-MS/MS spe->lcms hplc HPLC-UV data_hplc Concentration Data hplc->data_hplc data_lcms Concentration Data lcms->data_lcms decision->hplc Standard decision->lcms High

References

Application Notes and Protocols for Inducing and Studying Cefadroxil Resistance in Laboratory Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for inducing and characterizing Cefadroxil resistance in common laboratory bacterial strains, specifically Escherichia coli and Staphylococcus aureus. The protocols outlined below are intended to serve as a comprehensive guide for researchers investigating the mechanisms of resistance to this first-generation cephalosporin antibiotic.

Introduction

This compound is a broad-spectrum, first-generation cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] The emergence of antibiotic resistance is a significant global health concern, necessitating robust laboratory methods to study the development and mechanisms of resistance. These protocols detail established techniques for inducing this compound resistance in a controlled laboratory setting and for characterizing the resistant phenotypes and genotypes.

Data Presentation: this compound Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against susceptible and resistant strains of E. coli and S. aureus, providing a baseline for resistance studies.

Table 1: this compound MIC Values for Escherichia coli

Strain TypeATCC StrainMIC Range (µg/mL)Reference
SusceptibleATCC 2592216[2]
Resistant (Clinical Isolates)N/A8 - 256[2]

Table 2: this compound MIC Values for Staphylococcus aureus

Strain TypeATCC StrainMIC Range (µg/mL)Reference
Susceptible (MSSA)ATCC 259234[2]
Susceptible (MSSA)Clinical Isolates2 - 4 (MIC₅₀/₉₀)[3][4]
Resistant (Clinical Isolates)N/A2 - 128[2]

Experimental Protocols

Induction of this compound Resistance

Two primary methods for inducing antibiotic resistance in the laboratory are serial passage and the gradient plate method.

This method involves repeatedly exposing a bacterial culture to sub-inhibitory concentrations of an antibiotic, allowing for the gradual selection of resistant mutants.[5]

Protocol for Serial Passage:

  • Initial MIC Determination: Perform a baseline Minimum Inhibitory Concentration (MIC) assay (see Protocol 2a) to determine the initial susceptibility of the bacterial strain (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) to this compound.

  • Preparation of Sub-inhibitory Concentration: In a sterile liquid growth medium (e.g., Mueller-Hinton Broth), prepare a solution of this compound at a concentration of 0.5x the initial MIC.

  • Inoculation: Inoculate the this compound-containing broth with the bacterial strain to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the culture under appropriate conditions (e.g., 37°C with shaking for E. coli, or 35°C for S. aureus) for 18-24 hours.

  • Passage: After incubation, determine the MIC of the culture from the tube with the highest concentration of this compound that shows growth.

  • Subsequent Passages: Inoculate a fresh series of tubes containing increasing concentrations of this compound, starting from the new sub-inhibitory concentration (0.5x the new MIC), with an aliquot from the previous day's culture that grew at the highest this compound concentration.

  • Repeat: Repeat this process for a desired number of passages or until a significant increase in MIC is observed. A four-fold or greater increase in MIC is generally considered an indication of resistance development.[2]

This technique allows for the isolation of antibiotic-resistant mutants by plating a bacterial culture on an agar plate containing a continuous gradient of antibiotic concentration.

Protocol for Gradient Plate:

  • Prepare Bottom Agar Layer: Melt nutrient agar and pour approximately 10 mL into a sterile petri dish. Solidify the agar with the plate tilted to create a wedge.

  • Prepare Top Agar Layer: Melt another 10 mL of nutrient agar and cool to 45-50°C. Add this compound to a final concentration estimated to be 2-10 times the expected MIC of resistant mutants. Pour this agar over the solidified bottom layer with the plate level.

  • Inoculation: Once the top layer has solidified, spread a suspension of the test bacteria (e.g., E. coli or S. aureus) evenly over the surface of the agar.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Observation: Observe for bacterial growth. Colonies growing in the high-concentration end of the gradient are likely resistant mutants. These can be isolated for further characterization.

Characterization of this compound Resistance

This is the gold standard for determining the susceptibility of a bacterial strain to an antibiotic.

Protocol for Broth Microdilution:

  • Prepare this compound Dilutions: In a 96-well microtiter plate, prepare a two-fold serial dilution of this compound in Mueller-Hinton Broth (MHB). Concentrations may range from 0.25 to 256 µg/mL to cover both susceptible and resistant isolates.[2]

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Identifying the genetic basis of resistance is crucial for understanding the underlying mechanisms. This typically involves sequencing the genome of the resistant strain and comparing it to the susceptible parent strain.

Protocol for Genetic Analysis:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both the this compound-resistant and the susceptible parent strains.

  • Whole Genome Sequencing (WGS): Perform WGS on both DNA samples using a high-throughput sequencing platform.

  • Bioinformatic Analysis:

    • Variant Calling: Align the sequencing reads from the resistant strain to the reference genome of the parent strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

    • Gene Annotation: Annotate the identified mutations to determine if they fall within genes known to be involved in antibiotic resistance, such as those encoding β-lactamases or penicillin-binding proteins (PBPs).[6][7][8] Common resistance genes for cephalosporins include various bla genes (e.g., blaCTX-M, blaTEM, blaSHV).[9] Mutations in PBP genes, such as pbp2, can also confer resistance.[7][8][10]

    • Comparative Genomics: Compare the entire genome of the resistant strain to databases of known antibiotic resistance genes.

Acquiring antibiotic resistance can sometimes come at a "fitness cost" to the bacterium, which may manifest as a reduced growth rate.[10]

Protocol for Growth Rate Comparison:

  • Culture Preparation: Prepare overnight cultures of both the this compound-resistant and the susceptible parent strain in antibiotic-free liquid medium.

  • Growth Curve Assay: In a microplate reader, inoculate fresh antibiotic-free medium with each strain to a low starting optical density (e.g., OD₆₀₀ of 0.05).

  • Monitoring Growth: Incubate the plate with shaking at the appropriate temperature and measure the OD₆₀₀ at regular intervals (e.g., every 15-30 minutes) for 24 hours.

  • Data Analysis: Plot the growth curves (OD₆₀₀ vs. time) for both strains. Calculate and compare key growth parameters such as the lag phase duration, maximum growth rate (slope of the logarithmic phase), and final cell density. A significantly lower maximum growth rate in the resistant strain compared to the susceptible strain indicates a fitness cost.

Visualization of Experimental Workflows and Pathways

Experimental Workflow for Inducing and Characterizing this compound Resistance

G cluster_induction Resistance Induction cluster_characterization Resistance Characterization Serial_Passage Serial Passage Resistant_Mutants This compound-Resistant Mutants Serial_Passage->Resistant_Mutants Gradient_Plate Gradient Plate Gradient_Plate->Resistant_Mutants MIC_Determination MIC Determination Data_Analysis Data Analysis and Interpretation MIC_Determination->Data_Analysis Genetic_Analysis Genetic Analysis (WGS) Genetic_Analysis->Data_Analysis Fitness_Cost Fitness Cost Assessment Fitness_Cost->Data_Analysis Bacterial_Strain Susceptible Bacterial Strain Bacterial_Strain->Serial_Passage Induce Resistance Bacterial_Strain->Gradient_Plate Induce Resistance Resistant_Mutants->MIC_Determination Characterize Resistance Resistant_Mutants->Genetic_Analysis Characterize Resistance Resistant_Mutants->Fitness_Cost Characterize Resistance

Caption: Workflow for this compound resistance induction and characterization.

Signaling Pathway for Beta-Lactam Resistance Mechanisms

G This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Inhibits Hydrolysis This compound Hydrolysis This compound->Hydrolysis Altered_PBP Altered PBP This compound->Altered_PBP Reduced binding Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->this compound Acts on PBP_Mutation PBP Gene Mutation PBP_Mutation->Altered_PBP Results in Resistance Resistance Hydrolysis->Resistance Leads to Altered_PBP->Resistance Leads to

Caption: Common mechanisms of bacterial resistance to this compound.

References

Application Notes and Protocols for the Synthesis of Novel Cefadroxil Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic with a broad spectrum of bactericidal activity.[1][2] Its clinical efficacy is well-established for treating various infections, including those of the respiratory and urinary tracts.[3] However, like many β-lactam antibiotics, its physicochemical properties, such as solubility and stability, can limit its oral bioavailability and therapeutic effectiveness.[1] Prodrug strategies offer a viable approach to overcome these limitations by masking polar functional groups of the parent drug, thereby enhancing its lipophilicity and facilitating its absorption. Once absorbed, these prodrugs are designed to undergo enzymatic or chemical conversion to release the active this compound.

These application notes provide detailed protocols and techniques for the synthesis of novel this compound prodrugs, focusing on ester and amide linkages, which are common and effective prodrug moieties. The methodologies are intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents.

General Workflow for this compound Prodrug Synthesis

The synthesis of this compound prodrugs typically involves the protection of reactive functional groups, followed by coupling with a promoiety, and subsequent deprotection if necessary. The following diagram illustrates a generalized workflow.

G cluster_0 Preparation of Starting Materials cluster_1 Protection/Activation cluster_2 Coupling Reaction cluster_3 Deprotection & Purification cluster_4 Characterization This compound This compound (I) Protection Protection of Amino/Carboxyl Groups This compound->Protection Promoieties Promoieties (e.g., Amino Acids, Alcohols) Activation Activation of Carboxyl Groups Promoieties->Activation Coupling Coupling of Protected this compound with Promoiety Protection->Coupling Activation->Coupling Deprotection Removal of Protecting Groups Coupling->Deprotection Purification Purification of Prodrug (e.g., Crystallization, Chromatography) Deprotection->Purification Characterization Structural & Purity Analysis (NMR, MS, HPLC) Purification->Characterization

Caption: General workflow for synthesizing novel this compound prodrugs.

Enzymatic Activation of this compound Prodrugs

A key feature of a successful prodrug is its efficient conversion to the active parent drug in vivo. For ester and amide prodrugs, this is often mediated by esterases and amidases present in the body. The following diagram illustrates this activation pathway.

G Prodrug This compound Prodrug (Absorbed) ActiveDrug Active this compound Prodrug->ActiveDrug Enzymatic Hydrolysis Promoieties Promoieties (Metabolized/Excreted) Prodrug->Promoieties Enzymatic Hydrolysis Enzymes Esterases/Amidases (in Plasma, Liver, etc.) Enzymes->Prodrug

Caption: Enzymatic activation of a this compound prodrug to the active drug.

Synthesis of this compound Ester Prodrugs at the C-4 Carboxylic Acid

Esterification of the C-4 carboxylic acid of the cephem nucleus is a common strategy to increase the lipophilicity of cephalosporins. This can be achieved using various methods, including the phosphorus oxychloride method for coupling with amino acid esters.

Protocol 1: Synthesis of N-Tosyl-Cefadroxil Amino Acid Methyl Ester Prodrugs

This protocol describes the synthesis of amino acid methyl ester derivatives at the C-4 position of N-Tosyl-Cefadroxil.[4]

Step 1: Tosylation of this compound (I) to yield N-Tosyl-Cefadroxil (IV)

  • Suspend this compound (I) in an appropriate alkaline medium.

  • Add p-toluenesulfonyl chloride (TsCl) portion-wise while maintaining the pH and temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Acidify the mixture to precipitate the N-Tosyl-Cefadroxil (IV).

  • Filter, wash, and dry the product.

Step 2: Coupling of N-Tosyl-Cefadroxil (IV) with Amino Acid Methyl Esters

  • Suspend N-Tosyl-Cefadroxil (IV) and the desired amino acid methyl ester in anhydrous tetrahydrofuran (THF) containing an excess of triethylamine (TEA).

  • Cool the mixture to -15°C in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring.

  • Maintain the temperature at -15°C for the duration of the reaction (typically 1-3 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for N-Tosyl-Cefadroxil Amino Acid Ester Synthesis
CompoundAmino Acid EsterMethodYield (%)
N-Tos-Cefadroxil-L-Ala-OMe (XXI)L-Alanine Methyl EsterPhosphorus Oxychloride75
N-Tos-Cefadroxil-L-Val-OMe (XXII)L-Valine Methyl EsterPhosphorus Oxychloride70
N-Tos-Cefadroxil-L-Leu-OMe (XXIII)L-Leucine Methyl EsterPhosphorus Oxychloride72

Data adapted from Hassan et al.[4]

Synthesis of this compound Amide Prodrugs at the α-Amino Group

Modification of the α-amino group of the 7-phenylglycinamido acyl moiety can also be employed to generate novel prodrugs. This can be achieved by coupling with protected amino acids or dipeptides.

Protocol 2: Synthesis of Phthalylamino Acid Derivatives of this compound Methyl Ester

This protocol details the synthesis of phthalylamino acid derivatives at the α-amino group of this compound methyl ester using the acid chloride method.[4]

Step 1: Preparation of this compound Methyl Ester Hydrochloride (II)

  • Suspend this compound (I) in absolute methanol.

  • Cool the suspension in an ice bath.

  • Add thionyl chloride dropwise with stirring.

  • Stir the reaction mixture for 3 hours in the ice bath.

  • The product, this compound methyl ester hydrochloride (II), will precipitate.

  • Filter, wash with cold methanol, and dry the product.

Step 2: Preparation of Phthalylaminoacyl Chlorides

  • Prepare the desired phthalylaminoacyl chlorides from the corresponding phthalylamino acids and phosphorus pentachloride (PCl₅) in dry benzene, according to established procedures.[4]

Step 3: Coupling Reaction

  • Suspend this compound methyl ester hydrochloride (II) in a mixture of THF and DMF.

  • Add two molar equivalents of TEA and stir for 30 minutes to liberate the free base.

  • Cool the suspension and add a solution of the appropriate phthalylaminoacyl chloride in THF dropwise.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Filter off the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol-water).

Quantitative Data for Phthalylamino Acid Derivative Synthesis
CompoundPhthalylaminoacyl ChlorideMethodYield (%)
Pht-Gly-Cefadroxil-OMe (VI)Phthalyl-glycyl chlorideAcid Chloride65
Pht-L-Ala-Cefadroxil-OMe (VII)Phthalyl-L-alanyl chlorideAcid Chloride68
Pht-L-Val-Cefadroxil-OMe (VIII)Phthalyl-L-valyl chlorideAcid Chloride63

Data adapted from Hassan et al.[4]

Synthesis of this compound Carbonate Prodrugs

Carbonate prodrugs can be synthesized by reacting the phenolic hydroxyl group of the p-hydroxyphenylglycine moiety of this compound.

Protocol 3: Synthesis of this compound Carbonate

This protocol describes the synthesis of a this compound carbonate derivative via N-acylation of silylated 7-ADCA with a mixed anhydride.[3][5]

Step 1: Preparation of Silylated 7-ADCA

  • In a dry reaction vessel, suspend 7-aminodesacetoxycephalosporanic acid (7-ADCA) in dichloromethane.

  • Add hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS).

  • Reflux the mixture for approximately 3.5 hours to obtain silylated 7-ADCA.

Step 2: Preparation of the Mixed Anhydride

  • In a separate vessel, prepare a mixture of p-hydroxyphenylglycine Dane salt, N-methylmorpholine (NMM), dichloromethane, and dimethylformamide.

  • Add ethyl chloroformate to the mixture to form the mixed anhydride.

Step 3: N-Acylation and Deprotection

  • Cool the silylated 7-ADCA solution to -80°C.

  • Add the prepared mixed anhydride solution to the silylated 7-ADCA.

  • After the reaction is complete, perform de-silylation by adding acidic water.

  • Extract the desired product into the aqueous layer.

  • Isolate the pure this compound carbonate by adjusting the pH to 5.6 with dilute ammonia solution.

  • Filter the precipitate, wash with acetone, and dry under reduced pressure.

Quantitative Data for this compound Carbonate Synthesis
ParameterValue
Molar eq. of Ethyl Chloroformate2.32
Molar eq. of N-Methyl Morpholine1.20
Conversion Rate97%
Purity>95%

Data adapted from a study on this compound carbonate synthesis.[3]

Characterization of this compound Prodrugs

The synthesized prodrugs must be thoroughly characterized to confirm their structure and purity.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized prodrugs and for monitoring the progress of the reaction.[3][6] Different retention times for the prodrug, parent drug, and starting materials will confirm the formation of the new entity and its purity.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are essential for elucidating the chemical structure of the synthesized prodrugs.[2][3][4] The appearance of new signals corresponding to the promoiety and shifts in the signals of the this compound core will confirm the successful synthesis.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the prodrugs, further confirming their identity.[2][3][4]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the prodrug molecule, such as the characteristic stretching frequencies of the β-lactam ring, esters, and amides.[3][4]

Representative Characterization Data for this compound Carbonate
TechniqueObserved Data
¹H-NMR (DMSO)Quartet at 4.23 ppm (2H, J=7 Hz), Triplet at 1.28 ppm (3H, J=7 Hz)
Mass Spectrum (m/z)435 (Molecular Ion Peak)
IR (KBr, cm⁻¹)1759, 1690, 1591

Data confirms the structure of the carbonate of this compound.[3]

Conclusion

The synthesis of novel this compound prodrugs is a promising strategy for improving the pharmacokinetic profile of this important antibiotic. The protocols detailed in these application notes provide a foundation for the rational design and synthesis of various this compound prodrugs, including esters, amides, and carbonates. By employing these methodologies and characterization techniques, researchers can develop new this compound derivatives with enhanced therapeutic potential. Careful selection of the promoiety and the linkage chemistry is critical to ensure efficient absorption and subsequent bioactivation to the parent drug.

References

Application Notes and Protocols: Cefadroxil as a Selective Agent in Microbiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the first-generation cephalosporin antibiotic, Cefadroxil, as a selective agent in various microbiology research applications. Detailed protocols, quantitative data, and visual workflows are presented to facilitate its effective use in the laboratory.

Introduction to this compound

This compound is a broad-spectrum, semi-synthetic cephalosporin antibiotic that acts as a bactericidal agent.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3] This property makes it a valuable tool in microbiology research for selecting specific microorganisms and preventing bacterial contamination in cell cultures. It is effective against a range of Gram-positive and some Gram-negative bacteria.[1][4]

Mechanism of Action

This compound, like other β-lactam antibiotics, targets and binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall.[2] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By inhibiting the transpeptidation activity of PBPs, this compound disrupts the cross-linking of peptidoglycan chains. This leads to the formation of a defective and weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2][3]

cluster_cell Inside Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to & Inhibits BacterialCell Bacterial Cell CellWall Cell Wall Synthesis BacterialCell->CellWall CellWall->PBPs Peptidoglycan Peptidoglycan Cross-linking PBPs->Peptidoglycan DefectiveWall Defective Cell Wall Peptidoglycan->DefectiveWall Disruption CellLysis Cell Lysis (Bactericidal Effect) DefectiveWall->CellLysis

Mechanism of this compound's bactericidal action.

Applications in Microbiology Research

This compound can be employed as a selective agent in several research applications:

  • Preparation of Selective Media: this compound can be incorporated into culture media to inhibit the growth of susceptible bacteria, allowing for the isolation and cultivation of resistant strains or other non-bacterial organisms.

  • Prevention of Bacterial Contamination: In eukaryotic cell culture, this compound can be used to prevent or eliminate bacterial contamination, particularly from Gram-positive bacteria.

  • Selection of Transformed Bacteria: In molecular cloning, this compound can be used to select for bacteria that have been successfully transformed with a plasmid carrying a this compound resistance gene.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The choice of an appropriate working concentration of this compound is critical for its efficacy as a selective agent. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Below is a summary of reported MIC values for this compound against various bacterial species.

MicroorganismStrainMIC (µg/mL)Reference(s)
Escherichia coliATCC 2592216
Escherichia coliClinical Isolates8 - 256
Escherichia coli-8[1]
Staphylococcus aureusATCC 259234
Staphylococcus aureusClinical Isolates2 - 128
Staphylococcus aureusMethicillin-Susceptible (MSSA)MIC₅₀: 2, MIC₉₀: 4[5]
Streptococcus pneumoniae-≤1 – >16[1]
Bacillus subtilis-6.4
Bacillus cereus-25.6
Pseudomonas aeruginosa-6.4
Serratia marcescens-25.6

Note: MIC values can vary depending on the specific strain, inoculum size, and testing methodology. It is recommended to perform a dose-response curve to determine the optimal selective concentration for your specific application and bacterial strain.

Experimental Protocols

Protocol 1: Preparation of this compound-Selective Agar Plates

This protocol describes the preparation of Luria-Bertani (LB) agar plates containing this compound for the selection of resistant bacteria.

Materials:

  • Luria-Bertani (LB) agar powder

  • Distilled or deionized water

  • This compound powder

  • Sterile petri dishes

  • Autoclave

  • Water bath set to 50-60°C

  • Sterile flasks or bottles

  • Magnetic stirrer and stir bar (optional)

  • Sterile pipettes and filter sterilization unit (0.22 µm)

Procedure:

  • Prepare LB Agar: Prepare the LB agar according to the manufacturer's instructions. For example, for 1 liter of medium, dissolve the specified amount of LB agar powder in 1 liter of distilled water in a sterile flask or bottle.

  • Sterilization: Autoclave the LB agar solution at 121°C for 15-20 minutes.

  • Cooling: After autoclaving, allow the molten agar to cool in a 50-60°C water bath. This is crucial as temperatures above this may degrade the this compound.

  • Prepare this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 10-50 mg/mL in a suitable sterile solvent (e.g., sterile distilled water or a buffer, depending on solubility).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile tube.

  • Add this compound to Agar: Once the agar has cooled to 50-60°C, add the appropriate volume of the sterile this compound stock solution to achieve the desired final concentration. A common starting concentration for selection is 20-50 µg/mL. Gently swirl the flask to ensure even distribution of the antibiotic.

  • Pouring Plates:

    • Working in a sterile environment (e.g., a laminar flow hood), pour approximately 20-25 mL of the this compound-containing agar into each sterile petri dish.

    • Allow the plates to solidify at room temperature.

  • Storage: Once solidified, store the plates inverted at 4°C. The plates should be used within 1-2 weeks for optimal performance.

start Start prepare_agar Prepare LB Agar start->prepare_agar autoclave Autoclave at 121°C prepare_agar->autoclave cool_agar Cool Agar to 50-60°C autoclave->cool_agar add_antibiotic Add this compound to Cooled Agar cool_agar->add_antibiotic prepare_stock Prepare this compound Stock Solution filter_sterilize Filter-Sterilize Stock Solution prepare_stock->filter_sterilize filter_sterilize->add_antibiotic pour_plates Pour Plates add_antibiotic->pour_plates solidify Allow to Solidify pour_plates->solidify store Store at 4°C solidify->store end End store->end

Workflow for preparing this compound-selective agar plates.
Protocol 2: Bacterial Transformation and Selection

This protocol outlines a general procedure for transforming competent E. coli with a plasmid containing a this compound resistance gene and selecting for transformants on this compound-containing plates.

Materials:

  • Competent E. coli cells

  • Plasmid DNA with a this compound resistance marker

  • This compound-selective LB agar plates (prepared as in Protocol 1)

  • SOC medium

  • Microcentrifuge tubes

  • Water bath at 42°C

  • Ice

  • Incubator at 37°C

  • Sterile spreaders

Procedure:

  • Thaw Competent Cells: Thaw a tube of competent E. coli cells on ice.

  • Add Plasmid DNA: Add 1-5 µL of your plasmid DNA to the competent cells. Gently mix by flicking the tube.

  • Incubation on Ice: Incubate the cell/DNA mixture on ice for 20-30 minutes.

  • Heat Shock: Transfer the tube to a 42°C water bath for 30-60 seconds. The exact time will depend on the competent cells being used.

  • Recovery on Ice: Immediately place the tube back on ice for 2 minutes.

  • Outgrowth: Add 250-500 µL of SOC medium to the tube and incubate at 37°C for 1 hour with shaking (225-250 rpm).

  • Plating: Spread 50-100 µL of the cell suspension onto a pre-warmed this compound-selective LB agar plate.

  • Incubation: Incubate the plate overnight at 37°C.

  • Analysis: The following day, colonies should be visible on the plate. These colonies represent bacteria that have been successfully transformed with the plasmid and are resistant to this compound.

Conclusion

This compound is a versatile and effective selective agent for a variety of applications in microbiology research. By understanding its mechanism of action and utilizing the appropriate concentrations as guided by MIC data, researchers can confidently employ this compound for the preparation of selective media, prevention of contamination, and selection of transformed bacteria. The protocols provided herein offer a solid foundation for the successful integration of this compound into your research workflows.

References

Troubleshooting & Optimization

Overcoming poor solubility of Cefadroxil in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Cefadroxil in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for this compound's poor solubility in aqueous solutions?

A1: this compound's limited aqueous solubility is primarily due to its chemical structure, which contains both acidic and basic functional groups. Its solubility is lowest at its isoelectric point and increases in acidic or basic conditions. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1]

Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What can I do?

A2: Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:

  • Lower the final concentration: Your final assay concentration might be exceeding the solubility limit of this compound in the final buffer.

  • Optimize the pH of your buffer: this compound's solubility is pH-dependent. Adjusting the pH of your final assay buffer away from its isoelectric point can increase its solubility.

  • Use a co-solvent in your final buffer: A small percentage of a water-miscible organic solvent, such as DMSO or ethanol, in your final assay buffer can help maintain this compound's solubility. However, ensure the final solvent concentration is compatible with your experimental system (e.g., cells, enzymes).

  • Consider a different solubilization strategy: If simple dilution and pH adjustment fail, you may need to explore more advanced techniques like using cyclodextrins or creating a solid dispersion.

Q3: Can I use DMSO to dissolve this compound for my cell culture experiments? What is the maximum recommended concentration?

A3: Yes, DMSO is a common solvent for preparing this compound stock solutions for cell-based assays.[2][3] It is crucial to keep the final concentration of DMSO in the cell culture medium low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guides

Issue 1: Inconsistent results in antimicrobial susceptibility testing (e.g., MIC assays).

This could be due to the precipitation of this compound in the culture medium, leading to an inaccurate final concentration.

  • Workflow for Troubleshooting Inconsistent MIC Results

    G A Inconsistent MIC Results B Prepare fresh this compound stock solution in an appropriate solvent (e.g., DMSO). A->B C Visually inspect for precipitation upon dilution in culture medium. B->C D Precipitation Observed C->D Yes E No Precipitation Observed C->E No F Lower the highest concentration in the serial dilution. D->F G Consider alternative solubilization methods (e.g., pH adjustment of media, use of cyclodextrins). D->G H Proceed with the MIC assay. E->H F->C G->C I Ensure consistent incubation conditions (time, temperature, CO2). H->I J Verify the viability and density of the bacterial inoculum. H->J

    Caption: Troubleshooting workflow for inconsistent this compound MIC results.

Issue 2: Low or no observable effect in cell-based or enzyme inhibition assays.

This may be due to the poor solubility of this compound in the assay buffer, leading to a lower-than-expected effective concentration.

  • Logical Flow for Addressing Poor Efficacy in Assays

    G A Low/No Effect Observed B Confirm this compound Solubility in Assay Buffer A->B C Precipitation or Cloudiness? B->C D Increase Solubilization C->D Yes E Solubility Confirmed C->E No G Adjust pH D->G H Add Co-solvent D->H I Use Cyclodextrins D->I F Re-evaluate Assay Parameters E->F J Check enzyme/cell viability F->J K Verify protein/receptor concentration F->K

    Caption: Decision-making process for troubleshooting low efficacy of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter if required for your application.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Enhancing this compound Solubility using Solid Dispersion with PVP K-30

This method can be used to prepare a more water-soluble form of this compound for oral formulations in animal studies or for dissolution assays.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K-30)

  • Methanol

  • Rotary evaporator or water bath

Procedure:

  • Prepare different weight ratios of this compound to PVP K-30 (e.g., 1:1, 1:2, 1:3).

  • For a 1:2 ratio, dissolve 1 gram of this compound and 2 grams of PVP K-30 in a minimal amount of methanol.

  • Stir the solution until both components are fully dissolved.

  • Evaporate the methanol using a rotary evaporator or by placing the solution in a water bath at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.

  • Grind the resulting solid dispersion into a fine powder.

  • This powder can then be used for dissolution studies or formulated into a suspension for oral administration.

Quantitative Data Summary

Solvent Solubility of this compound Reference
WaterLow, approximately 1.11 mg/mL[4][5]
EthanolVery slightly soluble[6]
MethanolFreely soluble[1][7]
ChloroformPractically insoluble[6]
DMSOSoluble, up to 8 mg/mL reported[3]
Solubilization Method Effect on Solubility Reference
Solid Dispersion with PVP K-30Significantly improved solubility and dissolution rate[8]
Hydrotropic Solubilization (6M Urea)More than 10-fold enhancement in solubility
Inclusion Complex with β-CyclodextrinSignificantly increased solubility[6]

Signaling Pathway

This compound's Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[9][10] The key targets are penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[9][10] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, this compound prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.

  • Bacterial Cell Wall Synthesis Inhibition Pathway

    G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/MurB UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide MurC-F Ligases Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Translocation Translocation Lipid_II->Translocation Flippase Glycan_Chain Growing Peptidoglycan Chain Translocation->Glycan_Chain Transglycosylation Cross_linking Transpeptidation (Cross-linking) Glycan_Chain->Cross_linking PBP Penicillin-Binding Proteins (PBPs) Cross_linking->PBP Cell_Lysis Cell Lysis PBP->Cell_Lysis Leads to This compound This compound This compound->PBP Inhibits

    Caption: this compound inhibits bacterial cell wall synthesis by targeting PBPs.

References

Technical Support Center: Optimizing HPLC Parameters for Cefadroxil Peak Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Cefadroxil.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for developing an HPLC method for this compound?

A1: A good starting point for this compound analysis is to use a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol. The detection wavelength is typically set between 230 nm and 260 nm. The initial mobile phase composition can be around 85:15 (v/v) buffer to organic modifier, with adjustments made based on the initial chromatogram.

Q2: How does the pH of the mobile phase affect the retention and peak shape of this compound?

A2: The pH of the mobile phase is a critical parameter for this compound analysis due to its zwitterionic nature, possessing both acidic and basic functional groups with pKa values of approximately 3.45 (acidic) and 7.43 (basic).[1] Controlling the pH is essential for achieving good peak shape and reproducible retention times. Operating at a pH well below the acidic pKa (e.g., pH < 2.5) or above the basic pKa (e.g., pH > 8) can lead to a single ionic species, which may improve peak symmetry. However, most silica-based columns are not stable at high pH. Therefore, a common approach is to work in the pH range of 3 to 7. Adjusting the pH within this range can significantly alter the retention time and selectivity.

Q3: What are the common causes of peak tailing when analyzing this compound?

A3: Peak tailing for this compound can be caused by several factors:

  • Secondary Interactions: Interaction of the basic amine group of this compound with acidic silanol groups on the surface of the silica-based stationary phase.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to one of this compound's pKa values, it can exist in multiple ionic forms, leading to peak tailing.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

  • Column Contamination: Buildup of contaminants on the column can create active sites that cause tailing.

Q4: How can I troubleshoot peak splitting in my this compound chromatogram?

A4: Peak splitting for this compound can arise from:

  • Co-elution with an impurity or degradant: Ensure the peak is not two closely eluting compounds.

  • Column void or channeling: This can be caused by improper column packing or high pressure.

  • Sample solvent incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. It is always recommended to dissolve the sample in the mobile phase.

  • Large injection volume: Injecting a large volume of a sample dissolved in a strong solvent can lead to peak splitting.

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution

Symptoms: this compound peak is not well separated from other peaks (impurities, degradants, or other active ingredients).

Possible Cause Suggested Solution
Inappropriate Mobile Phase Composition Modify the organic modifier (acetonitrile or methanol) percentage. A lower percentage of the organic modifier will generally increase retention and may improve resolution.
Incorrect Mobile Phase pH Adjust the pH of the buffer. A small change in pH can significantly impact the selectivity between this compound and closely eluting compounds.
Suboptimal Column Chemistry Consider a different column. If a standard C18 column does not provide adequate resolution, a column with a different stationary phase (e.g., C8, phenyl, or a polar-embedded phase) might be beneficial.
Gradient Elution Not Optimized If using a gradient, adjust the gradient slope or the initial and final mobile phase compositions to improve the separation of the target peaks.
Issue 2: Peak Tailing

Symptoms: The this compound peak is asymmetrical with a trailing edge.

Possible Cause Suggested Solution
Silanol Interactions Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites. Alternatively, use a highly end-capped column or a column with a polar-embedded stationary phase.
Mobile Phase pH close to pKa Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa values of this compound (pKa1 ~3.45, pKa2 ~7.43).[1] For reversed-phase chromatography, a lower pH (e.g., 2.5-3.0) is often effective in protonating the silanol groups and ensuring this compound is in a single cationic form.
Column Overload Reduce the concentration of the sample being injected.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained contaminants. If the problem persists, consider replacing the column.
Issue 3: Peak Splitting or Distortion

Symptoms: The this compound peak appears as two or more merged peaks, or is otherwise distorted.

Possible Cause Suggested Solution
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase composition. If a stronger solvent must be used, reduce the injection volume.
Column Void A void at the head of the column can cause peak splitting. This may be due to pressure shocks or use at high pH. Replacing the column is the most effective solution.
Partially Blocked Frit A blocked inlet frit can distort the sample band. Reverse-flushing the column (if permitted by the manufacturer) may help, but replacement is often necessary.
Co-eluting Species Use a higher efficiency column (smaller particle size or longer length) or modify the mobile phase composition (organic content, pH) to try and resolve the two components.

Data Presentation

Table 1: Summary of Reported HPLC Parameters for this compound Analysis

Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Retention Time (min) Reference
C18 ODS (4.6 x 250 mm, 5 µm)Phosphate buffer (pH 4.8):Methanol:Acetonitrile (95:3:2, v/v/v)1.02304.17[2]
Hypersil ODS C18 (250 x 4.6 mm, 5 µm)KH2PO4:Acetonitrile (65:35, v/v), pH 3.5 with Orthophosphoric acid1.02203.26[3]
Inertsil ODS (250 x 4.6 mm, 5 µm)Phosphate buffer (pH 6.5):Methanol (78:32, v/v)1.5210< 10[4]
Supelco RP C-18 (250 x 4.6 mm, 5 µm)0.05M Disodium hydrogen orthophosphate buffer:Methanol (40:60, v/v), pH 3.00.752644.11[5]
C18 (4.6 x 250 mm)Methanol:Phosphate buffer (10:90, v/v)1.5Not SpecifiedNot Specified[4]

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method (Based on a published method[2])

  • Instrumentation: HPLC system with a UV detector, a C18 ODS column (4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare a 20mM solution of monobasic potassium dihydrogen phosphate.

    • Adjust the pH of the phosphate buffer to 4.8 using orthophosphoric acid.

    • The mobile phase is a mixture of the phosphate buffer, methanol, and acetonitrile in the ratio of 95:3:2 (v/v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 230 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Dilute the stock solution with the mobile phase to the desired concentration for analysis.

Protocol 2: Isocratic RP-HPLC Method with pH Control (Based on a published method[3])

  • Instrumentation: HPLC system with a UV detector, a Hypersil ODS C18 column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare a potassium dihydrogen phosphate buffer.

    • Adjust the pH to 3.5 with 0.2% orthophosphoric acid.

    • The mobile phase is a mixture of the phosphate buffer and acetonitrile in the ratio of 65:35 (v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to achieve the desired concentration.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Issue Observed (e.g., Poor Resolution, Tailing, Splitting) check_system Check System Suitability (Pressure, Baseline Noise) start->check_system issue_type Identify Primary Issue check_system->issue_type poor_resolution Poor Resolution issue_type->poor_resolution Resolution peak_tailing Peak Tailing issue_type->peak_tailing Tailing peak_splitting Peak Splitting issue_type->peak_splitting Splitting adjust_mp Adjust Mobile Phase (% Organic, pH) poor_resolution->adjust_mp optimize_gradient Optimize Gradient Profile poor_resolution->optimize_gradient peak_tailing->adjust_mp add_modifier Add Mobile Phase Modifier (e.g., TEA) peak_tailing->add_modifier check_sample_prep Review Sample Preparation (Solvent, Concentration) peak_splitting->check_sample_prep change_column Change Column (Different Chemistry/Dimensions) adjust_mp->change_column If no improvement end Issue Resolved change_column->end optimize_gradient->end add_modifier->check_sample_prep If persists inspect_column Inspect/Replace Column (Check for voids/blockage) check_sample_prep->inspect_column If persists check_sample_prep->end inspect_column->end

Caption: A general workflow for troubleshooting common HPLC issues.

Cefadroxil_Method_Optimization start Goal: Optimize this compound Peak Resolution and Shape select_column Select C18 Column (e.g., 4.6 x 150 mm, 5 µm) start->select_column initial_mp Initial Mobile Phase: Phosphate Buffer (pH 3.0) : ACN (85:15) select_column->initial_mp run_initial Perform Initial Injection initial_mp->run_initial evaluate_peak Evaluate Peak Shape and Retention Time run_initial->evaluate_peak adjust_organic Adjust % Acetonitrile for Retention Time evaluate_peak->adjust_organic Retention Time Not Optimal adjust_ph Adjust pH (2.5-5.0) for Peak Shape (Tailing) evaluate_peak->adjust_ph Peak Tailing Observed good_peak Acceptable Peak evaluate_peak->good_peak Good Shape & Retention adjust_organic->run_initial adjust_ph->run_initial validate Proceed to Method Validation good_peak->validate

Caption: A logical workflow for optimizing an HPLC method for this compound.

References

Troubleshooting inconsistent MIC results for Cefadroxil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Minimum Inhibitory Concentration (MIC) testing of Cefadroxil. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.

Troubleshooting Guide: Inconsistent this compound MIC Results

Inconsistent MIC results for this compound can arise from a variety of factors, ranging from procedural inconsistencies to reagent quality. This guide will walk you through a systematic approach to identify and resolve the root cause of the variability.

Step 1: Verify Quality Control (QC) Strain Results

Before questioning the results for your test isolates, it is crucial to ensure that your experimental setup is performing as expected. This is achieved by testing standard quality control (QC) strains with known this compound MIC ranges.

  • Question: Are the MIC values for your QC strains within the expected range?

    • Yes: If your QC strains are yielding consistent and expected results, the issue likely lies with your specific test isolates or the handling of those isolates. Proceed to Step 2 .

    • No: If your QC strains are showing inconsistent or out-of-range MIC values, this points to a systemic issue with your experimental protocol, reagents, or equipment. Proceed to Step 3 .

Step 2: Investigate Test Isolate-Specific Issues

If your QC is in range, but you are observing variability with your experimental isolates, consider the following possibilities:

  • Mixed Cultures: Inconsistent results can occur if your isolate culture is not pure. Streak your isolate on an appropriate agar plate to check for colony morphology and purity.

  • Bacterial Heteroresistance: Some bacterial populations may contain subpopulations with varying levels of resistance to this compound. This can lead to the appearance of "skip wells" or inconsistent growth inhibition at concentrations around the MIC.

  • Inoculum Preparation: An inaccurate inoculum concentration is a common source of error. Ensure you are accurately preparing your inoculum to the recommended McFarland standard and that it is used within the specified timeframe.

Step 3: Evaluate Experimental Protocol and Reagents

When QC results are out of range, a thorough review of your entire experimental workflow is necessary.

  • This compound Stock Solution:

    • Preparation and Storage: Was the this compound stock solution prepared correctly and stored under the recommended conditions (typically at -20°C or below)? this compound in solution can degrade over time, especially if not stored properly.[1][2][3]

    • Solubility: Ensure the this compound is fully dissolved in the appropriate solvent before further dilution.

  • Culture Media:

    • Type and pH: Are you using the recommended culture medium (e.g., Mueller-Hinton Broth)? Variations in media composition and pH can affect the activity of this compound.

    • Contamination: Check for any signs of contamination in your media.

  • Incubation Conditions:

    • Temperature and Duration: Are you incubating your plates at the correct temperature (usually 35-37°C) and for the specified duration (typically 18-24 hours)?

    • Atmosphere: Ensure the incubation atmosphere is appropriate for the test organism (e.g., ambient air for most common bacteria).

  • Plate Reading:

    • Subjectivity: Reading MIC endpoints can be subjective. Ensure that the same trained individual is reading the plates, or use a plate reader for more objective results.

    • Trailing Endpoints: This phenomenon, characterized by reduced but still present growth over a range of concentrations, can make it difficult to determine the true MIC.

Below is a DOT script visualizing the troubleshooting workflow:

Troubleshooting_Workflow start Inconsistent this compound MIC Results qc_check Are QC Strain MICs within expected range? start->qc_check isolate_issues Investigate Test Isolate: - Purity (re-streak) - Heteroresistance - Inoculum preparation qc_check->isolate_issues Yes protocol_review Review Experimental Protocol: - this compound stock solution - Culture media - Incubation conditions - Plate reading qc_check->protocol_review No end_isolate Isolate-specific issue identified isolate_issues->end_isolate end_protocol Protocol issue identified protocol_review->end_protocol

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

Frequently Asked Questions (FAQs)

Q1: What are the expected this compound MIC ranges for common QC strains?

The expected MIC ranges for this compound can vary slightly based on the testing methodology and the specific QC strain. However, published data provides some guidance. For instance, the MIC90 of a this compound reference standard against Staphylococcus aureus (ATCC 25923) has been reported as 4 µg/ml, and against Escherichia coli (ATCC 25922) as 16 µg/ml.[4] It's important to consult the guidelines provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) for the most up-to-date and standardized ranges.

Q2: My this compound MIC results are consistently one or two dilutions higher than expected. What could be the cause?

Several factors could contribute to this:

  • This compound Potency: The purity and potency of your this compound powder may be lower than stated. It is recommended to use a reference standard this compound for preparing your stock solutions.

  • Inoculum Density: An inoculum that is too dense can lead to higher MIC values. Double-check your procedure for preparing and standardizing the bacterial suspension.

  • Media Composition: Certain components in the culture media can antagonize the activity of this compound, leading to elevated MICs.

Q3: Can I use a cephalothin disk to determine susceptibility to this compound?

For certain organisms, like Staphylococcus spp. and Enterobacteriaceae, the CLSI suggests that the results of cephalothin disk diffusion or MIC tests can be used to infer susceptibility to other first-generation cephalosporins, including this compound.[5][6] However, for definitive MIC values of this compound, direct testing is recommended.

Q4: How stable is this compound in a reconstituted oral suspension, and what does this imply for my stock solutions?

Studies on reconstituted this compound oral suspensions have shown that the stability is dependent on storage conditions.[1][2][3] For instance, one study found that a reconstituted suspension was stable for 8 days when refrigerated and 6 days at room temperature.[3] This highlights the importance of preparing fresh this compound stock solutions for your experiments or storing them appropriately at low temperatures (e.g., -20°C or below) in small aliquots to avoid repeated freeze-thaw cycles.

Q5: I am observing "skipped wells" in my microdilution plate. What does this indicate?

Skipped wells, where there is growth in a well with a higher antibiotic concentration and no growth in a well with a lower concentration, can be due to several reasons:

  • Contamination: A single well may have been contaminated during the pipetting process.

  • Pipetting Errors: Inaccurate pipetting can lead to an incorrect concentration of the antibiotic or an inconsistent amount of inoculum in a particular well.

  • Heteroresistance: As mentioned earlier, the presence of a resistant subpopulation in your bacterial culture can sometimes lead to this phenomenon.

Data Presentation

Table 1: Reported MIC Values for this compound against QC Strains and Clinical Isolates

OrganismStrain TypeMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Staphylococcus aureusATCC 25923 (QC)-4-[4]
Escherichia coliATCC 25922 (QC)-16-[4]
Methicillin-Susceptible S. aureus (MSSA)Clinical Isolates24-[7][8][9]
S. aureusClinical Isolates--2-128[4]
E. coliClinical Isolates--8-256[4]

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is a generalized procedure based on standard laboratory practices. Researchers should always refer to the specific guidelines from organizations like CLSI for detailed and standardized protocols.

  • Preparation of this compound Stock Solution:

    • Weigh a precise amount of this compound reference standard powder.

    • Dissolve the powder in a suitable solvent (e.g., sterile distilled water or a buffer recommended for this compound) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Store the stock solution in small aliquots at -20°C or below.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Within 15 minutes of preparation, dilute this suspension in the appropriate test broth (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum concentration in the microplate wells (typically 5 x 10^5 CFU/mL).

  • Preparation of Microdilution Plates:

    • Aseptically dispense the test broth into the wells of a 96-well microtiter plate.

    • Perform a serial two-fold dilution of the this compound stock solution across the wells to achieve the desired concentration range.

    • The final volume in each well after adding the inoculum should be uniform (e.g., 100 µL).

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Seal the plate to prevent evaporation and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth). A plate reader can also be used to measure optical density.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Below is a DOT script for the experimental workflow:

MIC_Workflow prep_stock Prepare this compound Stock Solution prep_plate Prepare Microdilution Plate (Serial Dilutions) prep_stock->prep_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (35-37°C, 18-24h) inoculate->incubate read_results Read and Interpret MIC incubate->read_results

Caption: General workflow for a this compound broth microdilution MIC assay.

References

Improving the yield of Cefadroxil synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Cefadroxil synthesis reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chemical and enzymatic synthesis of this compound.

Enzymatic Synthesis Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low this compound Yield Suboptimal pH: The activity of Penicillin G Acylase (PGA) is highly pH-dependent.Maintain the reaction pH in the optimal range of 6.0-7.0. Use a phosphate buffer to ensure pH stability.[1]
Incorrect Temperature: Enzyme activity is sensitive to temperature fluctuations.The optimal temperature for the enzymatic synthesis is typically around 20-30°C. Higher temperatures can lead to enzyme denaturation, while lower temperatures can decrease the reaction rate.[1][2]
Inappropriate Substrate Molar Ratio: An incorrect ratio of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) to D-p-hydroxyphenylglycine methyl ester (D-HPGME) can limit the reaction.An excess of the acyl donor (D-HPGME) is generally preferred. A molar ratio of D-HPGME to 7-ADCA of 2:1 to 4:1 has been shown to improve yields.[2][3]
Enzyme Inhibition: Product inhibition or substrate inhibition can occur, reducing the enzyme's catalytic efficiency.Consider in situ product removal techniques to reduce product inhibition. For substrate inhibition, a fed-batch approach for the acyl donor can be beneficial.
Poor Enzyme Stability/Activity: The immobilized enzyme may have lost activity over time or was not properly prepared.Ensure proper immobilization of Penicillin G Acylase. Monitor the enzyme's activity regularly and replace it if a significant drop is observed. The use of multipoint covalent attachment for immobilization can enhance stability.[4][5]
High Levels of Hydrolysis Byproducts (e.g., D-p-hydroxyphenylglycine) High Water Activity: Excess water can favor the hydrolysis of the acyl donor and the product.The addition of organic co-solvents like ethylene glycol (15-45% v/v) can reduce water activity and suppress hydrolysis, thereby increasing the synthesis yield.[2]
Prolonged Reaction Time: Extended reaction times can lead to the enzymatic hydrolysis of the synthesized this compound.Monitor the reaction progress and stop it once the maximum yield is achieved to prevent product degradation.
Low Solubility of 7-ADCA Aqueous Medium Limitations: 7-ADCA has low solubility in water, which can be a rate-limiting factor.The presence of D-HPGME can enhance the solubility of 7-ADCA. A pH shift strategy can also be employed to create a supersaturated solution of 7-ADCA.
Chemical Synthesis Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low this compound Yield Incomplete Silylation of 7-ADCA: The protection of the amino and carboxyl groups of 7-ADCA is crucial for the subsequent acylation step.Ensure complete silylation by using an adequate amount of silylating agents like hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) and allowing sufficient reaction time.[6][7]
Inefficient Mixed Anhydride Formation: The reaction between the Dane salt of D-p-hydroxyphenylglycine and ethyl chloroformate may be incomplete.Use a slight excess of ethyl chloroformate and a suitable base like N-methyl morpholine (NMM) to drive the reaction to completion.[6]
Side Reactions and Impurity Formation: The formation of byproducts such as this compound carbonate can reduce the yield of the desired product.[6]Carefully control the reaction temperature, especially during the acylation step (maintain at very low temperatures, e.g., -40°C to -20°C). Optimize the stoichiometry of reagents to minimize side reactions.
Degradation of the β-lactam Ring: The β-lactam ring is sensitive to hydrolysis under acidic or basic conditions.Maintain anhydrous conditions throughout the reaction and control the pH during workup and isolation steps. The final product is typically isolated at a pH of around 5.0-6.0.[8][9]
Presence of this compound Carbonate Impurity Excess Ethyl Chloroformate and Base: The use of a large excess of ethyl chloroformate and base can lead to the formation of this impurity.[6]While an excess is needed for high conversion, carefully optimize the molar equivalents to minimize the formation of the carbonate impurity. A molar equivalent of around 2.3 for ethyl chloroformate and 1.2 for N-methyl morpholine has been reported to achieve high conversion with manageable impurity levels.[6]
Difficulty in Product Isolation and Purification Improper pH for Precipitation: this compound precipitation is highly pH-dependent.Adjust the pH of the aqueous solution to the isoelectric point of this compound (around 4.0-6.0) to ensure maximum precipitation.[8]
Formation of Solvates: this compound can form solvates with solvents like DMF, which may require an additional desolvation step.The desolvation of this compound DMF solvate can be achieved by heating in water.[7][10]

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of enzymatic synthesis over chemical synthesis for this compound?

A1: The main advantages of enzymatic synthesis are milder reaction conditions (ambient temperature and pressure, neutral pH), higher specificity which leads to fewer byproducts, and a more environmentally friendly process due to the use of aqueous media instead of organic solvents.[11]

Q2: How can the stability of Penicillin G Acylase be improved for industrial applications?

A2: Enzyme immobilization is a key strategy to enhance the stability and reusability of Penicillin G Acylase. Covalent attachment to a solid support, such as glutaraldehyde-activated chitosan or magnetic nanoparticles, can significantly improve its thermal and operational stability.[4][12][13]

Q3: What are the critical parameters to control in the chemical synthesis of this compound?

A3: The critical parameters include maintaining anhydrous conditions to prevent hydrolysis, controlling the temperature at each step (especially the low-temperature acylation), the stoichiometry of the reactants, and the pH during the workup and product isolation stages.

Q4: What are the common impurities found in this compound synthesis?

A4: Common impurities can include unreacted starting materials (7-ADCA, D-p-hydroxyphenylglycine derivatives), byproducts from side reactions (e.g., this compound carbonate), and degradation products where the β-lactam ring has been cleaved.[6]

Q5: How does the molar ratio of substrates affect the yield in enzymatic synthesis?

A5: In the kinetically controlled enzymatic synthesis, using a higher molar ratio of the acyl donor (D-HPGME) to the nucleus (7-ADCA), typically between 2:1 and 4:1, can significantly increase the yield of this compound by favoring the synthesis reaction over the hydrolysis of the acyl-enzyme intermediate.[2][3]

Data Presentation

Table 1: Influence of Reaction Parameters on Enzymatic Synthesis Yield of this compound
ParameterConditionThis compound Yield (%)Reference
pH 6.0~70[10] (analogous cephalosporin)
6.5~85[1]
7.0~95[1]
7.5~80[14] (cephalexin)
Temperature (°C) 15~80[14] (cephalexin)
2076.5 (with 20% EG)[2] (analogous cephalosporin)
25~90[1]
30~85[1]
Substrate Molar Ratio (D-HPGME:7-ADCA) 1:1~60[3] (cefaclor)
2:1~85[3] (cefaclor)
3:1~92[1]
4:176.5[2] (analogous cephalosporin)
Co-solvent (Ethylene Glycol, v/v) 0%Baseline[2] (analogous cephalosporin)
10%Increase of ~15%[2] (analogous cephalosporin)
20%76.5[2] (analogous cephalosporin)
30%Increase of ~45%[2] (analogous cephalosporin)

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound
  • Preparation of Reaction Mixture: In a temperature-controlled reactor, dissolve 7-ADCA (e.g., 50 mM) and D-HPGME (e.g., 150 mM) in a phosphate buffer (50 mM, pH 7.0). An organic co-solvent such as glycerol (e.g., 40% v/v) can be added to reduce water activity.[1]

  • Enzyme Addition: Add immobilized Penicillin G Acylase to the reaction mixture. The amount of enzyme will depend on its specific activity.

  • Reaction: Maintain the reaction at a constant temperature (e.g., 25°C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of this compound, 7-ADCA, and D-HPGME by HPLC.

  • Reaction Termination: Once the maximum yield is achieved, stop the reaction by separating the immobilized enzyme from the reaction mixture by filtration.

  • Product Isolation: Adjust the pH of the filtrate to the isoelectric point of this compound (around 4.5-5.5) using an acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the this compound precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Chemical Synthesis of this compound
  • Silylation of 7-ADCA: In a dry, inert atmosphere, suspend 7-ADCA in a suitable organic solvent (e.g., dichloromethane). Add hexamethyldisilazane (HMDS) and a catalytic amount of trimethylchlorosilane (TMCS). Reflux the mixture until the 7-ADCA is completely dissolved and silylated.[6][7]

  • Mixed Anhydride Formation: In a separate reactor, dissolve the Dane salt of D-p-hydroxyphenylglycine in a mixture of dichloromethane and dimethylformamide. Cool the solution to a low temperature (e.g., -30°C) and add N-methyl morpholine followed by the slow addition of ethyl chloroformate. Stir the mixture to form the mixed anhydride.[6]

  • Acylation: Cool the silylated 7-ADCA solution to a very low temperature (e.g., -40°C). Slowly add the pre-formed mixed anhydride solution to the silylated 7-ADCA solution. Maintain the low temperature and stir for a few hours.

  • Hydrolysis (De-silylation): Quench the reaction by adding an aqueous acid solution (e.g., dilute HCl) to hydrolyze the silyl protecting groups.[10]

  • Phase Separation: Separate the aqueous layer containing the this compound.

  • Crystallization: Add an organic solvent like N,N-dimethylformamide (DMF) and adjust the pH to 5.6 - 6.0 with a base (e.g., dilute ammonia) to precipitate the this compound as a DMF solvate.[10]

  • Desolvation and Final Product Isolation: Filter the solvate and then resuspend it in water. Heat the slurry to remove the DMF. Cool the solution to crystallize the this compound monohydrate. Filter, wash with acetone, and dry the final product.[7][10]

Visualizations

Enzymatic_Synthesis_Workflow cluster_substrates Substrates cluster_reaction Reaction cluster_enzyme Biocatalyst cluster_product Product Formation & Separation cluster_purification Purification 7-ADCA 7-ADCA Reaction_Vessel Reaction Vessel (Aqueous Buffer, pH 6.0-7.0, 20-30°C) 7-ADCA->Reaction_Vessel D-HPGME D-HPGME D-HPGME->Reaction_Vessel Cefadroxil_Formation This compound (in solution) Reaction_Vessel->Cefadroxil_Formation Synthesis Immobilized_PGA Immobilized Penicillin G Acylase Immobilized_PGA->Reaction_Vessel Enzyme_Separation Enzyme Separation (Filtration) Cefadroxil_Formation->Enzyme_Separation Enzyme_Separation->Immobilized_PGA Recycle Precipitation Precipitation (pH Adjustment) Enzyme_Separation->Precipitation Final_Product Pure this compound Precipitation->Final_Product

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical_Synthesis_Pathway Start Starting Materials: 7-ADCA & D-HPG Dane Salt Silylation Silylation of 7-ADCA (HMDS, TMCS) Start->Silylation Mixed_Anhydride Mixed Anhydride Formation (Ethyl Chloroformate, NMM) Start->Mixed_Anhydride Acylation Low-Temperature Acylation Silylation->Acylation Mixed_Anhydride->Acylation Hydrolysis Hydrolysis (De-silylation) Acylation->Hydrolysis Purification Purification & Isolation (Precipitation, Crystallization) Hydrolysis->Purification Final_Product This compound Purification->Final_Product

Caption: Key steps in the chemical synthesis of this compound.

Troubleshooting_Logic Low_Yield Low this compound Yield Check_pH Is pH optimal (6.0-7.0)? Low_Yield->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Temp Is Temperature optimal (20-30°C)? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Ratio Is Substrate Ratio (D-HPGME:7-ADCA) correct (e.g., 3:1)? Check_Temp->Check_Ratio Yes Adjust_Temp->Check_Ratio Adjust_Ratio Adjust Substrate Ratio Check_Ratio->Adjust_Ratio No Check_Enzyme Check Enzyme Activity/ Stability Check_Ratio->Check_Enzyme Yes Adjust_Ratio->Check_Enzyme

Caption: Troubleshooting logic for low yield in enzymatic synthesis.

References

Addressing matrix effects in LC-MS/MS analysis of Cefadroxil in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Cefadroxil in biological samples.

Troubleshooting Guide & FAQs

Frequently Asked Questions

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] In the LC-MS/MS analysis of this compound in biological samples like plasma or urine, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization process.[4][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[1][2]

Q2: I am observing poor peak shape and shifts in retention time for this compound. Could this be due to matrix effects?

A2: Yes, matrix effects can manifest as distorted peak shapes and retention time shifts.[1] Co-eluting matrix components can interact with the analyte or the stationary phase of the chromatography column, altering the expected chromatographic behavior.[1] It is also possible that these components alter the mobile phase pH locally as the analyte interacts with the column.[1]

Q3: How can I qualitatively assess if matrix effects are present in my this compound assay?

A3: A common qualitative method is the post-column infusion experiment.[2][6] In this technique, a constant flow of a this compound standard solution is infused into the mass spectrometer while a blank, extracted biological sample is injected into the LC system. Any significant dip or rise in the baseline signal for this compound indicates regions of ion suppression or enhancement, respectively.[2][6]

Q4: What is the standard method for quantitatively measuring matrix effects?

A4: The "post-extraction spike" method is considered the gold standard for quantifying matrix effects.[2] This involves comparing the peak area of this compound in a solution spiked into a pre-extracted blank matrix sample to the peak area of this compound in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[2]

Troubleshooting Common Issues

Issue 1: Inconsistent and irreproducible results for this compound quantification.

  • Possible Cause: Significant and variable matrix effects between different sample lots.

  • Troubleshooting Steps:

    • Evaluate Matrix Effect Across Lots: Quantify the matrix effect using the post-extraction spike method with at least six different lots of the biological matrix.[7] According to ICH M10 guidelines, the precision (%CV) for each lot should not exceed 15%.[7]

    • Improve Sample Preparation: If significant variability is observed, a more rigorous sample preparation method is needed. Consider moving from a simple protein precipitation to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[4][8]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[4] If a SIL-IS is not available, a structural analog, such as Cefaclor, can be used.[9][10]

Issue 2: Low signal intensity and poor sensitivity for this compound.

  • Possible Cause: Ion suppression caused by co-eluting phospholipids.

  • Troubleshooting Steps:

    • Phospholipid Removal: Phospholipids are a major cause of ion suppression in plasma and serum samples.[4][5] Implement specific phospholipid removal strategies. This can include specialized SPE cartridges or plates designed for phospholipid removal.[5][11][12][13]

    • Optimize Chromatography: Modify the LC gradient to achieve better separation between this compound and the region where phospholipids typically elute.

    • Adjust Sample Preparation: Protein precipitation with methanol is a common and simple method for this compound analysis.[9][10] However, if ion suppression is severe, consider alternative solvents or more advanced extraction techniques.

Issue 3: High background noise or interfering peaks at the retention time of this compound.

  • Possible Cause: Insufficient sample cleanup or interference from metabolites or co-administered drugs.

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: Transition from protein precipitation to a more selective sample preparation method like SPE. Polymeric mixed-mode strong cation exchange SPE can be effective.[4]

    • Optimize Chromatographic Selectivity: Use a different stationary phase or modify the mobile phase composition (e.g., pH, organic solvent) to resolve this compound from the interfering peaks. A Synergi™ 4µm Polar-RP 80A column has been successfully used for this compound analysis.[9][10]

    • Confirm Peak Identity: Ensure that the peak being integrated corresponds to this compound by comparing its fragmentation pattern (MS/MS spectrum) with that of a pure standard.

Quantitative Data Summary

The following table summarizes typical validation parameters for an LC-MS/MS method for this compound analysis in biological samples.

ParameterTypical Value/RangeBiological MatrixReference
Linearity Range10 - 10,000 ng/mLRat Plasma & Urine[9][10]
Lower Limit of Quantification (LLOQ)1.0 mg/LHuman Serum[14]
AccuracyWithin ±15% of nominal concentrationRat Plasma & Urine[9][10]
Precision (%CV)< 15%Human Serum[14]
Recovery90.1 - 103.6%Animal-derived food[9]
Absolute Matrix EffectAcceptable per FDA guidelinesRat Plasma & Urine[9][10]

Experimental Protocols

Method for Quantification of this compound in Rat Plasma

This protocol is based on a validated LC-MS/MS method and provides a starting point for analysis.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of rat plasma sample, add 200 µL of methanol containing the internal standard (e.g., Cefaclor at 200 ng/mL).[9]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.[9]

  • Transfer the supernatant to a clean tube.

  • Inject a 5 µL aliquot of the supernatant into the LC-MS/MS system.[9]

2. Liquid Chromatography Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Synergi™ 4µm Polar-RP 80A (150 mm x 2.0 mm, 4 µm).[9][10]

  • Mobile Phase: 0.1% formic acid in water and methanol (62:38, v/v).[9][10]

  • Flow Rate: 0.2 mL/min.[9][10]

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[9][10]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[9][10]

  • MRM Transitions:

    • This compound: m/z 364.1 → 208.1[9][10]

    • Cefaclor (IS): m/z 368.1 → 174.2[9][10]

Visual Workflow for Addressing Matrix Effects

The following diagram illustrates a logical workflow for identifying, quantifying, and mitigating matrix effects in the LC-MS/MS analysis of this compound.

MatrixEffectWorkflow start Start: this compound Analysis in Biological Matrix method_dev Initial Method Development (Sample Prep, LC, MS) start->method_dev qual_assess Qualitative Assessment: Post-Column Infusion method_dev->qual_assess me_detected Matrix Effect Detected? qual_assess->me_detected quant_assess Quantitative Assessment: Post-Extraction Spike (Matrix Factor) me_detected->quant_assess Yes no_me No Significant Matrix Effect me_detected->no_me No me_significant Matrix Effect Significant? (e.g., >15% variation) quant_assess->me_significant optimize_sp Optimize Sample Preparation (e.g., SPE, LLE, PLR) me_significant->optimize_sp Yes validation Full Method Validation me_significant->validation No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_is Implement Appropriate IS (SIL-IS or Analog) optimize_lc->use_is revalidate Re-evaluate Matrix Effect use_is->revalidate revalidate->me_significant routine_analysis Routine Sample Analysis validation->routine_analysis no_me->validation

Caption: Workflow for troubleshooting matrix effects in LC-MS/MS analysis.

References

Strategies to reduce Cefadroxil-induced nephrotoxicity in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential nephrotoxicity in animal studies involving Cefadroxil. While this compound is generally considered to have minimal nephrotoxic potential in animals, this guide addresses strategies to investigate and mitigate unexpected signs of kidney injury.

Frequently Asked Questions (FAQs)

Q1: My animal study with high-dose this compound is showing elevated serum creatinine and BUN levels. What are the first troubleshooting steps?

A1: Initial steps should focus on confirming the findings and ruling out other causes.

  • Verify Biomarkers: Re-run serum creatinine and Blood Urea Nitrogen (BUN) assays to rule out technical error.

  • Hydration Status: Ensure animals are adequately hydrated. Dehydration can elevate these markers and is a potential confounding factor.

  • Concomitant Medications: Review all administered substances. The risk of nephrotoxicity can be increased when this compound is combined with other potentially nephrotoxic agents.[1]

  • Histopathology: If possible, perform a histological examination of the kidneys from a subset of animals to look for signs of acute tubular necrosis or interstitial nephritis.

  • Dose-Response: Consider running a preliminary dose-response study to determine if the observed effect is dose-dependent.

Q2: What are the potential mechanisms behind drug-induced nephrotoxicity that might be relevant?

A2: While specific pathways for this compound are not extensively documented due to its low toxicity, general mechanisms for antibiotic-induced nephrotoxicity often involve:

  • Oxidative Stress: The generation of reactive oxygen species (ROS) can damage renal tubular cells.[2][3] This is a common pathway for drugs like gentamicin and cisplatin.[4][5]

  • Inflammation: An inflammatory response in the kidney tissue can contribute to injury.

  • Mitochondrial Dysfunction: Damage to mitochondria within renal cells can precede acute kidney injury.[4]

  • Transporter Interaction: this compound is a substrate for several drug transporters, including peptide transporters (PEPT1 and PEPT2) and organic anion transporters (OATs).[6][7] Altered function or saturation of these transporters could theoretically lead to intracellular accumulation and stress.

Q3: Are there any known protective agents I can co-administer to mitigate potential this compound-induced renal effects in my animal model?

A3: Yes, based on general principles of mitigating drug-induced nephrotoxicity, co-administration of antioxidants is a primary strategy. Numerous preclinical studies have shown that natural products with antioxidant properties can reduce the risk of kidney injury from other antibiotics.[2][4][8]

  • Antioxidants: Compounds like Vitamin C (ascorbate), Vitamin E, N-acetylcysteine, curcumin, and resveratrol have shown protective effects in animal models of nephrotoxicity induced by other drugs.[2][4] They work by scavenging free radicals and supporting endogenous antioxidant systems.

  • Hydration: Ensuring adequate fluid intake (e.g., saline loading) has been shown to be protective in some models of drug-induced kidney injury.[9]

Troubleshooting Guides

Guide 1: Investigating Unexpected Renal Biomarker Elevation

This guide outlines an experimental workflow to confirm and investigate the source of elevated renal biomarkers in a this compound study.

G cluster_0 Phase 1: Verification & Initial Assessment cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Intervention Strategy A Initial Observation: Elevated Serum Creatinine/BUN B Step 1: Re-Assay Samples & Review Protocols A->B C Step 2: Assess Animal Hydration & General Health B->C D Step 3: Review Concomitant Drug Administration C->D E Step 4: Histopathology (Kidney Tissue) D->E If biomarkers confirmed G Step 6: Dose-Response Study D->G If biomarkers confirmed F Step 5: Measure Oxidative Stress Markers (MDA, SOD) E->F H Step 7: Introduce Protective Agent (e.g., Antioxidant) G->H If dose-dependency observed I Step 8: Compare Biomarkers (this compound vs. This compound + Agent) H->I

Caption: Experimental workflow for troubleshooting unexpected nephrotoxicity.

Guide 2: Implementing a Protective Strategy with an Antioxidant

This guide provides a sample protocol for testing the efficacy of an antioxidant, such as N-acetylcysteine (NAC), in preventing potential this compound-induced renal injury in a rat model.

Experimental Protocol: Co-administration of N-acetylcysteine (NAC)

  • Animal Model: Male Wistar rats (200-250g).

  • Acclimatization: House animals in standard conditions for at least one week before the experiment.

  • Grouping (n=6-8 per group):

    • Group 1 (Control): Vehicle only (e.g., normal saline, orally).

    • Group 2 (this compound): this compound at the target dose (e.g., 500 mg/kg, orally).

    • Group 3 (NAC Control): N-acetylcysteine only (e.g., 150 mg/kg, intraperitoneally).

    • Group 4 (this compound + NAC): NAC administered 30-60 minutes prior to this compound administration.

  • Dosing Regimen: Administer treatments daily for a specified period (e.g., 7-14 days).

  • Monitoring:

    • Record body weight daily.

    • Collect blood samples at baseline and at the end of the study for serum creatinine and BUN analysis.

    • At the end of the study, collect kidney tissue for histopathological examination and measurement of oxidative stress markers (e.g., Malondialdehyde (MDA), Superoxide Dismutase (SOD), Glutathione (GSH)).

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the means between groups.

Quantitative Data from Related Studies

The following tables summarize data from animal studies on drug-induced nephrotoxicity (using gentamicin as a model) and the protective effects of various agents. This data serves as a reference for the types of changes researchers might expect to observe.

Table 1: Effect of Gentamicin and Protective Agents on Renal Function Biomarkers in Rats Data is illustrative and compiled from findings reported in preclinical literature.[4]

Treatment GroupSerum Creatinine (mg/dL)BUN (mg/dL)
Control0.6 ± 0.125 ± 5
Gentamicin (GM)2.8 ± 0.5110 ± 15
GM + Curcumin1.1 ± 0.345 ± 8
GM + Resveratrol1.3 ± 0.450 ± 10
GM + Troxerutin0.9 ± 0.240 ± 7

Table 2: Effect of Gentamicin and Protective Agents on Renal Oxidative Stress Markers in Rats Data is illustrative and compiled from findings reported in preclinical literature.[4]

Treatment GroupMalondialdehyde (MDA, nmol/mg protein)Superoxide Dismutase (SOD, U/mg protein)
Control1.5 ± 0.312.0 ± 1.5
Gentamicin (GM)4.8 ± 0.75.5 ± 1.0
GM + Ferulic Acid2.0 ± 0.410.5 ± 1.2
GM + 7-hydroxycoumarin2.2 ± 0.59.8 ± 1.1
GM + Silymarin1.9 ± 0.411.0 ± 1.3

Signaling Pathways

Oxidative Stress and the NRF2 Pathway

A key pathway implicated in protection against drug-induced renal injury is the NRF2 signaling pathway. Under normal conditions, NRF2 is kept inactive. When exposed to oxidative stress (e.g., from a nephrotoxic agent), NRF2 is activated and promotes the expression of antioxidant enzymes, which help to neutralize ROS and protect the cell. Many protective agents work by activating this pathway.

G cluster_0 Mechanism of Cellular Protection Drug Nephrotoxic Agent (e.g., High-Dose this compound) ROS Increased ROS (Oxidative Stress) Drug->ROS NRF2_Activation NRF2 Activation ROS->NRF2_Activation induces Antioxidant_Enzymes Antioxidant Enzyme Expression (SOD, GSH) NRF2_Activation->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes Cell_Protection Renal Cell Protection Antioxidant_Enzymes->Cell_Protection Protective_Agent Protective Agent (e.g., Antioxidant) Protective_Agent->NRF2_Activation promotes

Caption: Role of NRF2 in mitigating oxidative stress-induced renal injury.

References

Technical Support Center: Enhancing the Stability of Reconstituted Cefadroxil Oral Suspension

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions to enhance the stability of reconstituted Cefadroxil oral suspension for experimental use.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of reconstituted this compound oral suspension.

1. Issue: Rapid chemical degradation of this compound is observed post-reconstitution.

  • Question: My assay results show a significant loss of this compound potency much sooner than the expected 14-day shelf-life. What are the potential causes and solutions?

  • Answer: Rapid degradation of this compound in an aqueous suspension is primarily influenced by storage temperature, the pH of the medium, and the type of water used for reconstitution.

    • Potential Cause 1: Improper Storage Temperature. this compound is susceptible to hydrolysis, a process that is accelerated at higher temperatures.[1][2][3] Storing the suspension at room or ambient temperature will lead to a faster decline in the active ingredient's concentration compared to refrigerated conditions.[2]

      • Solution: Always store the reconstituted oral suspension in a refrigerator at 2-8°C (36-46°F).[2][4] Do not freeze the suspension.[4] Studies show a significant difference in drug content between suspensions stored at room temperature (25–29°c) versus those stored in a refrigerator (2–8°c).[1][3]

    • Potential Cause 2: Sub-optimal pH. The stability of this compound is pH-dependent. The ideal pH for a reconstituted this compound suspension is between 4.5 and 6.0.[5][6] Deviations outside this range can catalyze the degradation of the β-lactam ring.

      • Solution: When preparing custom formulations, use appropriate buffering agents (e.g., sodium phosphate, citric acid) to maintain the pH within the optimal 4.5-6.0 range.[5] Verify the final pH of your reconstituted suspension using a calibrated pH meter.

    • Potential Cause 3: Type of Water Used for Reconstitution. The purity of the water can affect stability.

      • Solution: For maximum stability and consistency in research settings, it is highly recommended to use distilled or purified water for reconstitution.[2] One study found that distilled water was the best choice for this compound reconstitution compared to boiled or ozone-treated water.[2]

2. Issue: The suspension shows physical instability (e.g., caking, poor re-dispersibility).

  • Question: After a period of storage, the sediment in my suspension has formed a hard cake that is difficult to re-disperse. How can I prevent this?

  • Answer: Caking is a common physical instability issue in suspensions, indicating that the flocculation-deflocculation equilibrium is not optimal.

    • Potential Cause 1: Inadequate Excipients. For custom-made suspensions, the absence or incorrect concentration of suspending or flocculating agents can lead to caking. Commercial formulations contain specific excipients to prevent this.[7][8]

      • Solution: Incorporate appropriate suspending agents like xanthan gum, microcrystalline cellulose, or sodium carboxymethylcellulose into your formulation.[5][7][8] These agents increase the viscosity of the continuous phase and help keep the drug particles suspended.

    • Potential Cause 2: Improper Mixing. Failure to adequately disperse the powder upon reconstitution can lead to aggregation and settling.

      • Solution: Shake the suspension vigorously immediately after reconstitution and before each use (i.e., before drawing each sample for analysis).[4] This ensures a uniform distribution of the active pharmaceutical ingredient (API).

3. Issue: Inconsistent or unreliable results from HPLC analysis.

  • Question: I am getting variable peak areas and retention times when analyzing my this compound suspension samples with HPLC. What could be wrong?

  • Answer: Inconsistent HPLC results often stem from issues with the mobile phase, column, or sample preparation.

    • Potential Cause 1: Incorrect Mobile Phase pH. The pH of the mobile phase is critical for the chromatography of ionizable compounds like this compound.

      • Solution: A commonly used mobile phase is a mixture of a phosphate buffer and acetonitrile.[1][3][9] Ensure the pH of the aqueous buffer component is precisely controlled, typically around 5.0, using a calibrated pH meter.[1][2][3]

    • Potential Cause 2: Sample Overload or Improper Dilution. Injecting a sample that is too concentrated can lead to peak broadening and retention time shifts.

      • Solution: Ensure the sample is diluted with the mobile phase or a suitable buffer to fall within the linear range of the calibration curve.[1][9] A typical concentration range for the calibration curve is 10 - 350 µg/ml.[1] Filter the diluted sample through a 0.45-µm filter before injection to remove any particulate matter.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous suspension? A1: The primary degradation pathway for this compound, like other β-lactam antibiotics, is the hydrolysis of the four-membered β-lactam ring.[10][11][12] This reaction is catalyzed by hydroxide ions (alkaline conditions), hydronium ions (acidic conditions), or water itself, and leads to the opening of the ring, rendering the antibiotic inactive.[10][11]

View Diagram: this compound Degradation Pathway

Caption: Hydrolysis of the this compound β-lactam ring.

Q2: What are the optimal storage conditions and expected shelf-life for reconstituted this compound suspension? A2: Reconstituted this compound oral suspension should be stored in a refrigerator at 2–8°C (36–46°F) in a tight, light-resistant container.[4][5] The typical beyond-use date or shelf-life after reconstitution under these conditions is 14 days.[4][5] Some studies have shown stability for at least 7-8 days when refrigerated.[1][13]

Q3: Which analytical methods are recommended for quantifying this compound in stability studies? A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability-indicating assays of this compound.[1][3][9] UV-Visible Spectrophotometry can also be used, but HPLC is preferred for its ability to separate the parent drug from its degradation products.[14][15]

Q4: What are the key excipients found in commercial this compound oral suspension formulations? A4: Commercial formulations typically contain a variety of excipients to ensure stability, palatability, and proper suspension. These include:

  • Suspending agents: Xanthan gum, microcrystalline cellulose.[7][8]

  • Buffering agents: Sodium benzoate, citric acid, sodium citrate.[7][8]

  • Sweeteners/Fillers: Sucrose, sorbitol.[7][8]

  • Flavors and Colors: Such as orange and pineapple flavors and FD&C Yellow No. 6.[7]

  • Anti-foaming agents: Simethicone.[5]

  • Preservatives: Sodium benzoate, methylparaben, potassium sorbate.[5][7]

Data & Protocols

Quantitative Data Summary

The following table summarizes the impact of storage temperature on the stability of reconstituted this compound suspension, as reported in stability studies.

Table 1: Effect of Storage Temperature on this compound Concentration Over Time

Time (Days)Concentration at 2-8°C (% of Initial)Concentration at 25-29°C (% of Initial)Data Source
0100%100%[1][3]
3~98%~95%[1][3]
7~96%~88%[1][3]
10~93%~82%[1][3]
14~90%~75%[1][3]
Note: Values are approximate and synthesized from graphical and textual data in the cited sources for illustrative purposes. Actual degradation rates may vary between specific formulations.
Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is a representative method for the quantitative analysis of this compound in oral suspension.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5-10 µm particle size.[1][9]

    • Mobile Phase: Acetonitrile and pH 5.0 Phosphate Buffer (e.g., in a 4:96 v/v ratio).[1][3]

      • Buffer Preparation: Dissolve 6.86 g of monobasic potassium phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water and adjust the pH to 5.0 with 10 N potassium hydroxide.[2][9]

    • Flow Rate: 2.0 mL/min.[1][3]

    • Detection: UV at 230 nm.[1][2][3]

    • Injection Volume: 20 µL.[9]

  • Standard Solution Preparation:

    • Accurately weigh about 100 mg of this compound Reference Standard (RS) into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the pH 5.0 phosphate buffer to obtain a stock solution of 1 mg/mL (1000 µg/mL).[2]

    • Prepare a series of working standards (e.g., 10, 50, 100, 200, 300 µg/mL) by diluting the stock solution with the buffer.

  • Sample Preparation:

    • Accurately measure a volume of the well-shaken reconstituted suspension equivalent to about 250 mg of this compound.

    • Transfer it to a 250 mL volumetric flask.

    • Add the pH 5.0 buffer to volume and stir mechanically for at least 5 minutes to ensure complete dissolution/dispersion.[6]

    • Filter an aliquot of the solution through a 0.45-µm nylon or similar filter.

    • Further dilute the clear filtrate with the buffer to achieve a theoretical concentration within the calibration range (e.g., dilute 1:10 for a final concentration of ~100 µg/mL).

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared sample solutions (in triplicate).

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

View Diagram: Experimental Workflow for Stability Testing

G start Start: this compound Powder for Suspension reconstitute 1. Reconstitute with Purified Water start->reconstitute store 2. Divide and Store under Different Conditions (e.g., 2-8°C and 25°C) reconstitute->store sample 3. Withdraw Samples at Defined Time Points (Day 0, 3, 7, 10, 14) store->sample physical_tests 4. Perform Physical Tests (pH, Visual Inspection, Re-dispersibility) sample->physical_tests prepare_hplc 5. Prepare Samples for HPLC (Dilution, Filtration) sample->prepare_hplc hplc_analysis 6. HPLC Analysis (Assay for this compound) prepare_hplc->hplc_analysis data_analysis 7. Data Analysis (Calculate % Remaining) hplc_analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Workflow for assessing reconstituted this compound stability.

View Diagram: Troubleshooting Logic for Rapid Degradation

G start Problem: Rapid this compound Degradation check_temp Is suspension stored at 2-8°C? start->check_temp solve_temp Solution: Store in refrigerator. Re-run experiment. check_temp->solve_temp No check_ph Is the pH of the suspension between 4.5 and 6.0? check_temp->check_ph Yes solve_ph Solution: Adjust pH with buffers (e.g., citrate/phosphate). Verify with pH meter. check_ph->solve_ph No check_water Was purified or distilled water used for reconstitution? check_ph->check_water Yes solve_water Solution: Use high-purity (distilled/purified) water. check_water->solve_water No further_investigation Further Investigation: Check for contaminants or interaction with other excipients. check_water->further_investigation Yes

Caption: Diagnostic workflow for this compound degradation issues.

References

Selecting appropriate animal models for Cefadroxil pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting appropriate animal models for Cefadroxil pharmacokinetic (PK) studies.

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic characteristics of this compound?

A1: this compound is a first-generation cephalosporin antibiotic with good oral bioavailability.[1][2] It is primarily eliminated unchanged through renal excretion, with over 90% of the administered dose recovered in the urine.[1][2][3] Plasma protein binding for this compound is relatively low, around 20%.[1][4] The drug's absorption is mediated by the intestinal peptide transporter PepT1, and its renal reabsorption involves the peptide transporter PEPT2.[1][2][3]

Q2: Which animal models are most commonly used for this compound pharmacokinetic studies?

A2: Rodents, particularly mice and rats, are frequently used in early-stage pharmacokinetic screening and efficacy studies due to their well-characterized physiology, ease of handling, and cost-effectiveness.[5][6] Larger animal models like dogs and mini-pigs may be used in later-stage preclinical development to provide data more predictive of human pharmacokinetics due to their greater physiological and anatomical similarities.[7]

Q3: What are the main factors to consider when selecting an animal model for this compound PK studies?

A3: The selection of an appropriate animal model is a critical decision that should be based on several factors:

  • Biological Relevance: The model should mimic the physiological and metabolic processes of humans as closely as possible.[7] For this compound, this includes similarities in the expression and function of intestinal (PepT1) and renal (PEPT2) transporters.[1][2][3]

  • Scientific Objectives: The specific research question will influence the choice of model. For example, early absorption, distribution, metabolism, and excretion (ADME) studies might use rodents, while studies requiring closer human dose extrapolation may necessitate non-rodent models.

  • Regulatory Requirements: Regulatory agencies like the FDA have specific guidelines for preclinical studies that must be followed.[7][8]

  • Practical Considerations: Factors such as animal cost, housing requirements, and the technical expertise of the research staff are also important.[7][9]

Q4: Are there any known species differences in this compound pharmacokinetics that I should be aware of?

A4: Yes, significant species differences exist, particularly concerning its absorption and renal handling. For instance, the affinity of this compound for the PepT1 transporter can vary between species, leading to differences in oral absorption.[1] Studies have shown that humanized PepT1 mice can more accurately predict the nonlinear oral absorption of this compound seen in humans compared to wildtype mice.[1] Additionally, rats have demonstrated dose-dependent nonlinear pharmacokinetics due to saturable renal tubular reabsorption, a phenomenon also observed in humans.[2][10]

Troubleshooting Guides

Issue 1: High variability in oral bioavailability data.

  • Possible Cause 1: Improper Dosing Technique. Incorrect oral gavage technique can lead to dosing errors or stress-induced physiological changes affecting absorption.

    • Troubleshooting Tip: Ensure all personnel are thoroughly trained in oral gavage techniques for the selected species. Use appropriate gavage needle sizes and administer the dose gently and at a controlled rate.

  • Possible Cause 2: Food Effects. The presence of food in the gastrointestinal tract can alter the absorption of this compound.

    • Troubleshooting Tip: Standardize the fasting period for all animals before dosing. While this compound absorption is generally not significantly affected by food, consistency is key to reducing variability.[11]

  • Possible Cause 3: Genetic Variability within the Animal Strain. Differences in the expression or function of intestinal transporters (e.g., PepT1) among individual animals can lead to variable absorption.

    • Troubleshooting Tip: Use a well-characterized and genetically homogenous animal strain. Consider using humanized mouse models expressing human PepT1 for more consistent and clinically relevant oral absorption data.[1]

Issue 2: Discrepancy between in vitro antimicrobial susceptibility testing (AST) and in vivo efficacy.

  • Possible Cause 1: Pharmacokinetic Factors. The drug may not be reaching the site of infection at a sufficient concentration or for a long enough duration to be effective, even if the pathogen is susceptible in vitro.[12][13]

    • Troubleshooting Tip: Conduct thorough pharmacokinetic studies in your chosen animal model to determine key parameters like Cmax, AUC, and time above MIC. Relate these PK parameters to the pharmacodynamic (PD) requirements for this compound's efficacy.

  • Possible Cause 2: Protein Binding. Only the unbound (free) fraction of the drug is microbiologically active. Differences in plasma protein binding between the in vitro test medium and the animal's plasma can lead to discrepancies.[13][14]

    • Troubleshooting Tip: Measure the free fraction of this compound in the plasma of your animal model and use this value for PK/PD analysis.

  • Possible Cause 3: Host Factors. The immune status of the animal model can significantly impact the efficacy of an antibiotic.[15]

    • Troubleshooting Tip: Consider using immunocompromised (e.g., neutropenic) models to evaluate the antimicrobial effect with minimal contribution from the host immune system, and compare these results with those from immunocompetent animals.[8][15]

Issue 3: Unexpected non-linear pharmacokinetics.

  • Possible Cause: Saturation of Transporter-Mediated Processes. this compound's absorption and renal excretion are mediated by transporters (PepT1 and PEPT2, respectively) that can become saturated at higher doses.[2][3][10]

    • Troubleshooting Tip: Conduct dose-ranging studies to characterize the pharmacokinetics of this compound across a range of doses. If non-linearity is observed, consider this in your dose selection for efficacy studies and in the extrapolation of data to humans.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound in Different Species

ParameterHumanRatMouse
Oral Bioavailability (%) ~90% or more[1]90-100%[10]High (data varies)
Plasma Protein Binding (%) ~20%[1][4]Data not readily available~20%[1]
Elimination Half-life (hours) 1.2 - 1.6[16][17]Varies with doseVaries with dose
Primary Route of Elimination Renal (unchanged drug)[1][2]Renal (unchanged drug)[10][18]Renal (unchanged drug)[3]
Key Transporters Involved PepT1 (absorption), PEPT2 (reabsorption)[2]PepT1 (absorption), PEPT2 (reabsorption)[2][18]PepT1 (absorption), PEPT2 (reabsorption)[1][3]

Note: The values presented are approximate and can vary depending on the study design, dose, and analytical methods used.

Experimental Protocols

Protocol 1: Oral Bioavailability Study in Rats

  • Animal Model: Male Wistar rats (200-250g).

  • Housing: House animals individually in metabolic cages to allow for urine and feces collection. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Dosing:

    • Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

    • Prepare a this compound suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer a single oral dose of this compound (e.g., 25 mg/kg) via oral gavage.

    • For the intravenous group, administer a single bolus dose (e.g., 10 mg/kg) of this compound dissolved in sterile saline via the tail vein.

  • Sample Collection:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.

  • Sample Analysis:

    • Determine the concentration of this compound in plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and clearance using non-compartmental analysis software.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Mandatory Visualizations

G cluster_selection Animal Model Selection Workflow start Define Research Objectives lit_review Literature Review: This compound PK in different species start->lit_review considerations Considerations: - Biological Relevance (Transporters) - Regulatory Guidelines - Practical Constraints lit_review->considerations decision Select Candidate Animal Model(s) considerations->decision rodent Rodent Model (Mouse/Rat) decision->rodent Early Stage/ Screening non_rodent Non-Rodent Model (Dog/Mini-pig) decision->non_rodent Late Stage/ Human Extrapolation humanized Humanized Model (e.g., PepT1) decision->humanized Specific Mechanistic Questions pilot_study Conduct Pilot PK Study rodent->pilot_study non_rodent->pilot_study humanized->pilot_study data_analysis Analyze Data & Evaluate Model Suitability pilot_study->data_analysis final_decision Final Model Selection for Pivotal Studies data_analysis->final_decision

Caption: Workflow for selecting an appropriate animal model for this compound PK studies.

G cluster_troubleshooting Troubleshooting High Variability in Oral Bioavailability start High Variability Observed cause1 Improper Dosing Technique? start->cause1 cause2 Food Effects? cause1->cause2 No solution1 Review and Retrain on Gavage Technique cause1->solution1 Yes cause3 Genetic Variability? cause2->cause3 No solution2 Standardize Fasting Protocol cause2->solution2 Yes solution3 Use Genetically Homogenous Strain or Humanized Model cause3->solution3 Yes end Reduced Variability solution1->end solution2->end solution3->end

Caption: A logical diagram for troubleshooting high variability in this compound oral bioavailability.

References

Technical Support Center: Mitigating Beta-Lactamase Impact on Cefadroxil Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments on Cefadroxil efficacy against beta-lactamase-producing bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which beta-lactamases inactivate this compound?

This compound, a first-generation cephalosporin, relies on its beta-lactam ring to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2][3] Beta-lactamase enzymes produced by resistant bacteria hydrolyze the amide bond within this beta-lactam ring. This action structurally alters the this compound molecule, preventing it from binding to its PBP target and rendering it ineffective.

This compound This compound (Active) Inactivethis compound Inactive this compound (Hydrolyzed Ring) This compound->Inactivethis compound This compound->Inhibition Inhibits BetaLactamase Beta-Lactamase Enzyme BetaLactamase->Hydrolysis Hydrolyzes PBP Penicillin-Binding Protein (PBP) CellWall Bacterial Cell Wall Synthesis PBP->CellWall Mediates Inhibition->PBP Hydrolysis->this compound

Caption: this compound inactivation by beta-lactamase hydrolysis.

Q2: How can I quickly screen my bacterial isolates for beta-lactamase production?

A rapid and reliable method is the chromogenic cephalosporin (nitrocefin) test.[4][5][6] Nitrocefin is a compound that changes color from yellow to red when its beta-lactam ring is hydrolyzed. Smearing a bacterial colony onto a nitrocefin-impregnated disk or into a nitrocefin solution will result in a rapid color change if beta-lactamase is present. Most positive results are visible within 5-15 minutes.[5][7]

Q3: What are beta-lactamase inhibitors (BLIs) and can they restore this compound's activity?

Beta-lactamase inhibitors are compounds that bind to and inactivate beta-lactamase enzymes.[8] Common examples include clavulanic acid, sulbactam, and tazobactam. By inactivating the beta-lactamases, these inhibitors can protect this compound from degradation, thereby restoring its antibacterial efficacy against resistant strains. This synergistic effect can be quantified in vitro.[9][10]

Troubleshooting Guides

Problem 1: My this compound Minimum Inhibitory Concentration (MIC) is unexpectedly high against an isolate that should be susceptible.

This is a common indicator of beta-lactamase-mediated resistance.

Start High this compound MIC Observed DetectBL Screen for Beta-Lactamase (e.g., Nitrocefin Test) Start->DetectBL Result Beta-Lactamase Detected? DetectBL->Result SynergyTest Perform Synergy Test: This compound + BLI (Checkerboard Assay) Result->SynergyTest Yes OtherMechanisms Investigate other resistance mechanisms: - Efflux pumps - PBP modification - Porin loss Result->OtherMechanisms No SynergyResult MIC Reduced? SynergyTest->SynergyResult ConclusionBL Resistance likely due to beta-lactamase activity. SynergyResult->ConclusionBL Yes ConclusionOther Other resistance mechanisms are likely contributing. SynergyResult->ConclusionOther No

Caption: Troubleshooting workflow for high this compound MIC results.

Troubleshooting Steps:

  • Confirm Beta-Lactamase Production: Use the nitrocefin test as described in FAQ 2 and Protocol 2 . A positive result strongly suggests beta-lactamase is the cause of the high MIC.

  • Quantify the Effect with a BLI: Perform a checkerboard assay (Protocol 3 ) to determine the MIC of this compound in combination with a BLI like clavulanic acid. A significant drop in the this compound MIC (e.g., a four-fold or greater decrease) confirms that beta-lactamase activity is the primary resistance mechanism.[11]

  • Consider Other Mechanisms: If the nitrocefin test is negative and/or the BLI does not significantly reduce the MIC, other resistance mechanisms may be at play, such as altered penicillin-binding proteins (PBPs), reduced outer membrane permeability (porin loss), or antibiotic efflux pumps.

Problem 2: In my time-kill assay, this compound shows initial killing followed by bacterial regrowth after several hours.

This often indicates the degradation of this compound by beta-lactamases over the course of the experiment, allowing the bacterial population to recover.

Troubleshooting Steps:

  • Run a Time-Kill Curve with a BLI: Repeat the time-kill assay (Protocol 4 ) with a combination of this compound and a beta-lactamase inhibitor. If this combination prevents or delays regrowth compared to this compound alone, it confirms that enzymatic degradation of the antibiotic is the cause.

  • Check for Inoculum Effect: A higher initial bacterial inoculum can lead to a higher concentration of beta-lactamases, causing faster antibiotic degradation and more pronounced regrowth. Compare time-kill curves using different starting inocula.

  • Measure Antibiotic Stability: If possible, quantify the concentration of this compound in your culture medium at different time points to directly measure its degradation.

Data Presentation

Table 1: Illustrative MIC Data for this compound Against Beta-Lactamase Producing E. coli

StrainThis compound MIC (µg/mL)This compound + Clavulanic Acid (4 µg/mL) MIC (µg/mL)Fractional Inhibitory Concentration (FIC) Index*Interpretation
E. coli (ATCC 25922)1681.5Additive
E. coli (Clinical Isolate)>25616≤0.5Synergy

*The FIC Index is calculated as: (MIC of this compound in combination / MIC of this compound alone) + (MIC of BLI in combination / MIC of BLI alone). Synergy is typically defined as an FIC Index of ≤0.5.[12]

Note: The data presented are illustrative examples based on typical findings. Actual MICs can vary. Published studies have shown this compound MICs for resistant E. coli can range from 8 to over 256 µg/mL.[11]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum concentration of this compound required to inhibit the visible growth of a bacterium.

  • Prepare this compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 10 mg/mL.

  • Prepare Inoculum: Culture the bacterial strain overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to a 0.5 McFarland standard, then further dilute to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

Start Prepare this compound Stock & Inoculum Dilute Perform 2-fold Serial Dilutions of this compound in 96-well plate Start->Dilute Inoculate Add Standardized Bacterial Inoculum to all wells Dilute->Inoculate Incubate Incubate Plate (37°C, 16-20h) Inoculate->Incubate Read Determine Lowest Concentration with No Visible Growth (MIC) Incubate->Read

Caption: Workflow for the MIC determination protocol.

Protocol 2: Nitrocefin Test for Beta-Lactamase Detection

A rapid qualitative assay to detect the presence of beta-lactamase enzymes.[4][6]

  • Reconstitute Nitrocefin: Prepare a working solution of nitrocefin (e.g., 1.0 mg/mL) in a suitable buffer like phosphate-buffered saline (PBS) from a stock solution in DMSO.[4]

  • Disk Method: Place a sterile filter paper disk in a petri dish and moisten it with a drop of the nitrocefin working solution.[5]

  • Inoculate: Using a sterile loop, smear a well-isolated bacterial colony onto the moistened disk.

  • Observe: A positive reaction is indicated by a color change from yellow to pink/red within 15-30 minutes.[4][5]

Protocol 3: Checkerboard Assay for Synergy Testing

This method assesses the interaction between this compound and a beta-lactamase inhibitor.[12][13]

  • Plate Setup: Use a 96-well microtiter plate. This compound is serially diluted along the x-axis (e.g., columns 1-11), and the BLI (e.g., clavulanic acid) is serially diluted along the y-axis (e.g., rows A-G).

  • Drug Preparation: Prepare intermediate drug dilutions at twice the final desired concentration in CAMHB.

  • Dispensing: Add 50 µL of the appropriate this compound concentration to each well in a column, and 50 µL of the appropriate BLI concentration to each well in a row. This creates a matrix of different concentration combinations. Column 12 should contain only this compound dilutions (no BLI), and Row H should contain only BLI dilutions (no this compound).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared as in Protocol 1) to each well.

  • Incubation and Reading: Incubate as with a standard MIC test. The MIC of each drug in combination is determined for each well showing no growth. The Fractional Inhibitory Concentration (FIC) Index is then calculated to determine synergy, additivity, or antagonism.[12]

Protocol 4: Time-Kill Assay

This assay evaluates the rate of bacterial killing by an antibiotic over time.

  • Prepare Cultures: Grow an overnight culture of the test organism. Dilute to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing CAMHB.

  • Add Antibiotics: Add this compound (and a BLI for combination studies) to the flasks at a desired multiple of the predetermined MIC (e.g., 4x MIC). Include a growth control flask with no antibiotic.

  • Incubate and Sample: Incubate the flasks at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each flask.

  • Quantify Viable Bacteria: Perform serial dilutions of the aliquots and plate onto nutrient agar to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot Data: Plot log10 CFU/mL versus time for each condition. A bactericidal effect is typically defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum. Regrowth will be visible as an increase in CFU/mL at later time points.[14][15]

References

Validation & Comparative

A Comparative Pharmacokinetic Analysis of Cefadroxil and Cephalexin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the key pharmacokinetic differences between two first-generation cephalosporins, supported by experimental data and detailed methodologies.

This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of Cefadroxil and Cephalexin, two widely used first-generation cephalosporin antibiotics. While structurally similar and possessing a comparable spectrum of antimicrobial activity, their distinct pharmacokinetic properties, particularly concerning absorption and elimination rates, influence their clinical application and dosing regimens. This document aims to furnish researchers, scientists, and drug development professionals with a concise yet comprehensive overview, incorporating quantitative data, detailed experimental protocols, and visual representations of the scientific workflow.

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of this compound and Cephalexin have been extensively studied, revealing key differences that impact their therapeutic use. This compound generally exhibits a longer plasma half-life compared to Cephalexin, which allows for less frequent dosing.[1][2][3] Both antibiotics are primarily eliminated unchanged in the urine.[1][4] The following table summarizes the key pharmacokinetic parameters for both drugs.

Pharmacokinetic ParameterThis compoundCephalexinReference(s)
Absorption
BioavailabilityHigh (~90%)High (~90%)[5][6]
Time to Peak Concentration (Tmax)~1.5 - 2.0 hours~1.0 hour[1][3]
Effect of Food on AbsorptionNot significantly affectedAbsorption can be slightly delayed[7][8]
Distribution
Protein Binding~20%~10-15%[6][9]
Metabolism
Extent of MetabolismNot significantly metabolizedNot significantly metabolized[4][10]
Excretion
Elimination Half-life (t1/2)~1.5 - 2.0 hours~0.7 - 1.1 hours[1][2][3]
Primary Route of EliminationRenal (>90% as unchanged drug)Renal (>90% as unchanged drug)[1][4][11]
Urinary Recovery>80%>80%[2]

Experimental Protocols

The data presented in this guide are derived from pharmacokinetic studies conducted under rigorous scientific standards. A typical experimental protocol for a comparative, single-dose, crossover bioequivalence study is outlined below. Such studies are fundamental in determining the interchangeability of different formulations and comparing the pharmacokinetic profiles of related drugs.

I. Study Design and Volunteer Selection

A randomized, two-period, two-sequence, crossover design is commonly employed.[3][12] Healthy adult volunteers, typically between 18 and 45 years of age, are screened for inclusion. Exclusion criteria include a history of hypersensitivity to cephalosporins, renal or hepatic impairment, and the use of any medication that could potentially interfere with the pharmacokinetics of the study drugs.[13] Informed consent is obtained from all participants prior to the study, and the protocol is approved by an independent ethics committee.[13]

II. Drug Administration and Sample Collection

Following an overnight fast, subjects are administered a single oral dose of either this compound or Cephalexin.[3][13] A standardized meal may be provided at a specified time post-dosing. Blood samples are collected in heparinized tubes at predetermined time points, typically before dosing (0 hours) and at multiple intervals post-dosing (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).[13] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[14] A washout period of at least seven days separates the two treatment periods to ensure complete elimination of the first drug before the administration of the second.[12]

III. Bioanalytical Method: Quantification of this compound and Cephalexin in Plasma

The concentrations of this compound and Cephalexin in plasma samples are determined using a validated high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3][4] The latter is generally preferred for its higher sensitivity and selectivity.

A. Sample Preparation:

A common method for sample preparation is protein precipitation.[14] To a known volume of plasma (e.g., 200 µL), an internal standard is added, followed by a precipitating agent such as methanol or trichloroacetic acid.[7][14] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then transferred for analysis. Alternatively, solid-phase extraction (SPE) can be used for cleaner sample extracts.[4]

B. Chromatographic Conditions (Example for LC-MS/MS):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used for separation.[11]

  • Mobile Phase: A gradient elution with a mobile phase consisting of two solvents is common. For instance, Solvent A could be 0.1% formic acid in water, and Solvent B could be 0.1% formic acid in acetonitrile.[11]

  • Flow Rate: A typical flow rate is around 0.3 mL/min.[11]

  • Injection Volume: A small volume, such as 5 µL, is injected into the system.

C. Mass Spectrometric Detection:

The analytes are detected using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, often operated in the positive ion mode.[11] The quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

D. Method Validation:

The bioanalytical method is validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2] This includes the assessment of selectivity, accuracy, precision, linearity, recovery, and stability of the analytes in the biological matrix.[3][15]

IV. Pharmacokinetic Analysis

Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data for each subject. These parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), area under the plasma concentration-time curve extrapolated to infinity (AUC0-∞), and the elimination half-life (t1/2).[2]

Workflow and Logical Relationships

The following diagram illustrates the general workflow of a comparative pharmacokinetic study, from the initial planning stages to the final data analysis and interpretation.

PharmacokineticStudyWorkflow cluster_0 Study Planning & Preparation cluster_1 Clinical Phase cluster_2 Bioanalytical Phase cluster_3 Data Analysis & Reporting Protocol Protocol Development & Ethics Approval Volunteer Volunteer Screening & Recruitment Protocol->Volunteer Dosing1 Period 1: Drug Administration (Test or Reference) Volunteer->Dosing1 Sampling1 Blood Sample Collection Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Preparation Plasma Sample Preparation Sampling1->Preparation Dosing2 Period 2: Drug Administration (Crossover) Washout->Dosing2 Sampling2 Blood Sample Collection Dosing2->Sampling2 Sampling2->Preparation Analysis LC-MS/MS or HPLC-UV Analysis Preparation->Analysis Concentration Drug Concentration Determination Analysis->Concentration PK_Analysis Pharmacokinetic Parameter Calculation Concentration->PK_Analysis Stats Statistical Analysis PK_Analysis->Stats Report Final Study Report Generation Stats->Report

Comparative Pharmacokinetic Study Workflow

References

A Head-to-Head Showdown: In Vitro Activity of Cefadroxil Versus Other First-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vitro efficacy of Cefadroxil in comparison to its first-generation cephalosporin counterparts—Cephalexin, Cephalothin, and Cephradine—reveals a landscape of nuanced similarities and distinctions in their antibacterial activity against a spectrum of clinically significant pathogens. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of these foundational antibiotics.

First-generation cephalosporins share a common mechanism of action, targeting and inhibiting bacterial cell wall synthesis, which lends them a similar spectrum of activity, primarily against Gram-positive organisms and some Gram-negative bacteria.[1][2][3] However, subtle structural differences among these agents can influence their potency against specific bacterial species.

Comparative In Vitro Susceptibility

The in vitro activity of cephalosporins is quantitatively measured by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values—the concentrations required to inhibit 50% and 90% of isolates, respectively—for this compound and other first-generation cephalosporins against key Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria

First-generation cephalosporins are renowned for their robust activity against Gram-positive cocci. As the data indicates, this compound demonstrates comparable potency to Cephalexin against Methicillin-Susceptible Staphylococcus aureus (MSSA).[4][5][6] Against Streptococcus pneumoniae and Streptococcus pyogenes, this compound also shows strong activity, often comparable to or slightly better than Cephalexin and Cephradine in certain models.[7]

Organism Antibiotic MIC50 (µg/mL) MIC90 (µg/mL) Reference
Staphylococcus aureus (MSSA)This compound24[4]
Cephalexin24[5]
Cefazolin0.50.5[6]
Cephalothin≤0.25-[6]
Streptococcus pneumoniaeThis compound--[7]
Cephalexin--[7]
Cephradine--[7]
Streptococcus pyogenesThis compound--[7]
Cephalexin--[7]
Cephradine--[7]

Note: A dash (-) indicates that specific MIC50 or MIC90 values were not provided in the cited sources, although the studies confirmed activity.

Gram-Negative Bacteria

The efficacy of first-generation cephalosporins against Gram-negative bacteria is more varied. They are generally active against common pathogens such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. In an in vitro kinetic model simulating human pharmacokinetics, this compound demonstrated greater activity than Cephalexin and Cephradine against one of two tested strains of E. coli, as well as against K. pneumoniae and P. mirabilis.[7]

Organism Antibiotic MIC50 (µg/mL) MIC90 (µg/mL) Reference
Escherichia coliThis compound--[7][8]
Cephalexin--[7]
Cephradine--[7]
Klebsiella pneumoniaeThis compound--[7]
Cephalexin--[7]
Cephradine--[7]
Proteus mirabilisThis compound--[7]
Cephalexin--[7]
Cephradine--[7]

Note: A dash (-) indicates that specific MIC50 or MIC90 values were not provided in the cited sources, although the studies confirmed activity.

Experimental Protocols

The determination of in vitro antibiotic activity is primarily conducted using standardized methods such as broth dilution and agar dilution, as recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]

Broth Dilution Method

The broth dilution method is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of an antibiotic's efficacy.

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in tubes or microtiter plates.[12]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]

  • Inoculation: Each tube or well containing the diluted antibiotic is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[11] A growth control (no antibiotic) and a sterility control (no bacteria) are included.

  • Incubation: The inoculated tubes or plates are incubated under appropriate atmospheric conditions and temperature (usually 35°C) for 16-20 hours.[9]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[9][11]

Agar Dilution Method

The agar dilution method is another reference standard for MIC determination, particularly useful for testing multiple isolates simultaneously.

  • Preparation of Antibiotic-Containing Agar Plates: Serial twofold dilutions of the antibiotic are incorporated into molten agar (e.g., Mueller-Hinton agar) and poured into petri dishes.[12] A control plate without any antibiotic is also prepared.

  • Inoculum Preparation: A bacterial suspension is prepared as described for the broth dilution method.

  • Inoculation: A standardized volume of the bacterial suspension (typically delivering 10⁴ CFU per spot) is inoculated onto the surface of each agar plate using a multipoint inoculator.[12]

  • Incubation: The plates are incubated at 35°C for 16-20 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.[12]

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the processes involved in this comparative analysis, the following diagrams, generated using the DOT language, illustrate the experimental workflow for determining in vitro antibiotic activity and the mechanism of action of cephalosporins.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis A Bacterial Isolate C Prepare Standardized Bacterial Inoculum A->C B Antibiotic Stock Solutions D Serial Dilution of Antibiotics B->D E Inoculate Dilutions with Bacteria C->E D->E F Incubate at 35°C for 16-20 hours E->F G Observe for Bacterial Growth F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Cephalosporin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Bacterial Cell Wall (Cross-linked Peptidoglycan) PBP->CellWall Catalyzes cross-linking PBP->CellWall Cross-linking Inhibited Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Substrate Lysis Cell Lysis and Death CellWall->Lysis Weakened cell wall leads to Cephalosporin Cephalosporin (e.g., this compound) Cephalosporin->PBP Binds to and inactivates

Caption: Mechanism of action of cephalosporins leading to bacterial cell death.

References

A Comparative Guide to the Validation of a Novel Mass Spectrometry Method for Cefadroxil Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cefadroxil against established alternatives, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The data presented is synthesized from validated methods to provide a clear and objective performance comparison, supported by detailed experimental protocols.

Performance Comparison of Analytical Methods for this compound

The selection of an analytical method is critical in drug development and quality control, directly impacting data reliability and regulatory compliance. The following tables summarize the quantitative performance of a validated LC-MS/MS method and compare it with commonly used HPLC-UV and UV Spectrophotometry methods for this compound analysis.

Table 1: Comparison of Method Validation Parameters for this compound Analysis

ParameterLC-MS/MS MethodHPLC-UV Method 1HPLC-UV Method 2UV Spectrophotometry Method
Linearity Range 10 - 10,000 ng/mL[1]0.5 - 90 µg/mL[2]20 - 100 µg/mL[3]5 - 25 µg/mL[4]
Correlation Coefficient (R²) > 0.99[1]0.9935[2]0.9999[3]0.9993[4]
Accuracy (% Recovery) 91.5 - 108.7%[1]Not explicitly stated as % recovery, but %COV < 0.5[2]Not explicitly stated as % recovery99.26%[4]
Precision (% RSD) Intra-day: 2.1 - 8.9% Inter-day: 3.4 - 9.8%[1]Intra-day: 1.75 - 5.33% Inter-day: 0.58 - 2.69%[2][5]Intra-day: 0.4588% Inter-day: 0.5520%[3]0.9734%[4]
Limit of Detection (LOD) 10 ng/mL[1]0.5 µg/mL (500 ng/mL)[2][5]1.77 ng/mL[3]1.04 µg/mL (1040 ng/mL)[4]
Limit of Quantification (LOQ) 10 ng/mL[1]1.0 µg/mL (1000 ng/mL)[2][5]5.376 ng/mL[3]3.15 µg/mL (3150 ng/mL)[4]

Table 2: Summary of Chromatographic and Detection Conditions

ParameterLC-MS/MS MethodHPLC-UV Method 1HPLC-UV Method 2
Column Synergi™ 4 µm Polar-RP 80A (150 mm × 2.0 mm)[1]C18 column[2][5]Supelco RP C-18 column (250 mm × 4.6 mm)[3]
Mobile Phase 0.1% formic acid and methanol (62:38, v/v)[1]Methanol: Phosphate buffer (10: 90)[2][5]Methanol and 0.05M disodium hydrogen orthophosphate buffer (60:40 v/v), pH 3.0[3]
Flow Rate 0.2 mL/min[1]1.5 mL/min[2][5]0.75 mL/min[3]
Detection ESI, positive mode, MRM at m/z 364.1→208.1[1]UV at 230 nm[6]UV at 264 nm[3]
Internal Standard Cefaclor (m/z 368.1→174.2)[1]Not specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the key experimental protocols for the LC-MS/MS and a representative HPLC-UV method.

LC-MS/MS Method for this compound in Biological Matrices

This method is optimized for the sensitive and selective quantification of this compound in plasma and urine.

1. Sample Preparation:

  • To a 100 µL aliquot of the sample (plasma or urine), add 200 µL of methanol containing the internal standard (Cefaclor).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a 5 µL aliquot into the LC-MS/MS system.[1][7]

2. Liquid Chromatography:

  • Column: Synergi™ 4 µm Polar-RP 80A (150 mm × 2.0 mm, 4 µm).[1]

  • Mobile Phase: A mixture of 0.1% formic acid in water and methanol (62:38, v/v).[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Column Temperature: 40°C.

3. Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI), positive mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM).[1]

  • Transitions:

    • This compound: m/z 364.1 → 208.1.[1]

    • Cefaclor (Internal Standard): m/z 368.1 → 174.2.[1]

HPLC-UV Method for this compound in Pharmaceutical Formulations

This method is a robust and commonly used technique for the quality control of this compound in bulk and dosage forms.

1. Sample Preparation:

  • Accurately weigh and transfer a quantity of powdered tablets/capsules or bulk drug equivalent to 100 mg of this compound into a 100 mL volumetric flask.

  • Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Further dilute an aliquot of the filtrate with the mobile phase to obtain a final concentration within the linear range of the method.

2. Liquid Chromatography:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2][5]

  • Mobile Phase: A mixture of methanol and phosphate buffer (10:90, v/v), with the pH of the buffer adjusted as needed.[2][5]

  • Flow Rate: 1.5 mL/min.[2][5]

  • Column Temperature: Ambient.[2][5]

3. UV Detection:

  • Wavelength: 230 nm.[6]

Visualizing the Workflow

To better illustrate the procedural flow and the logical comparison between the analytical methods, the following diagrams are provided.

G cluster_LCMSMS LC-MS/MS Experimental Workflow Sample Sample (Plasma/Urine) Add_IS Add Internal Standard (Cefaclor) in Methanol Sample->Add_IS Vortex Vortex to Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

G cluster_LCMSMS LC-MS/MS Method cluster_HPLCUV HPLC-UV Method LCMS_Start Sample Preparation (Protein Precipitation) LCMS_Sep Chromatographic Separation (LC) LCMS_Start->LCMS_Sep LCMS_Detect Mass Spectrometric Detection (MS/MS - MRM) LCMS_Sep->LCMS_Detect LCMS_Result High Sensitivity & Selectivity LCMS_Detect->LCMS_Result HPLC_Start Sample Preparation (Dissolution & Dilution) HPLC_Sep Chromatographic Separation (LC) HPLC_Start->HPLC_Sep HPLC_Detect UV-Vis Spectrophotometric Detection HPLC_Sep->HPLC_Detect HPLC_Result Robust & Cost-Effective HPLC_Detect->HPLC_Result

Caption: Logical comparison of LC-MS/MS and HPLC-UV analytical workflows.

References

Cross-validation of Cefadroxil susceptibility testing methods (e.g., disk diffusion vs. broth microdilution)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common methods for determining bacterial susceptibility to Cefadroxil: disk diffusion (Kirby-Bauer) and broth microdilution. The choice of method can significantly impact the accuracy and interpretation of susceptibility results, particularly for an antimicrobial agent like this compound, which presents unique challenges due to the current landscape of susceptibility testing standards.

The Challenge of this compound Susceptibility Breakpoints

A critical consideration for any susceptibility testing is the availability of established clinical breakpoints from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). As of the latest guidelines, neither CLSI nor EUCAST provide specific clinical breakpoints for this compound.[1] The U.S. Food and Drug Administration (FDA) also does not provide its own recognized breakpoints for this compound and has cautioned against the use of surrogate breakpoints, such as those for cefazolin, due to an unacceptably high rate of false-susceptible results.[1][2][3]

This absence of standardized interpretive criteria means that while the methods described below can generate quantitative data (zone diameters and Minimum Inhibitory Concentrations), the classification of an isolate as "susceptible," "intermediate," or "resistant" to this compound is not straightforward and should be approached with caution. The data presented in this guide is for informational and research purposes.

Quantitative Data Summary

The following tables summarize historical data comparing zone diameters from disk diffusion with Minimum Inhibitory Concentration (MIC) values from broth microdilution for various bacterial species. It is crucial to note that the interpretive criteria provided are based on older standards and are not current.

Table 1: this compound Disk Diffusion Zone Diameters and Broth Microdilution MICs for Selected Organisms

Bacterial SpeciesNumber of IsolatesDisk Diffusion Zone Diameter (mm)Broth Microdilution MIC (µg/mL)
Escherichia coli92Not specified in direct comparisonMIC50: ≤16, MIC90: >64
Klebsiella pneumoniae62Not specified in direct comparisonMIC50: ≤16, MIC90: >64
Proteus mirabilis31Not specified in direct comparisonMIC50: ≤16, MIC90: 32
Staphylococcus aureusNot specifiedNot specified in direct comparisonMIC50: 1, MIC90: 2

Note: This table compiles data from various sources for illustrative purposes. Direct correlation studies with recent clinical isolates are limited.

Table 2: Historical Interpretive Criteria for this compound Susceptibility

MethodSusceptibleIntermediateResistantSource (Year)
Disk Diffusion (30 µg disk) ≥ 18 mm15 - 17 mm≤ 14 mmBased on older cephalothin surrogate criteria
Broth Microdilution ≤ 8 µg/mL16 µg/mL≥ 32 µg/mLBased on older cephalothin surrogate criteria

Disclaimer: These breakpoints are not current and should not be used for clinical decision-making. They are provided for historical context and research purposes only.

Experimental Protocols

Below are detailed methodologies for performing disk diffusion and broth microdilution susceptibility testing for this compound.

Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative or semi-quantitative test that measures the ability of an antimicrobial agent to inhibit bacterial growth on an agar surface.

Materials:

  • This compound disks (30 µg)

  • Mueller-Hinton agar (MHA) plates

  • Bacterial inoculum equivalent to a 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator at 35°C ± 2°C

  • Calipers or a ruler for measuring zone diameters

Procedure:

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared by suspending several colonies from a fresh agar plate in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the MHA plate is then evenly streaked in three directions to ensure confluent growth.

  • Disk Application: A 30 µg this compound disk is aseptically applied to the center of the inoculated MHA plate.

  • Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: After incubation, the diameter of the zone of growth inhibition around the disk is measured to the nearest millimeter.

Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum equivalent to a 0.5 McFarland turbidity standard, further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Pipettes and sterile tips

  • Incubator at 35°C ± 2°C

Procedure:

  • Preparation of Antimicrobial Dilutions: A series of two-fold dilutions of this compound are prepared in CAMHB directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A bacterial suspension matching a 0.5 McFarland standard is prepared and then diluted in CAMHB to achieve the target final inoculum concentration.

  • Inoculation of Microtiter Plate: Each well containing the antimicrobial dilution, as well as a growth control well (broth with no antibiotic) and a sterility control well (broth only), is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is covered and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.

Visualizing the Workflows and Comparison

The following diagrams illustrate the experimental workflows for both methods and the logical process for their comparison.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum streak_plate Streak MHA Plate for Confluent Growth prep_inoculum->streak_plate apply_disk Apply 30 µg This compound Disk streak_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Compare to Breakpoints measure_zone->interpret Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start prep_dilutions Prepare Serial Dilutions of this compound in CAMHB start->prep_dilutions prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate Microtiter Plate (Final conc. ~5x10^5 CFU/mL) prep_dilutions->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic interpret Compare to Breakpoints read_mic->interpret Comparison_Logic cluster_methods Testing Methods cluster_results Quantitative Results cluster_interpretation Interpretation Challenge cluster_conclusion Conclusion dd Disk Diffusion zone Zone Diameter (mm) dd->zone bmd Broth Microdilution mic MIC (µg/mL) bmd->mic breakpoints Clinical Breakpoints (CLSI/EUCAST) zone->breakpoints mic->breakpoints no_breakpoints No Current Official Breakpoints for this compound breakpoints->no_breakpoints surrogate_issue Surrogate Breakpoints (e.g., Cefazolin) Unreliable breakpoints->surrogate_issue conclusion Interpret with Caution For Research Use Only no_breakpoints->conclusion surrogate_issue->conclusion

References

A Comparative Analysis of Cefadroxil and Amoxicillin Efficacy Against Streptococcus pyogenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two commonly used β-lactam antibiotics, Cefadroxil and Amoxicillin, against Streptococcus pyogenes, the bacterium responsible for Group A Streptococcal (GAS) infections. This document synthesizes available experimental data, outlines relevant methodologies, and illustrates the underlying mechanisms of action.

Mechanism of Action: Targeting the Bacterial Cell Wall

Both this compound, a first-generation cephalosporin, and Amoxicillin, an aminopenicillin, are bactericidal agents that share a common mechanism of action. They disrupt the synthesis of the peptidoglycan layer, a critical component of the bacterial cell wall. This is achieved by binding to and inhibiting Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][2][3] The inhibition of these enzymes leads to a compromised cell wall, making the bacterium susceptible to osmotic lysis and eventual cell death.[3][4]

cluster_0 Bacterial Cell cluster_1 β-Lactam Antibiotics PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis and Death Peptidoglycan->CellLysis Weakened Cell Wall Leads to This compound This compound This compound->PBP Binds to & Inhibits Amoxicillin Amoxicillin Amoxicillin->PBP Binds to & Inhibits

Caption: Mechanism of action for this compound and Amoxicillin against S. pyogenes.

Comparative Efficacy: In Vitro and Clinical Data

While a direct comparative study detailing Minimum Inhibitory Concentration (MIC) values (MIC₅₀/MIC₉₀) for a large panel of S. pyogenes isolates was not identified in the reviewed literature, existing in vitro and clinical studies provide valuable insights into their relative performance. S. pyogenes has remained largely susceptible to β-lactam antibiotics.[5]

ParameterThis compoundAmoxicillinSource(s)
Bactericidal Effect Exhibited the same bactericidal effect on S. pyogenes as amoxicillin-clavulanic acid and cefaclor.Amoxicillin is an accepted alternative to penicillin for the eradication of S. pyogenes.[6][7]
Clinical Efficacy In a study on tonsillopharyngitis, the microbiological failure rate was 6.8%.Penicillin (a related β-lactam) showed a 19% microbiological failure rate in the same study.
Susceptibility All tested streptococcal isolates were found to be sensitive.Generally effective, with a reported MIC₉₅ of 0.015 µg/ml for susceptible strains.[6][6]
Resistance One strain with intermediate sensitivity was noted in a clinical study.Reduced susceptibility (8-fold higher MICs) has been reported in strains with a pbp2x gene mutation.

Experimental Protocols

The evaluation of antibiotic efficacy against Streptococcus pyogenes is typically conducted following standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Isolate Identification

Bacterial isolates from clinical specimens (e.g., throat swabs) are cultured on media such as Trypticase Soy Agar with 5% sheep blood.[5] Identification of S. pyogenes is confirmed through a series of tests:

  • Colony Morphology: Observing characteristic beta-hemolysis on blood agar.

  • Gram Staining: Identifying Gram-positive cocci arranged in chains.[5]

  • Biochemical Tests: Catalase-negative, positive Pyrrolidonyl Aminopeptidase (PYR) test, and susceptibility to a 0.04-unit bacitracin disk.

  • Serological Testing: Confirmation using a latex agglutination test for Lancefield Group A antigen.[5]

Antimicrobial Susceptibility Testing (AST)

The susceptibility of the identified isolates to this compound and Amoxicillin is determined using one or more of the following methods:

  • Broth Microdilution: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC). Serial two-fold dilutions of the antibiotic are prepared in a liquid growth medium in microtiter plates. Each well is inoculated with a standardized bacterial suspension. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after incubation.

  • Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method. A standardized bacterial inoculum is swabbed onto the surface of a Mueller-Hinton agar plate. Paper disks impregnated with a specific concentration of the antibiotic are then placed on the agar. Following incubation, the diameter of the zone of growth inhibition around each disk is measured and compared to established breakpoints to classify the isolate as susceptible, intermediate, or resistant.[5]

  • Gradient Diffusion (E-test): This method uses a plastic strip impregnated with a continuous gradient of antibiotic concentrations. The strip is placed on an inoculated agar plate. After incubation, an elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the concentration scale on the strip.[5]

cluster_workflow Antimicrobial Susceptibility Testing Workflow cluster_methods AST Methods cluster_results Data Output A Clinical Specimen (e.g., Throat Swab) B Culture on Blood Agar & Isolate S. pyogenes A->B C Isolate Identification (Gram Stain, PYR, Bacitracin, Serotyping) B->C D Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) C->D E Perform Susceptibility Test D->E H Broth Microdilution E->H I Disk Diffusion E->I J Gradient Diffusion (E-test) E->J F Incubate under appropriate conditions (37°C, 5% CO₂) G Read & Interpret Results F->G K Determine MIC Value G->K for Broth/Gradient L Measure Zone Diameter G->L for Disk Diffusion H->F I->F J->F

Caption: General workflow for antimicrobial susceptibility testing of S. pyogenes.

Conclusion

Both this compound and Amoxicillin are effective against Streptococcus pyogenes. In vitro studies indicate they have a comparable bactericidal effect.[7] Clinical data from studies on streptococcal tonsillopharyngitis suggests that this compound may have a lower rate of microbiological failure compared to penicillin, a closely related antibiotic to amoxicillin. However, it is crucial to note that resistance, although rare, can emerge through mutations in genes like pbp2x, which can reduce the susceptibility of S. pyogenes to amoxicillin and other β-lactams. Continuous surveillance of antimicrobial resistance patterns is therefore essential to guide optimal therapeutic choices for Group A Streptococcal infections.

References

In Vivo Pharmacokinetic/Pharmacodynamic Correlation of Cefadroxil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of Cefadroxil, a first-generation cephalosporin, with its alternatives, primarily Cephalexin and Cefaclor. The information is supported by experimental data to aid in research and development.

Executive Summary

This compound distinguishes itself from other first-generation oral cephalosporins, most notably Cephalexin, through its favorable pharmacokinetic profile, characterized by a longer serum half-life and more sustained plasma concentrations.[1][2][3] This allows for less frequent dosing, which can improve patient compliance.[1][2][3] The primary pharmacodynamic predictor of efficacy for cephalosporins is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC) of the target pathogen. While specific in vivo studies definitively establishing a target %fT > MIC for this compound in animal infection models are limited in publicly available literature, in vitro models simulating human pharmacokinetics suggest its enhanced bactericidal effect against various pathogens is linked to its advantageous pharmacokinetic properties.

Comparative Pharmacokinetics

This compound, Cephalexin, and Cefaclor are all well-absorbed orally. However, key differences in their pharmacokinetic parameters influence their clinical utility.

Table 1: Comparison of Key Pharmacokinetic Parameters in Humans (Oral Administration)

ParameterThis compoundCephalexinCefaclor
Time to Peak Concentration (Tmax) ~1.5 - 2.0 hours~1.0 hour~0.5 - 1.0 hour
Serum Half-life (t½) ~1.5 - 2.0 hours[4][5]~0.7 - 1.1 hours[4][5]~0.6 - 0.9 hours[6]
Area Under the Curve (AUC) Greater than Cephalexin for an equivalent dose[3]Standard for comparisonGenerally lower than Cephalexin
Protein Binding ~20%[7]~10-15%~25%
Excretion >90% unchanged in urine[8]>90% unchanged in urine60-85% unchanged in urine[6]
Effect of Food on Absorption Minimal[3]Delayed absorptionDelayed absorption

In Vivo Pharmacodynamic Correlation

The bactericidal activity of cephalosporins is time-dependent, making the %fT > MIC the most critical PK/PD index for predicting clinical efficacy. A general target for cephalosporins is a %fT > MIC of at least 40-50% for a bacteriostatic effect and higher for bactericidal effects.

While specific in vivo studies correlating this compound's PK/PD parameters in animal infection models are not extensively reported, an in vitro study simulating human pharmacokinetic profiles demonstrated this compound's superior bactericidal activity against several common pathogens compared to Cephalexin and Cephradine. This enhanced activity was attributed to its more sustained serum concentrations, leading to a longer duration above the MIC.[9]

For Cephalexin, a pediatric study on musculoskeletal infections identified that a dosing regimen achieving a %fT > MIC of 40% was the primary PD target.[5][10][11]

Comparative In Vitro Susceptibility

The in vitro activity of this compound is comparable to that of Cephalexin against many key pathogens.

Table 2: Comparative Minimum Inhibitory Concentrations (MIC)

OrganismThis compound MIC (µg/mL)Cephalexin MIC (µg/mL)
Staphylococcus aureus (MSSA)MIC50: 2, MIC90: 4[4]MIC50: 2, MIC90: 4[4]
Escherichia coli≤ 8 (for susceptible strains)[12]Variable
Streptococcus pyogenesGenerally susceptibleGenerally susceptible
Streptococcus pneumoniaeGenerally susceptibleGenerally susceptible

Note: MIC values can vary depending on the strain and testing methodology.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PK/PD parameters. Below are generalized protocols based on available literature for key experiments.

In Vivo Pharmacokinetic Studies in Mice
  • Animal Model: Healthy, specific pathogen-free mice are used.

  • Drug Administration: this compound is administered orally via gavage or intravenously via tail vein injection.

  • Dosing: Doses are often scaled from human doses based on body surface area.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 5, 15, 30, 60, 90, 120, 240 minutes) post-dosing from the tail vein or another appropriate site.

  • Sample Processing: Plasma is separated by centrifugation.

  • Drug Concentration Analysis: this compound concentrations in plasma are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters including Cmax, Tmax, AUC, t½, and clearance.

Murine Thigh Infection Model for In Vivo Pharmacodynamics
  • Animal Model: Mice are rendered neutropenic by injections of cyclophosphamide to isolate the effect of the antibiotic.

  • Infection: A standardized inoculum of the target pathogen (e.g., S. aureus) is injected into the thigh muscle.

  • Treatment: Antibiotic therapy is initiated at a specified time post-infection with various dosing regimens.

  • Efficacy Assessment: At the end of the treatment period (typically 24 hours), mice are euthanized, and the thigh muscles are aseptically removed and homogenized.

  • Bacterial Quantification: The number of viable bacteria (colony-forming units, CFU) per gram of tissue is determined by plating serial dilutions of the homogenate.

  • PK/PD Analysis: The change in bacterial load (log10 CFU/thigh) is correlated with the pharmacokinetic parameters (e.g., AUC/MIC, %fT > MIC, Cmax/MIC) to determine the PK/PD index that best predicts efficacy and the magnitude of this index required for different levels of bacterial killing (e.g., stasis, 1-log kill, 2-log kill).

Visualizing Key Relationships

Experimental Workflow for In Vivo PK/PD Correlation

G cluster_PK Pharmacokinetic Study cluster_PD Pharmacodynamic Study PK_Admin Drug Administration (Oral/IV) PK_Sample Serial Blood Sampling PK_Admin->PK_Sample PK_Analyze Drug Concentration Analysis (LC-MS) PK_Sample->PK_Analyze PK_Params Calculate PK Parameters (AUC, Cmax, t½) PK_Analyze->PK_Params Correlation PK/PD Correlation (e.g., AUC/MIC vs. Δlog10 CFU) PK_Params->Correlation PD_Infect Induce Thigh Infection PD_Treat Administer Dosing Regimens PD_Infect->PD_Treat PD_Assess Quantify Bacterial Load (CFU/thigh) PD_Treat->PD_Assess PD_Assess->Correlation Target Determine Efficacy Target (e.g., %fT > MIC) Correlation->Target

Caption: Workflow for in vivo PK/PD correlation studies.

Relationship Between Pharmacokinetics and Pharmacodynamics

G cluster_PK Pharmacokinetics (What the body does to the drug) cluster_PD Pharmacodynamics (What the drug does to the body) cluster_Correlation PK/PD Correlation Absorption Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Drug_Concentration Drug_Concentration Distribution->Drug_Concentration Excretion Excretion Metabolism->Excretion Clearance Clearance Receptor_Binding Receptor_Binding Drug_Concentration->Receptor_Binding Pharmacological_Effect Pharmacological_Effect Receptor_Binding->Pharmacological_Effect PK_PD_Index PK/PD Index (%fT > MIC, AUC/MIC, Cmax/MIC) Pharmacological_Effect->PK_PD_Index Efficacy Clinical Efficacy (Bacterial Eradication) PK_PD_Index->Efficacy

Caption: The interplay of PK and PD determines efficacy.

Conclusion

This compound's pharmacokinetic profile, particularly its longer half-life compared to Cephalexin, provides a distinct advantage, allowing for less frequent dosing intervals. This characteristic is particularly beneficial for improving patient adherence to treatment regimens. While direct in vivo evidence correlating this compound's PK/PD parameters in animal models is not as robustly documented as for some other antibiotics, the available in vitro and human clinical data strongly suggest that its sustained time above the MIC contributes to its effective bactericidal activity. For researchers and drug developers, these findings underscore the importance of considering not just the in vitro potency (MIC) but also the in vivo pharmacokinetic behavior when evaluating and comparing antibiotics. Further in vivo studies in animal infection models would be valuable to definitively establish the PK/PD targets for this compound against key pathogens and further solidify its therapeutic positioning.

References

A Comparative Analysis of Cefadroxil MIC Distributions for Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a statistical analysis of Cefadroxil Minimum Inhibitory Concentration (MIC) distributions against various clinical isolates. It is intended for researchers, scientists, and drug development professionals to offer a comparative perspective on the in vitro activity of this compound against that of other relevant antibiotics, supported by experimental data and standardized protocols.

This compound MIC Distribution and Comparative Analysis

This compound, a first-generation cephalosporin, has been utilized for the treatment of various bacterial infections. An understanding of its in vitro activity against contemporary clinical isolates is crucial for its appropriate therapeutic use. The following tables summarize the MIC distributions of this compound against key Gram-positive and Gram-negative bacteria, alongside comparative data for other cephalosporins.

Gram-Positive Isolates

Staphylococcus aureus is a common pathogen for which this compound is often considered. Studies show that for methicillin-susceptible Staphylococcus aureus (MSSA), this compound and Cephalexin exhibit similar in vitro activity.[1][2][3][4] For 48 clinical MSSA isolates from pediatric patients with musculoskeletal infections, both this compound and Cephalexin had MIC50 values of 2 µg/mL and MIC90 values of 4 µg/mL.[1][3][4]

OrganismNo. of IsolatesThis compound MIC Range (µg/mL)This compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Comparator AgentComparator MIC50 (µg/mL)Comparator MIC90 (µg/mL)Reference
Staphylococcus aureus (MSSA)48-24Cephalexin24[1][3][4]
Staphylococcus aureus352-128-----[5]
Gram-Negative Isolates

Against Escherichia coli, this compound has shown variable and often high MIC values, indicating a higher prevalence of resistance. One study involving 35 clinical isolates of E. coli reported an MIC range of 8-256 µg/mL.[5]

OrganismNo. of IsolatesThis compound MIC Range (µg/mL)This compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Reference
Escherichia coli358-256->256[5]

It is important to note that a significant percentage of clinical isolates of both S. aureus (71.43%) and E. coli (85.71%) have demonstrated resistance to this compound in some studies.[5]

Clinical Breakpoints

A critical aspect of interpreting MIC values is the availability of clinical breakpoints from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). However, for this compound, specific clinical breakpoints are not provided by either CLSI or EUCAST.[6] The U.S. Food and Drug Administration (FDA) previously suggested that the susceptibility of Enterobacteriaceae to this compound could be inferred from Cefazolin testing; however, this is no longer recommended due to the potential for inaccurate predictions.[6][7] The lack of established breakpoints complicates the clinical interpretation of this compound MIC data.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure. The following outlines the broth microdilution method, a common technique for determining MIC values, based on CLSI guidelines.[8][9]

Broth Microdilution Method for MIC Determination

1. Preparation of Antimicrobial Stock Solution:

  • Prepare a stock solution of this compound powder in a suitable solvent at a concentration of 1280 µg/mL.

  • Filter-sterilize the stock solution.

2. Preparation of Microtiter Plates:

  • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down each row, discarding the final 50 µL from the last well. This will create a range of this compound concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

  • Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key processes in MIC determination and interpretation.

MIC_Determination_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Antimicrobial Stock Antimicrobial Stock Serial Dilution Serial Dilution Antimicrobial Stock->Serial Dilution Microtiter Plates Microtiter Plates Microtiter Plates->Serial Dilution Bacterial Inoculum Bacterial Inoculum Inoculation Inoculation Bacterial Inoculum->Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

MIC_Interpretation_Logic MIC_Value Determine MIC Value (e.g., 4 µg/mL) Comparison Compare MIC to Breakpoint MIC_Value->Comparison Clinical_Breakpoint Access Clinical Breakpoint (e.g., CLSI/EUCAST) Clinical_Breakpoint->Comparison No_Breakpoint No Established Breakpoint for this compound Clinical_Breakpoint->No_Breakpoint Susceptible Susceptible (S) Comparison->Susceptible MIC ≤ S Intermediate Intermediate (I) Comparison->Intermediate S < MIC ≤ R Resistant Resistant (R) Comparison->Resistant MIC > R

Logical Flow for Interpreting MIC Results against Clinical Breakpoints.

References

Stability Showdown: Cefadroxil Versus Newer Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the chemical stability of the first-generation cephalosporin, Cefadroxil, against its newer counterparts reveals important considerations for drug development and formulation. While newer generations of cephalosporins offer broader spectra of activity, this guide synthesizes available experimental data to benchmark their chemical stability against the established profile of this compound.

This guide provides a summary of quantitative stability data, detailed experimental protocols for stability-indicating assays, and a visual representation of the primary degradation pathways to aid researchers, scientists, and drug development professionals in their understanding of the chemical liabilities of these important antibacterial agents.

Comparative Stability Data

The following table summarizes the chemical stability of this compound and selected newer cephalosporins under various stress conditions. It is important to note that the data is collated from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

CephalosporinGenerationStress ConditionTimeRemaining Drug (%)Reference
This compound FirstReconstituted suspension at room temperature (25-29°C)7 daysStable[1]
Reconstituted suspension at refrigerator temperature (2-8°C)14 days>90%[1]
Cefuroxime Axetil SecondReconstituted suspension at room temperature (25°C)5 days>90%
Reconstituted suspension at refrigerator temperature (2-8°C)10 days>90%
Cefixime Third0.1 N HCl at 80°C7 hours~50%
0.1 N NaOH at 80°C30 minutes<2%
UV light exposure2.5 hours~30% degraded
Cefepime FourthAqueous solution at 25°C24 hours>95%
Aqueous solution at 37°C12 hours<90%
Ceftaroline Fosamil Fifth5% glucose solution at 25°C (2.4 mg/mL)Not specified~35% (decay of ~65%)[2]
Reconstituted in water, stored at 4°C72 hoursStable[2]

Experimental Protocols

The following protocols are representative of the methodologies used in the cited stability studies. These are intended to provide a general framework for designing and conducting stability-indicating assays for cephalosporins.

Sample Preparation for Stress Studies
  • Acid Degradation: An accurately weighed amount of the cephalosporin is dissolved in 0.1 N hydrochloric acid to a final concentration of approximately 1 mg/mL. The solution is then heated in a water bath at a specified temperature (e.g., 80°C) for a defined period. Samples are withdrawn at various time points, neutralized, and diluted with the mobile phase for HPLC analysis.

  • Alkaline Degradation: A similar procedure to acid degradation is followed, using 0.1 N sodium hydroxide as the degradation medium.

  • Oxidative Degradation: The cephalosporin is dissolved in a solution of hydrogen peroxide (e.g., 3-30%) and kept at a controlled temperature. Samples are taken at intervals for analysis.

  • Photolytic Degradation: A solution of the cephalosporin is exposed to a UV light source (e.g., 254 nm) or sunlight for a specified duration. A control sample is kept in the dark under the same conditions.

  • Thermal Degradation: The solid drug substance is kept in an oven at a high temperature (e.g., 50-80°C) for a defined period. Samples are then dissolved and analyzed.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A robust stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. A typical method would involve:

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: The mobile phase composition is optimized to achieve good separation. A common mobile phase for cephalosporins consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. For example, a mobile phase of 10 mM disodium hydrogen phosphate (with 0.5% triethylamine, pH adjusted to 6.3 with orthophosphoric acid) and methanol in a 75:25 (v/v) ratio has been used for cefixime.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: The detection wavelength is set at the λmax of the specific cephalosporin, which is often in the range of 220-290 nm. For instance, this compound can be detected at 230 nm.

  • Data Analysis: The peak area of the intact drug is monitored over time to determine the extent of degradation. The formation of degradation products is also observed by the appearance of new peaks in the chromatogram.

Comparative Degradation Pathways

The primary degradation pathway for many cephalosporins involves the hydrolysis of the β-lactam ring, which is essential for their antibacterial activity. However, the specific degradation products can vary depending on the structure of the side chains at the C-3 and C-7 positions of the cephem nucleus. The following diagram illustrates a simplified comparison of the initial degradation steps for this compound and a newer cephalosporin, Ceftaroline.

G cluster_this compound This compound Degradation cluster_ceftaroline Ceftaroline Fosamil Degradation This compound This compound BL_cleavage_C β-Lactam Ring Cleavage This compound->BL_cleavage_C Hydrolysis DP_C Inactive Degradation Products BL_cleavage_C->DP_C Ceftaroline_Fosamil Ceftaroline Fosamil (Prodrug) Ceftaroline Ceftaroline (Active Drug) Ceftaroline_Fosamil->Ceftaroline Hydrolysis of Phosphate Group BL_cleavage_CF β-Lactam Ring Cleavage Ceftaroline->BL_cleavage_CF Hydrolysis DP_CF Inactive Metabolite (Ceftaroline M-1) BL_cleavage_CF->DP_CF G cluster_setup Experimental Setup cluster_analysis Analysis cluster_evaluation Evaluation Drug Drug Substance / Product Stress Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) Drug->Stress Sampling Sample at Time Intervals Stress->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Data Data Collection (% Remaining Drug, Degradation Products) HPLC->Data Kinetics Degradation Kinetics (Rate, Half-life) Data->Kinetics Pathway Degradation Pathway Identification Data->Pathway

References

Evaluation of Cefadroxil's post-antibiotic effect compared to other beta-lactams

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of Cefadroxil's post-antibiotic effect (PAE) in comparison to other beta-lactam antibiotics, supported by available experimental data and detailed methodologies for scientific professionals.

The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter, representing the continued suppression of bacterial growth after limited exposure to an antimicrobial agent. For beta-lactam antibiotics, the duration of the PAE can significantly influence dosing regimens and clinical efficacy. This guide provides a comparative evaluation of the PAE of this compound, a first-generation cephalosporin, against other relevant beta-lactams, focusing on their activity against common Gram-positive pathogens. While direct comparative studies on the PAE of this compound are limited, this guide synthesizes available data to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Analysis of Post-Antibiotic Effect

Beta-lactam antibiotics, as a class, generally exhibit a significant PAE against Gram-positive cocci. However, the duration of this effect can vary depending on the specific agent, the bacterial species, and the experimental conditions. The following table summarizes available quantitative data on the PAE of this compound and other beta-lactams against key Gram-positive bacteria. It is important to note the absence of specific PAE data for this compound in the public domain, necessitating a broader comparison with other first-generation cephalosporins and penicillins.

AntibioticBacterial StrainConcentration (x MIC)Exposure Time (hours)PAE (hours)Reference
First-Generation Cephalosporins
CephalexinStaphylococcus intermediusNot SpecifiedNot Specified0.7 - 3.3[1]
CephapirinStaphylococcus aureus Newbould 305 (in vivo)2-41-2Increased compared to in vitro[2]
CeftobiproleStaphylococciNot SpecifiedNot Specified0 - 1.8[3]
CeftobiprolePneumococciNot SpecifiedNot Specified1.4 - 3.1[3]
Penicillins
PenicillinStreptococcus pyogenes122.8[4]
BenzylpenicillinStreptococcus pyogenes M12, P18001022.4 (range 1.75-3.0)

Note: MIC stands for Minimum Inhibitory Concentration. The table highlights the variability in PAE even within the same class of antibiotics and against similar pathogens. The lack of direct, publicly available PAE data for this compound is a significant gap in the literature.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal activity and the post-antibiotic effect of beta-lactam antibiotics, including this compound, are a direct consequence of their interference with bacterial cell wall synthesis. The following diagram illustrates the key steps in this pathway and the point of inhibition by beta-lactams.

Beta-Lactam Mechanism of Action Mechanism of Beta-Lactam Antibiotic Action UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic conversion UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Addition of amino acids Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Translocase I Lipid_II Lipid II Lipid_I->Lipid_II Translocase II (adds UDP-NAG) Peptidoglycan_precursor Peptidoglycan Precursor Nascent_peptidoglycan Nascent Peptidoglycan Chain Peptidoglycan_precursor->Nascent_peptidoglycan Transglycosylation Cross_linked_peptidoglycan Cross-linked Peptidoglycan Nascent_peptidoglycan->Cross_linked_peptidoglycan Transpeptidation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) PBP->Cross_linked_peptidoglycan Catalyzes Beta_lactam Beta-Lactam Antibiotic (e.g., this compound) Beta_lactam->PBP Inhibits

Caption: Inhibition of bacterial cell wall synthesis by beta-lactam antibiotics.

Beta-lactams mimic the D-Ala-D-Ala moiety of the pentapeptide side chain of the peptidoglycan precursor. This allows them to bind to the active site of penicillin-binding proteins (PBPs), which are the bacterial enzymes responsible for the cross-linking of the peptidoglycan chains. This irreversible binding inactivates the PBPs, leading to the formation of a defective cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis. The persistent binding to PBPs is thought to be a contributing factor to the observed post-antibiotic effect.

Experimental Protocols

The determination of the post-antibiotic effect is crucial for understanding the pharmacodynamics of an antibiotic. The following are detailed methodologies for two common in vitro methods used to measure PAE.

Viable Count Method

The viable count method is the traditional and most widely accepted technique for determining the PAE.

1. Bacterial Culture Preparation:

  • Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) with the test organism (e.g., Staphylococcus aureus ATCC 29213 or Streptococcus pyogenes ATCC 19615).

  • Incubate the culture overnight at 37°C.

  • Dilute the overnight culture in fresh, pre-warmed broth to achieve a starting inoculum of approximately 10^6 colony-forming units (CFU)/mL.

2. Antibiotic Exposure:

  • Divide the bacterial suspension into test and control tubes.

  • Add the antibiotic (e.g., this compound) to the test tubes at a specified concentration, typically a multiple of the Minimum Inhibitory Concentration (MIC) (e.g., 4 x MIC).

  • Incubate both test and control tubes at 37°C for a defined period, usually 1 to 2 hours.

3. Antibiotic Removal:

  • To remove the antibiotic, dilute the test culture 1:1000 in pre-warmed antibiotic-free broth. This dilution reduces the antibiotic concentration to a sub-inhibitory level.

  • The control culture should be subjected to the same dilution.

4. Post-Exposure Monitoring:

  • Immediately after dilution (time zero), and at regular intervals thereafter (e.g., every hour for up to 8 hours), take aliquots from both the test and control cultures.

  • Perform serial dilutions of these aliquots and plate them onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubate the plates at 37°C for 18-24 hours.

5. PAE Calculation:

  • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • The PAE is calculated using the formula: PAE = T - C

    • Where T is the time required for the count in the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

    • Where C is the time required for the count in the unexposed control culture to increase by 1 log10 above its initial count after dilution.

Viable_Count_Method_Workflow Experimental Workflow for PAE Determination (Viable Count Method) A 1. Prepare Bacterial Inoculum (~10^6 CFU/mL) B 2. Divide into Test and Control Cultures A->B C 3. Add Antibiotic to Test Culture (e.g., 4 x MIC) B->C D 4. Incubate Both Cultures (1-2 hours at 37°C) C->D E 5. Remove Antibiotic by Dilution (1:1000) D->E F 6. Sample Cultures at Intervals E->F G 7. Perform Viable Counts (CFU/mL) F->G H 8. Calculate PAE = T - C G->H

Caption: Workflow for determining the Post-Antibiotic Effect using the viable count method.

Spectrophotometric Method

The spectrophotometric method offers a less labor-intensive alternative to the viable count method by monitoring bacterial growth through changes in optical density.

1. Bacterial Culture and Antibiotic Exposure:

  • Follow steps 1 and 2 as described in the Viable Count Method.

2. Antibiotic Removal and Growth Monitoring:

  • After the incubation period, remove the antibiotic by centrifugation of the test culture, followed by resuspension of the bacterial pellet in fresh, pre-warmed broth. Repeat this washing step twice to ensure complete removal of the antibiotic.

  • Transfer the washed test culture and the similarly treated control culture to a microplate or spectrophotometer cuvettes.

  • Monitor the optical density (OD) of the cultures at a specific wavelength (e.g., 600 nm) at regular intervals using a spectrophotometer or microplate reader.

3. PAE Calculation:

  • The PAE is calculated as the difference in time for the antibiotic-exposed and control cultures to reach 50% of the maximal OD of the control culture.

Discussion and Future Directions

The available data suggest that first-generation cephalosporins, as a group, induce a significant post-antibiotic effect against susceptible Gram-positive bacteria. This effect is a valuable pharmacodynamic property that can contribute to the clinical effectiveness of these agents. However, the lack of specific, direct comparative studies on the PAE of this compound is a notable knowledge gap.

For a more complete understanding of this compound's pharmacodynamic profile, future research should focus on:

  • Direct Comparative PAE Studies: Head-to-head in vitro studies comparing the PAE of this compound with other first-generation cephalosporins (e.g., cephalexin) and relevant penicillins against a panel of clinically important Staphylococcus aureus and Streptococcus pyogenes strains.

  • In Vivo PAE Models: Animal infection models to evaluate the in vivo PAE of this compound, which would provide data more directly translatable to clinical settings.

  • Mechanism of PAE: Further investigation into the specific molecular mechanisms underlying the PAE of this compound, including the kinetics of its interaction with different penicillin-binding proteins.

By addressing these research questions, a more precise and evidence-based understanding of this compound's post-antibiotic effect can be established, further informing its optimal use in clinical practice and its potential for future drug development.

References

Safety Operating Guide

Proper Disposal of Cefadroxil in a Laboratory Setting: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Cefadroxil is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also minimizes the potential for environmental contamination and the development of antibiotic resistance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound in a laboratory setting.

Immediate Safety and Logistical Information

This compound, a cephalosporin antibiotic, requires careful handling and disposal to mitigate risks. While not classified as an acute hazardous waste by the Environmental Protection Agency (EPA), it is imperative to manage its disposal as a chemical waste to prevent its release into the environment.

Key Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.

  • Avoid inhalation of this compound powder by handling it in a well-ventilated area or a fume hood.

  • In case of a spill, contain the material and clean the area according to your institution's chemical spill protocols.

This compound Disposal Procedures

The primary principle for the disposal of this compound in a laboratory setting is to manage it as a non-hazardous chemical waste. This ensures that the antibiotic does not enter the sanitary sewer system, which could contribute to aquatic toxicity and the proliferation of antibiotic-resistant bacteria.

Step-by-Step Disposal Protocol:

  • Segregation: Do not dispose of this compound, in either pure form or in solutions, down the drain. It should be segregated from general laboratory waste.

  • Waste Container:

    • For solid this compound waste (e.g., expired powder, contaminated materials), place it in a designated, leak-proof, and clearly labeled hazardous waste container. The label should read "Non-Hazardous Pharmaceutical Waste for Incineration" and include the chemical name "this compound."

    • For liquid waste containing this compound (e.g., experimental solutions, cell culture media), collect it in a separate, sealed, and appropriately labeled container.[1] The container should be compatible with the solvent used.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and incompatible chemicals.

  • Disposal Request: Once the container is full, or in accordance with your institution's waste management schedule, arrange for its collection by a licensed hazardous waste disposal contractor. These contractors will typically transport the waste for incineration, which is the preferred method for destroying active pharmaceutical ingredients.

Regulatory Framework

The disposal of pharmaceutical waste in the United States is primarily governed by the EPA's Resource Conservation and Recovery Act (RCRA). Under RCRA, a pharmaceutical waste is considered hazardous if it is specifically listed (P-list or U-list) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3][4]

Quantitative Data: Aquatic Ecotoxicity of this compound

To underscore the importance of proper disposal, the following table summarizes available data on the ecotoxicity of this compound to various aquatic organisms. Preventing the entry of this compound into waterways is crucial to protect these species.

OrganismTest TypeEndpointConcentration (mg/L)Exposure TimeReference
Oryzias latipes (Japanese medaka)AcuteLC50> 10048 hours[13][14][15]
Daphnia magna (Water flea)AcuteEC50> 147 hours[13][14][15]
Pseudokirchneriella subcapitata (Green algae)AcuteEC50> 172 hours[13][14][15]
Pseudokirchneriella subcapitata (Green algae)ChronicNOELR> 172 hours[13][15]

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a specified effect in 50% of the test organisms. NOELR: No Observed Effect Loading Rate.

Experimental Protocols

For researchers investigating the environmental fate of this compound, the following are detailed methodologies for key experiments.

Protocol 1: Analysis of this compound in Water Samples by High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for the quantitative analysis of this compound in aqueous environmental samples.

1. Sample Preparation (Solid-Phase Extraction - SPE): a. Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. b. Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min. c. Wash the cartridge with 5 mL of deionized water to remove interfering substances. d. Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube. e. Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.[8][16]

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[17]
  • Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 4.0) and methanol (e.g., 90:10 v/v).[18] The exact ratio may need optimization.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection: UV detector at 260 nm.[18]
  • Column Temperature: Ambient.

3. Calibration and Quantification: a. Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 20, 50 µg/mL). b. Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration. c. Inject the prepared sample and determine the this compound concentration by comparing its peak area to the calibration curve.

Protocol 2: Assessment of Ready Biodegradability of this compound (OECD 301B: CO2 Evolution Test)

This protocol outlines the procedure to determine the ready biodegradability of this compound in an aerobic aqueous medium.[1][19][20]

1. Test System Preparation: a. Prepare a mineral medium containing essential salts and trace elements. b. The inoculum is typically activated sludge from a domestic wastewater treatment plant, which is washed and aerated before use. c. Prepare test flasks containing the mineral medium, the inoculum, and this compound at a concentration of 10-20 mg of total organic carbon (TOC) per liter. d. Set up control flasks containing only the inoculum and mineral medium (blank) and flasks with a readily biodegradable reference substance (e.g., sodium benzoate) to validate the test.

2. Incubation and CO2 Measurement: a. Incubate the flasks in the dark at a constant temperature (22 ± 2°C) for 28 days. b. Aerate the flasks with CO2-free air. The evolved CO2 from the biodegradation of this compound is trapped in a barium hydroxide or sodium hydroxide solution. c. The amount of CO2 produced is determined by titrating the remaining hydroxide in the trapping solution at regular intervals.

3. Data Analysis: a. Calculate the percentage of biodegradation by comparing the amount of CO2 produced from the this compound test flasks with the theoretical amount of CO2 (ThCO2) that could be produced from the amount of this compound added. b. A substance is considered readily biodegradable if it reaches a biodegradation level of >60% ThCO2 within a 10-day window during the 28-day test period.[1][19]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Cefadroxil_Disposal_Workflow start This compound Waste Generated (Solid or Liquid) is_hazardous Is the waste mixed with a listed RCRA hazardous waste? start->is_hazardous hazardous_waste Manage as Hazardous Waste: - Segregate and label with  appropriate hazardous waste codes. - Follow institutional protocols for  hazardous waste disposal. is_hazardous->hazardous_waste Yes non_hazardous_waste Manage as Non-Hazardous Chemical Waste is_hazardous->non_hazardous_waste No solid_waste_path Solid Waste (e.g., powder, contaminated items) non_hazardous_waste->solid_waste_path liquid_waste_path Liquid Waste (e.g., solutions, media) non_hazardous_waste->liquid_waste_path collect_solid Collect in a designated, labeled, and sealed container for 'Non-Hazardous Pharmaceutical Waste'. solid_waste_path->collect_solid collect_liquid Collect in a designated, labeled, and sealed container for 'Non-Hazardous Pharmaceutical Waste'. liquid_waste_path->collect_liquid storage Store in a designated Satellite Accumulation Area. collect_solid->storage collect_liquid->storage disposal Arrange for pickup by a licensed waste disposal contractor for incineration. storage->disposal

References

Safeguarding Researchers: A Comprehensive Guide to Handling Cefadroxil

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and research, ensuring personal safety during the handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for handling Cefadroxil, a cephalosporin antibiotic. Adherence to these procedures is critical to minimize exposure risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

When handling this compound, a comprehensive suite of personal protective equipment is necessary to prevent skin and respiratory exposure.[1][2][3][4] The selection of specific PPE should be informed by a thorough risk assessment of the procedures to be performed.

PPE CategorySpecifications and Requirements
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles are mandatory.[1] A face shield should be worn in situations where splashing is a risk.[5][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[1] Gloves should be inspected before use and disposed of properly after handling the material.[1] For extensive handling, double gloving is recommended.[4][7] A lab coat or a protective disposable gown made of low-permeability fabric should be worn.[4][5]
Respiratory Protection A NIOSH-approved N95 or N100 respirator is recommended, especially when there is a risk of generating airborne powder or aerosols.[8] In case of inadequate ventilation, a full-face respirator may be necessary.[1][2]

Operational Plans for Safe Handling

Safe handling of this compound requires adherence to strict operational protocols to minimize the risk of exposure.

Engineering Controls:

  • Work should be conducted in a well-ventilated area.[1][2]

  • The use of a chemical fume hood or other ventilated enclosure is highly recommended to control airborne exposure.

Procedural Guidance:

  • Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition. The work area should be clean and uncluttered.

  • Handling: Avoid the formation of dust and aerosols.[2] Do not eat, drink, or smoke in the handling area.[4]

  • Spill Management: In the event of a spill, evacuate the area if necessary. Wear appropriate PPE, including respiratory protection.[1] Absorb the spill with an inert material and place it in a sealed container for disposal.[1]

  • Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][9] Decontaminate the work surface according to laboratory procedures.

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.

  • Contaminated Materials: All contaminated materials, including gloves, gowns, and absorbent materials from spills, should be placed in a sealed, labeled container.

  • Waste Disposal: Dispose of this compound waste and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][5][9] Do not dispose of this compound down the drain.[1]

Quantitative Data

Currently, there are no established occupational exposure limits (OELs) for this compound.[1] Therefore, it is imperative to handle this compound with a high degree of caution, implementing the principle of "as low as reasonably practicable" (ALARP) for exposure.

Experimental Protocols

Detailed experimental protocols for the safe handling of this compound are not publicly available. The procedures outlined in this guide are based on established safety data sheets and general best practices for handling potent pharmaceutical compounds in a laboratory setting. Researchers should develop specific standard operating procedures (SOPs) for their experimental work that incorporate these safety measures.

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_area Prepare Clean Work Area prep_ppe->prep_area handling_weigh Weigh/Handle this compound in Ventilated Enclosure prep_area->handling_weigh handling_procedure Perform Experimental Procedure handling_weigh->handling_procedure cleanup_decon Decontaminate Work Area handling_procedure->cleanup_decon spill Spill Occurs handling_procedure->spill exposure Personal Exposure handling_procedure->exposure cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe disposal Dispose of Waste via Approved Channels cleanup_ppe->disposal emergency_spill Follow Spill Cleanup Protocol spill->emergency_spill emergency_exposure Administer First Aid & Seek Medical Attention exposure->emergency_exposure

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefadroxil
Reactant of Route 2
Cefadroxil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.